Cyclotridecanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclotridecanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUGWUBIUBBUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC(=O)CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232212 | |
| Record name | Cyclotridecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-10-0 | |
| Record name | Cyclotridecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclotridecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotridecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclotridecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cyclotridecanone fundamental properties
An In-Depth Technical Guide to the Fundamental Properties of Cyclotridecanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 832-10-0) is a macrocyclic ketone characterized by a 13-membered carbon ring. While its direct applications in perfumery are limited, it holds significant academic interest for studying the structure-odor relationships of musk compounds.[1] Furthermore, its macrocyclic scaffold serves as a valuable structural motif and synthetic intermediate in medicinal chemistry. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and potential applications of this compound, offering a foundational resource for professionals in chemical research and drug development.
Core Molecular and Physical Properties
A thorough understanding of a compound's fundamental properties is paramount for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
Chemical Identity and Structure
This compound is a saturated cyclic ketone. Its structure consists of a thirteen-membered ring of carbon atoms with a single ketone functional group.[2]
-
IUPAC Name : this compound[2]
-
CAS Number : 832-10-0[3]
-
Molecular Formula : C₁₃H₂₄O[3]
-
InChIKey : VHUGWUBIUBBUAF-UHFFFAOYSA-N[2]
Physicochemical Data
The physical properties of this compound define its state, solubility, and handling characteristics in a laboratory setting. It presents as a colorless oily liquid or a crystalline mass at or near room temperature.[1][4] It is insoluble in water but soluble in alcohols and oils.[1][4]
| Property | Value | Source(s) |
| Melting Point | 30-32 °C | [3][4] |
| Boiling Point | 146 °C @ 11 mmHg | [3][4] |
| 285.87 °C @ 760 mmHg (estimated) | [5] | |
| Density | 0.927 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.479 | [3][4] |
| Flash Point | > 110 °C (> 230 °F) | [3][5] |
| Vapor Pressure | 0.00273 - 0.003 mmHg @ 25°C | [3][5] |
| Water Solubility | 5.786 mg/L @ 25 °C (estimated) | [5] |
| logP (Octanol/Water) | 4.25 - 4.7 | [2][3] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data represent the characteristic spectral signatures of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic stretching vibration of the carbonyl group (C=O) and the C-H bonds of the methylene groups in the ring. The lack of significant strain in the 13-membered ring results in a carbonyl peak in the typical range for acyclic ketones.[6]
-
Key Absorptions :
-
~1710 cm⁻¹ : Strong C=O stretching, indicative of a ketone.
-
~2850-2950 cm⁻¹ : C-H stretching of the alkane backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.
-
¹H NMR : The proton NMR spectrum is complex due to the conformational flexibility of the large ring. It typically shows a series of overlapping multiplets for the methylene protons (CH₂) between approximately 1.2 and 2.4 ppm. The protons alpha to the carbonyl group are expected to be the most downfield-shifted.
-
¹³C NMR : The carbon NMR spectrum provides a clearer picture of the carbon environments. The most notable signals are the carbonyl carbon and the alpha-carbons.
-
~210 ppm : Carbonyl carbon (C=O).
-
~40 ppm : Carbons alpha to the carbonyl.
-
~20-30 ppm : Other methylene carbons in the ring.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation patterns, which can confirm the molecular formula.
-
Molecular Ion Peak (M⁺) : m/z = 196.18, corresponding to the exact mass of C₁₃H₂₄O.[2]
-
Key Fragmentation Peaks : Fragmentation patterns for macrocyclic ketones often involve complex rearrangements. Common fragments arise from cleavage alpha to the carbonyl group and subsequent losses of small neutral molecules.
Synthesis and Chemical Reactivity
The synthesis of macrocyclic ketones like this compound often involves ring-expansion strategies, leveraging more readily available smaller cyclic ketones.
Synthesis via Ring Expansion of Cyclododecanone
A primary route to this compound is the one-carbon ring expansion of Cyclododecanone (a commercially available 12-membered ring ketone).[3][7] This homologation can be achieved using various methods, including the reaction with diazomethane or related reagents. A common laboratory-scale method involves the use of diazoacetic esters.[3]
Experimental Protocol: Ring Expansion (Conceptual) Causality: This protocol is based on the Mock & Hartman ketone homologation method.[3] The diazoacetic ester acts as a carbene precursor, which adds to the carbonyl carbon of Cyclododecanone. The subsequent rearrangement, often facilitated by a Lewis acid like triethyloxonium fluoroborate, results in the insertion of a carbon atom into the ring, expanding it from 12 to 13 members.
-
Enamine Formation (Alternative First Step) : In some variations, Cyclododecanone is first converted to its enamine to control the site of reaction.
-
Reaction with Diazo Compound : The substrate (Cyclododecanone or its enamine) is reacted with a diazo compound (e.g., ethyl diazoacetate) in an appropriate solvent.
-
Rearrangement : The intermediate is treated with a catalyst (e.g., a Lewis acid) to induce the ring-expanding rearrangement.
-
Hydrolysis and Workup : The reaction mixture is hydrolyzed to convert any intermediate back to the ketone and then purified, typically by distillation or chromatography, to yield this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by its ketone functional group. The large, flexible ring means it behaves similarly to an acyclic ketone, without the significant ring strain that influences the reactivity of smaller cycloalkanones.
-
Alpha-Halogenation : The α-positions to the carbonyl can be halogenated under standard conditions (e.g., using N-Bromosuccinimide for bromination), which is a common transformation for introducing further functionality.[7]
-
Oxidation : Strong oxidizing agents can cleave the ring at the carbonyl group to form dicarboxylic acids.
-
Reduction : The ketone can be reduced to the corresponding alcohol, Cyclotridecanol, using standard reducing agents like sodium borohydride.
-
Beckmann Rearrangement : The corresponding oxime of this compound can undergo a Beckmann rearrangement to yield a 14-membered ring lactam, a valuable monomer for polyamides.[7]
Applications and Scientific Relevance
Fragrance and Olfactory Research
Macrocyclic ketones are a well-known class of synthetic musks.[8] this compound possesses a musk-like odor profile, often described with animalic and powdery notes.[9] However, it is rarely used in commercial perfume compositions.[1] Its primary value in this field is academic, serving as a model compound to investigate how ring size, conformation, and functional group placement affect the olfactory properties of macrocycles.[1]
Role in Drug Development and Medicinal Chemistry
While not an active pharmaceutical ingredient itself, the this compound scaffold is relevant to drug discovery for several reasons:
-
Macrocycle Scaffolds : There is a growing interest in macrocyclic compounds in drug development to tackle challenging biological targets like protein-protein interactions.[10] These large rings can provide conformational pre-organization for binding while maintaining sufficient solubility.
-
Synthetic Building Block : As a functionalized macrocycle, this compound can serve as a starting material for more complex molecules. The ketone handle allows for a variety of chemical transformations to build out diverse structures.
-
Lipophilicity and Permeability : The highly aliphatic nature of the ring gives the molecule a high logP value, making it very lipophilic.[3] In drug design, this property can be modulated. For instance, cyclodextrins, which are also macrocyclic, are used to encapsulate lipophilic drugs to improve their solubility and bioavailability.[11][12] The principles learned from simple macrocycles like this compound can inform the design of more complex drug delivery systems.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The toxicological properties have not been fully investigated.[13]
-
Hazard Identification :
-
First Aid Measures :
-
Handling and Storage :
-
Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses).
-
Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[15]
-
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79114, this compound. Retrieved from [Link]
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Grokipedia. (n.d.). Cyclotridecane. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Cyclododecanone. Retrieved from [Link]
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U.S. National Library of Medicine. (2021). The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. PMC. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews. Retrieved from [Link]
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MDPI. (2024). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. International Journal of Molecular Sciences. Retrieved from [Link]
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Cyclotridecanone: An In-depth Technical Guide on Molecular Structure and Weight
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of cyclotridecanone (C₁₃H₂₄O), a macrocyclic ketone with significant applications in both academic research and industrial settings. We will delve into the fundamental aspects of its molecular structure and weight, offering a robust framework for its analytical characterization. This document is designed to be an authoritative resource, blending theoretical principles with practical, field-tested methodologies to ensure scientific integrity and reproducibility.
Core Molecular Profile of this compound
This compound is a 13-membered ring ketone. Its molecular characteristics are foundational to its chemical behavior and applications.
Molecular Formula and Weight
The elemental composition of this compound is represented by the chemical formula C₁₃H₂₄O.[1] This composition dictates its molecular weight, a critical parameter for all quantitative experimental work. The average molecular weight is approximately 196.33 g/mol .[1][2][3][4][5][6][7][8] For high-resolution mass spectrometry, the exact monoisotopic mass is 196.182715385 Da.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 832-10-0[1][2][3][5] |
| Molecular Formula | C₁₃H₂₄O[1][2][3][6][8] |
| Molecular Weight | 196.33 g/mol [1][2][3][4] |
| Appearance | Colorless oily liquid or colorless crystalline mass[6] |
| Melting Point | 30-31 °C[2][3][6] |
| Boiling Point | 146 °C at 11 mm Hg[2][3][6] |
| Density | 0.927 g/mL at 25 °C[2][3][6] |
Molecular Structure and Conformation
The structure consists of a 13-carbon atom ring with one carbonyl functional group. The remaining twelve carbons are saturated methylene (-CH₂-) groups. This large, flexible ring structure is not planar and can adopt various low-energy conformations. This conformational flexibility is a key area of study, as it influences the molecule's reactivity and interaction with other molecules, a crucial consideration in drug design and material science.
Caption: 2D representation of the this compound molecular structure.
Experimental Protocols for Structural and Weight Verification
To ensure the identity and purity of a this compound sample, a multi-technique analytical approach is essential. This creates a self-validating system where the results from one method corroborate the findings of another.
Mass Spectrometry: The Definitive Molecular Weight Determination
Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the most accurate determination of a compound's molecular weight.
Step-by-Step Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Chromatographic Separation (GC): Inject the sample into a gas chromatograph. The GC separates the components of the sample based on their boiling points and interactions with the column's stationary phase. This step ensures that a pure compound enters the mass spectrometer.
-
Ionization (EI): As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Data Interpretation:
-
The molecular ion peak (M⁺•) should be observed at an m/z corresponding to the monoisotopic mass of this compound (196.18).
-
The fragmentation pattern observed provides a "fingerprint" of the molecule, which can be compared to reference spectra for structural confirmation.
Caption: Experimental workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Atomic Framework
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of atoms.
Step-by-Step Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Data Processing and Analysis:
-
¹³C NMR: The spectrum will display a signal for each chemically unique carbon atom. Expect a distinct downfield signal for the carbonyl carbon (typically δ > 200 ppm) and a series of signals in the aliphatic region (δ ≈ 20-40 ppm) for the twelve methylene carbons.
-
¹H NMR: The spectrum will show signals for the protons attached to the carbon ring. The chemical shifts and coupling patterns of these signals will confirm the presence of the long methylene chains.
-
Trustworthiness through Cross-Validation: The data from MS and NMR are complementary. The molecular formula (C₁₃H₂₄O) derived from the exact mass measurement in MS must be consistent with the number of carbon and hydrogen signals observed in the ¹³C and ¹H NMR spectra. This cross-validation provides a high degree of confidence in the structural assignment.
Relevance in Drug Development and Research
The well-defined molecular structure and weight of this compound are paramount for its use as a building block in the synthesis of more complex molecules. In drug development, macrocycles like this compound are of interest for their potential to modulate challenging biological targets. The conformational properties of the 13-membered ring can be exploited to design ligands with high affinity and selectivity.
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A Technical Guide to the Synthesis of Cyclotridecanone via Ring Expansion of Cyclododecanone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The homologation of cyclic ketones is a cornerstone of synthetic organic chemistry, enabling access to larger, often more complex, ring systems from readily available precursors. This guide provides an in-depth technical overview of a primary method for the synthesis of cyclotridecanone, a key intermediate in the fragrance industry, through the one-carbon ring expansion of cyclododecanone. The core of this transformation relies on the Tiffeneau-Demjanov rearrangement, utilizing diazomethane as the carbon source. This document details the underlying reaction mechanism, presents rigorous, step-by-step experimental protocols, and places paramount importance on the critical safety procedures required for the handling of diazomethane. The content is structured to provide both theoretical understanding and practical, field-proven insights for laboratory application.
Introduction: The Strategic Value of Ring Expansion
Cyclododecanone is a commercially available and economically significant starting material, produced industrially from the oxidation of cyclododecane.[1][2] Its 12-carbon framework serves as a versatile platform for the synthesis of various macrocycles. This compound, its C13 homologue, is particularly valuable as a precursor to macrocyclic musks, such as muscone, which are prized components in the fragrance and perfume industry.[3][4]
The conversion of cyclododecanone to this compound is a classic example of a ring expansion reaction, a powerful strategy for increasing ring size by one or more atoms.[4][5] Among the available methods, the reaction with diazomethane offers a direct and efficient route for this one-carbon homologation.[6] This guide will focus exclusively on this transformation, providing a comprehensive framework from mechanism to execution.
The Diazomethane Imperative: A Protocol Built on Safety
Diazomethane is an exceptionally useful reagent for methylation and homologation; however, its utility is matched by its extreme hazards.[7][8] It is a highly toxic, explosive, and carcinogenic yellow gas.[9][10][11] Therefore, adherence to strict safety protocols is not merely a recommendation but an absolute requirement for its use. Inexperienced personnel should not handle diazomethane without direct supervision from experienced chemists.[10]
Core Hazards:
-
Toxicity: Diazomethane is a potent poison by inhalation or contact, with toxicity greater than hydrogen cyanide.[10] It is a sensitizer that can lead to severe asthma-like symptoms upon repeated exposure.[10][12]
-
Explosion Risk: Gaseous or concentrated solutions of diazomethane can explode with extreme violence. Detonation can be initiated by shock, friction, rough surfaces (e.g., ground-glass joints, scratches in glassware), and exposure to strong light or high temperatures.[11][12][13]
Mandatory Safety & Handling Protocol
| Precaution Category | Specific Action Required | Rationale |
| Engineering Controls | All work must be conducted within a certified chemical fume hood. A blast shield must be positioned between the apparatus and the user.[10][12] | To contain the toxic gas and provide a physical barrier in case of an explosion. |
| Specialized Equipment | Use only fire-polished, scratch-free glassware. Avoid ground-glass joints; use clear glass connectors or Teflon sleeves if necessary.[7][13] | Prevents detonation caused by friction on rough glass surfaces. |
| Personal Protective Equipment (PPE) | Wear a flame-retardant lab coat, a face shield over safety goggles, and double-glove with appropriate materials (e.g., neoprene or butyl rubber).[9][10][12] | Provides maximum protection against splashes, inhalation, and accidental contact. |
| In-Situ Generation | Diazomethane should always be generated immediately before use and consumed in the subsequent reaction without isolation or storage.[7][8] | Storing diazomethane solutions, even at low temperatures, significantly increases the risk of explosion.[10][14] |
| Excess Reagent | After the reaction is complete, any excess diazomethane must be safely quenched. This is typically done by the slow, dropwise addition of a weak acid, such as acetic acid, until the yellow color disappears.[7] | Neutralizes the reactive and hazardous excess reagent before workup. |
A safer, though less common for this specific transformation, alternative is trimethylsilyldiazomethane (TMS-diazomethane), which is less prone to explosion.[10][15]
Reaction Mechanism: The Tiffeneau-Demjanov Rearrangement
The reaction of a ketone with diazomethane to yield a ring-expanded homologue is a well-established variant of the Tiffeneau-Demjanov rearrangement.[16][17] The process involves the nucleophilic attack of diazomethane on the electrophilic carbonyl carbon, followed by a 1,2-alkyl shift with the expulsion of dinitrogen gas.
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The carbon atom of diazomethane, bearing a partial negative charge, acts as a nucleophile and attacks the carbonyl carbon of cyclododecanone.
-
Betaine Intermediate Formation: This attack forms a tetrahedral betaine intermediate.
-
Rearrangement and N₂ Expulsion: The intermediate collapses in a concerted or stepwise fashion. A carbon atom adjacent to the original carbonyl migrates to the methylene carbon, displacing the exceptionally stable dinitrogen (N₂) leaving group. This 1,2-alkyl shift results in the expansion of the ring by one carbon.
-
Product Formation: The final product is the 13-membered cyclic ketone, this compound.
Caption: Mechanism of Cyclododecanone Ring Expansion.
Experimental Protocols
This synthesis is performed in two connected stages: the generation of diazomethane followed immediately by its reaction with the substrate.
Part A: In-Situ Generation of Diazomethane from Diazald®
The safest laboratory method for preparing diazomethane is the base-catalyzed decomposition of a stable precursor, most commonly N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®).[7] The generated diazomethane is co-distilled with ether and used directly.
Reagent Quantities (Illustrative Scale)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Diazald® | 214.24 | 4.30 g | 20 |
| Potassium Hydroxide (KOH) | 56.11 | 2.50 g | 44.5 |
| Ethanol (95%) | - | 25 mL | - |
| Diethyl Ether | 74.12 | 50 mL | - |
| Water | 18.02 | 4 mL | - |
Protocol:
-
Apparatus Setup: Assemble a diazomethane generation apparatus using fire-polished glassware. This typically consists of a two-necked reaction flask (for the base) equipped with a dropping funnel and a condenser. The condenser outlet is connected via smooth glass tubing to a receiving flask (containing the cyclododecanone) cooled in an ice-salt bath. Crucially, ensure the outlet tube dips below the surface of the solvent in the receiving flask.
-
Base Preparation: In the reaction flask, dissolve potassium hydroxide in water and add ethanol. Heat the mixture gently in a water bath to approximately 65 °C.[13]
-
Precursor Solution: In a separate flask, dissolve Diazald® in diethyl ether.
-
Generation & Distillation: Using the dropping funnel, add the Diazald® solution dropwise to the heated, stirring KOH solution in the reaction flask.[13]
-
A yellow gas (diazomethane) will immediately form and co-distill with the ether. The yellow ethereal diazomethane solution will collect in the cooled receiving flask.
-
Continue the addition and distillation until the dropping funnel is empty and the distillate runs clear, indicating the reaction is complete.
Caption: Apparatus for In-Situ Generation of Diazomethane.
Part B: Ring Expansion of Cyclododecanone
Protocol:
-
Substrate Preparation: Prior to diazomethane generation, dissolve cyclododecanone (e.g., 1.82 g, 10 mmol) in ~30 mL of diethyl ether in the receiving flask. Cool the flask in an ice bath (0 °C).
-
Reaction: As the ethereal diazomethane solution distills into the receiving flask, it will react with the cyclododecanone. The reaction is typically rapid at 0 °C.
-
Monitoring: The reaction progress can be monitored by the persistence of the yellow diazomethane color. If the solution remains yellow after all the diazomethane has been collected, it indicates an excess of the reagent and that the starting material has been consumed.
-
Quenching: Once the reaction is complete, cautiously add glacial acetic acid dropwise to the cold reaction mixture until the yellow color is discharged and gas evolution (N₂) ceases. This step neutralizes any unreacted diazomethane.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.[18]
Conclusion
The synthesis of this compound from cyclododecanone via diazomethane-mediated ring expansion is a powerful and effective transformation. It exemplifies a classic strategy in organic synthesis for accessing larger macrocycles. However, the successful and safe execution of this protocol is contingent upon a thorough understanding of the hazards associated with diazomethane and unwavering adherence to stringent safety measures. This guide provides the necessary technical and safety framework for researchers to confidently and responsibly apply this methodology in their work.
References
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Diazomethane Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. [Link]
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Diazomethane-334-88-3.docx. University of Georgia Office of Research. [Link]
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Diazomethane. Division of Research Safety, University of Illinois. [Link]
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Diazomethane - HAZARD SUMMARY. New Jersey Department of Health. [Link]
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The Preparation and use of Diazomethane. designer-drug.com. [Link]
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Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group, University of Waterloo. [Link]
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Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry. [Link]
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Zoorob, H. H., Elsherbini, M. S., & Hamama, W. S. (2011). Reactivity features of cyclododecanone. ARKIVOC, 2011(i), 429-495. [Link]
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Preparation of diazomethane from Diazald. Reddit r/Chempros. [Link]
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CYCLODECANONE. Organic Syntheses, 48, 56. [Link]
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Zoorob, H. H., Elsherbini, M. S., & Hamama, W. S. (2011). Reactivity features of cyclododecanone. ResearchGate. [Link]
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Tiffeneau–Demjanov rearrangement. Wikipedia. [Link]
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Expansion of the ring of cyclododecanone by two and four carbon atoms. Journal of the Chemical Society C: Organic. [Link]
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Cyclododecanone. Wikipedia. [Link]
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Feng, Q., Yuan, D., Wang, D., Liang, X., Zhang, J., Wu, J., & Chen, J. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1(3), 63-69. [Link]
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A three-carbon (n+1+2) ring expansion method for the synthesis of macrocyclic enones. Application to muscone synthesis. National Institutes of Health. [Link]
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Tiffeneau-Demjanov Rearrangement. SynArchive. [Link]
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Smith, P. A. S., & Baer, D. R. (2011). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 157-188. [Link]
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Tiffeneau-Demjanov Rearrangement. Chemistry LibreTexts. [Link]
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Synthesis of Bridges Bicycles and Macrocycles from Cycloalkanones via Tandem Reactions and Ring Expansion. Eldorado - Repository of the TU Dortmund. [Link]
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The Enigmatic Presence of Cyclotridecanone in Nature: A Technical Guide for Researchers
Preamble: The Scent of Discovery
In the vast and intricate world of natural products, macrocyclic compounds represent a fascinating class of molecules, often revered for their complex structures and profound biological activities. Among these, the macrocyclic ketones, with their characteristic musk-like odors, have captivated perfumers and scientists for centuries. Cyclotridecanone, a 13-membered cyclic ketone, stands as a molecule of interest, yet its definitive natural origins remain largely elusive. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration into the probable natural occurrence of this compound. We will delve into potential botanical sources, hypothesize its biosynthetic origins, and furnish detailed methodologies for its extraction, isolation, and identification. This document serves not as a definitive encyclopedia, but as a roadmap for discovery, encouraging and equipping researchers to unveil the natural secrets of this compound.
Section 1: Unveiling Potential Natural Sanctuaries for this compound
Direct, unequivocal evidence for the natural occurrence of this compound is sparse in current scientific literature. However, by examining the chemical composition of botanicals known for their macrocyclic constituents, we can identify promising candidates for investigation. The presence of other macrocyclic ketones and lactones in these plants suggests a potential for the co-occurrence of this compound, or at the very least, a shared biosynthetic propensity for large-ring structures.
Angelica archangelica L. (Angelica Root): A Prime Suspect
The essential oil of Angelica root is a complex and aromatic mixture, renowned for its use in perfumery and traditional medicine. Crucially, it has been reported to contain various macrocyclic lactones and even musks.[1][2][3] The mention of "Muscolide®, an oxidation product of Muscone®" in some analyses of Angelica root oil is a strong indicator that the plant possesses the enzymatic machinery to produce macrocyclic ketones.[1] This makes Angelica archangelica a primary target in the search for naturally occurring this compound.
Abelmoschus moschatus Medik. (Ambrette Seed): A Close Relative in Scent
Ambrette seed oil is a celebrated natural source of the macrocyclic lactone, ambrettolide, which imparts a distinct musk odor.[4][5][6] While a lactone, the presence of a C16 macrocycle points to a biosynthetic pathway capable of forging large carbon rings. It is plausible that variations or alternative cyclization and oxidation steps within the same or similar pathways could lead to the formation of macrocyclic ketones like this compound.
Saussurea costus (Falc.) Lipsch. (Costus Root): A Reservoir of Cyclic Ketones
Costus root oil is characterized by its unique and potent aroma, with a chemical profile rich in sesquiterpenes and their derivatives, including ketones.[7][8] While the identified ketones are typically smaller than this compound, the plant's demonstrated ability to synthesize a variety of cyclic ketones makes it a worthy candidate for further investigation.
Ferula Species (Galbanum): A Resin with Potential
The oleo-gum-resin of Ferula species, known as galbanum, is another complex natural substance used in perfumery. Its chemical composition includes a diverse array of monoterpenes, sesquiterpenes, and sulfur-containing compounds.[9][10] The presence of such a complex biosynthetic network warrants exploration for the potential production of less common macrocyclic structures.
Table 1: Potential Botanical Sources for this compound Investigation
| Botanical Source | Common Name | Known Relevant Macrocyclic or Cyclic Ketone Constituents | Rationale for Investigation |
| Angelica archangelica L. | Angelica Root | Macrocyclic lactones, Muscone derivatives[1][2][3] | Demonstrated biosynthesis of macrocyclic ketones. |
| Abelmoschus moschatus Medik. | Ambrette Seed | Ambrettolide (macrocyclic lactone)[4][5][6] | Biosynthetic machinery for large ring formation exists. |
| Saussurea costus (Falc.) Lipsch. | Costus Root | Sesquiterpenoid ketones[7][8] | General proficiency in synthesizing cyclic ketones. |
| Ferula gummosa Boiss. | Galbanum | Complex mixture of cyclic terpenes[9][10] | Diverse biosynthetic pathways may produce novel macrocycles. |
Section 2: The Hypothetical Biosynthesis of a Macrocyclic Ketone
The precise biosynthetic pathway leading to this compound in a natural system is currently unknown. However, based on our understanding of the formation of other macrocyclic natural products, particularly fatty acid-derived macrocycles, we can propose a logical and scientifically grounded hypothetical pathway. This pathway would likely involve the extension of a fatty acid precursor followed by cyclization and subsequent functional group modifications.
The biosynthesis is postulated to begin with a long-chain fatty acid, which undergoes elongation to achieve the C13 backbone. This is followed by an intramolecular cyclization event, likely enzyme-mediated, to form the macrocyclic ring. Subsequent oxidation would then install the ketone functionality.
Section 3: A Practical Guide to Extraction, Isolation, and Identification
The successful detection and characterization of this compound from a natural matrix hinges on a robust and well-designed experimental workflow. The following protocols are based on established methods for the analysis of volatile and semi-volatile compounds from plant materials.
Extraction of Volatile and Semi-Volatile Compounds
The choice of extraction method is critical and should be tailored to the specific plant material and the target compound's properties.
Protocol 1: Steam Distillation
This classical method is well-suited for the extraction of volatile and semi-volatile compounds from a large quantity of plant material.
-
Material Preparation: Air-dry the plant material (e.g., Angelica roots) to a constant weight and grind it into a coarse powder.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.
-
Distillation: Place the powdered plant material in the distillation flask with a sufficient volume of distilled water. Heat the flask to boiling and continue the distillation for a prescribed period (e.g., 3-4 hours), collecting the essential oil.
-
Oil Separation: Separate the essential oil from the aqueous phase. Dry the oil over anhydrous sodium sulfate.
-
Storage: Store the extracted oil in a sealed, dark glass vial at 4°C until analysis.
Protocol 2: Solvent Extraction
Solvent extraction can be effective for less volatile compounds and offers an alternative to steam distillation.
-
Material Preparation: As in Protocol 1.
-
Extraction: Macerate the powdered plant material in a suitable solvent (e.g., hexane, dichloromethane, or a mixture thereof) at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Storage: Store the concentrated extract under the same conditions as the essential oil.
Chromatographic Separation and Identification
Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of this compound.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the essential oil or extract in a suitable solvent (e.g., hexane).
-
GC-MS System: Utilize a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet in split or splitless mode.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 3-5°C/min). Hold at the final temperature for an extended period.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to a high m/z range (e.g., 40-400 amu).
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).
-
The expected mass spectrum of this compound (C13H24O, MW: 196.33) would show a molecular ion peak at m/z 196 and characteristic fragmentation patterns.
-
Section 4: Concluding Remarks and Future Directions
The quest for naturally occurring this compound is an exciting frontier in natural product chemistry. While direct evidence remains to be firmly established, the information presented in this guide provides a solid foundation for researchers to embark on this discovery process. The investigation of botanicals known for their production of macrocyclic compounds, guided by a sound understanding of potential biosynthetic pathways and armed with robust analytical methodologies, holds the key to success. The confirmation of a natural source for this compound would not only be a significant scientific finding but could also open new avenues for its sustainable production and application in the fragrance and pharmaceutical industries. The path is laid; the exploration awaits.
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Costus Root Oil. [Link]
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Angelica root oil (CAS N° 8015-64-3). ScenTree. [Link]
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Chemical Composition of the Essential Oil from Oleo-gum-resin and Different Organs of Ferula gummosa. Galbanum Oil Fragrance. [Link]
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Chemical Composition of Angelica Root Oil. SciSpace. [Link]
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Essential oil composition and antimicrobial activity of Angelica archangelica L. (Apiaceae) roots. PubMed. [Link]
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Chemical Composition of the Essential Oil from Oleo-gum-resin and Different Organs of Ferula gummosa. Taylor & Francis Online. [Link]
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The Chemical Composition of the Essential Oil of Angelica archangelica L. Roots Growing Wild in Lithuania. Taylor & Francis Online. [Link]
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Chemical composition of Ambrette Essential Oil. UKEssays.com. [Link]
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Characterization of Ambrette Seed Oil and Its Mode of Action in Bacteria. PMC. [Link]
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14-Methylpentadecano-15-lactone (muscolide): a new macrocyclic lactone from the oil of Angelica archangelica L. PubMed. [Link]
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Cyclotridecanone safety data sheet information
An In-Depth Technical Guide to the Safety Profile of Cyclotridecanone
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the safety data for this compound (CAS No. 832-10-0), tailored for researchers, scientists, and professionals in the field of drug development. The focus extends beyond mere compliance, offering insights into the practical application of safety data in a laboratory setting. By understanding the causality behind safety protocols, research professionals can cultivate a proactive safety culture and ensure the integrity of their work.
Chemical Identity and Physicochemical Rationale
This compound is a macrocyclic ketone with the molecular formula C₁₃H₂₄O.[1][2] Its primary relevance in research, particularly in perfumery and chemical synthesis, stems from its large ring structure.[2][3] Understanding its physical properties is the foundation of a robust safety assessment, as these characteristics dictate its behavior under laboratory conditions and inform appropriate handling and storage protocols.
The compound typically presents as a colorless oily liquid or a crystalline mass with a melting point near ambient temperature.[3] This dual-phase nature is a critical handling consideration; it may be stored as a solid but can easily melt, requiring containment measures suitable for a liquid. Its high boiling point and flash point indicate low volatility and flammability under standard conditions, reducing the risk of vapor inhalation and fire.[4][5] However, its insolubility in water means that spills will not be diluted and may persist in an aqueous environment, a key consideration for ecological impact and cleanup procedures.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 832-10-0 | [1][3] |
| Molecular Formula | C₁₃H₂₄O | [1][2] |
| Molecular Weight | 196.33 g/mol | [1][2] |
| Appearance | Colorless oily liquid or crystalline mass | [2][3] |
| Melting Point | 30-32 °C | [2][3] |
| Boiling Point | ~285.87 °C @ 760 mmHg (est.) | [4] |
| Flash Point | >110 °C (>230 °F) TCC | [4][5] |
| Water Solubility | Insoluble (5.786 mg/L @ 25 °C est.) | [3][4] |
| Density | 0.927 g/mL at 25 °C | [3][5] |
| Vapor Pressure | 0.003 mmHg @ 25 °C (est.) | [4] |
Hazard Identification and Risk Assessment
A thorough review of available safety data sheets indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) as implemented by OSHA (29 CFR 1910).[4][6] There are no specified pictograms, signal words, or hazard statements.[4][6]
However, the absence of a formal hazard classification should not be interpreted as an absence of potential risk. For many research chemicals, comprehensive toxicological data is not available.[4] Therefore, the most prudent approach in a research setting is to treat any substance of unknown toxicity with a high degree of caution, adhering to the principles of standard chemical hygiene. The causality here is clear: we manage the unknown by implementing a known set of robust safety procedures.
The safety statement "24/25," which translates to "Avoid contact with skin and eyes," is often associated with this compound.[2][5] This serves as a practical directive to use appropriate Personal Protective Equipment (PPE) at all times.
Caption: GHS Hazard Communication Workflow for this compound.
Emergency Procedures: A Proactive Approach
Emergency protocols for a substance with an undetermined toxicological profile must be comprehensive and conservative. The goal is to minimize exposure and seek medical evaluation promptly.
First-Aid Measures
The selection of these first-aid steps is based on the fundamental principles of chemical exposure management: dilution, removal, and observation.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[7][8] The extended flushing time is not arbitrary; it is the standard duration required to ensure the chemical is physically removed from the sensitive tissues of the eye to prevent potential irritation or damage.[7] Following flushing, seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately and thoroughly with soap and plenty of water.[8] The use of soap is critical as it acts as a surfactant to help remove the non-water-soluble compound. Get medical attention if irritation develops.
-
Inhalation: Although its low vapor pressure makes inhalation unlikely at room temperature, if vapors or dusts are generated (e.g., during heating or aerosolization), move the individual to fresh air immediately.[7][8] If breathing is difficult or ceases, provide artificial respiration and seek immediate medical assistance.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[8] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. The rationale against inducing vomiting is to prevent aspiration of the chemical into the lungs, which could cause more severe damage.
Fire-Fighting Measures
This compound is a combustible material but not readily flammable, with a flash point above 110 °C.[4][5]
-
Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire. Water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam are all acceptable.[9][10]
-
Specific Hazards: During a fire, thermal decomposition can occur, potentially releasing irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[11]
-
Protective Actions for Firefighters: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent).[7][9] This is a universal precaution for any chemical fire to protect against both thermal decomposition products and oxygen-deficient atmospheres.
Proactive Protocols for Handling, Storage, and Exposure Control
The principle of "As Low As Reasonably Achievable" (ALARA) should govern all handling protocols for this compound.
Safe Handling and Storage
-
Handling: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize potential exposure to any aerosols or vapors.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[7][11] This prevents contamination and degradation.
-
Incompatible Materials: Keep away from strong oxidizing agents.[11] The causality for this precaution is the potential for strong oxidizers to react exothermically with organic materials like ketones, creating a fire or explosion hazard.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense, followed by appropriate PPE.
-
Engineering Controls: A certified chemical fume hood is the most effective engineering control to keep airborne concentrations low.[7] Ensure safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[7] Inspect gloves for integrity before each use.
-
Respiratory Protection: Not typically required under normal conditions of use due to low volatility. However, if operations could generate dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[7]
-
Caption: Decision workflow for first aid response to this compound exposure.
Toxicological and Ecological Profile
Toxicological Information
There is a notable lack of specific toxicological data for this compound in publicly available literature.[4][6] Oral, dermal, and inhalation toxicity have not been determined.[4] No components of this product at levels greater than 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[10] In the absence of data, it is essential to avoid direct exposure through all potential routes: ingestion, inhalation, and dermal contact.
For context, the structurally similar but smaller compound, Cyclododecanone (CAS 830-13-7), has a reported oral LD50 of >2500 mg/kg in rats, suggesting low acute oral toxicity.[11] While this may suggest a similar low-toxicity profile for this compound, such extrapolations must be made with extreme caution and should not replace rigorous safety protocols.
Ecological Information
While specific ecotoxicity data for this compound is scarce, the safety data for Cyclododecanone classifies it as toxic to aquatic life with long-lasting effects.[8][11] Given its insolubility in water and likely low biodegradability (common for macrocyclic compounds), it is imperative to prevent this compound from entering drains, surface water, or the soil.[8][10] All waste materials must be collected and disposed of as chemical waste according to local, state, and federal regulations.
Conclusion
The safety profile of this compound is characterized by a lack of formal hazard classification, which necessitates a conservative and proactive approach to its handling. For the research and drug development professional, this means adhering to the highest standards of laboratory practice. The core principles are to minimize all potential exposures through robust engineering controls and consistent use of PPE, to handle the material as a substance of unknown toxicity, and to prevent any release into the environment. This methodology ensures not only the safety of laboratory personnel but also the integrity of the research environment.
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Cyclotridecanone: A Comprehensive Technical Guide for the Scientific Professional
Abstract: This technical guide offers an in-depth examination of the physical and chemical properties of Cyclotridecanone. As a macrocyclic ketone, its unique structural characteristics and reactivity make it a valuable compound in fields ranging from fragrance science to advanced organic synthesis. This document is tailored for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this molecule.
Introduction: The Significance of a Macrocyclic Ketone
This compound, also known by its trade name Exaltone®, is a 13-membered cyclic ketone that is a cornerstone of the synthetic musk industry. Its large, flexible ring structure is responsible for its potent and pleasant musk odor.[1][2] Beyond its olfactory importance, the conformational dynamics and the reactivity of the carbonyl group within this large ring system present unique opportunities and challenges in chemical synthesis. This guide will provide a detailed overview of its fundamental properties, analytical characterization, and synthetic utility, offering a holistic perspective for the scientific professional.
Core Physicochemical Properties
A precise understanding of this compound's physical properties is essential for its handling, purification, and use in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₄O | [1][2][3][4][5] |
| Molecular Weight | 196.33 g/mol | [1][2][3][4][5][6] |
| Appearance | White crystalline solid or colorless oily liquid | [1][2] |
| Odor | Sweet, musk-like | [1][2] |
| Melting Point | 30-32 °C (86-90 °F) | [1][2][3] |
| Boiling Point | 146 °C at 11 mmHg; ~286 °C at 760 mmHg (est.) | [1][2][3][7][8] |
| Solubility | Insoluble in water; soluble in alcohols and other organic solvents. | [1][2] |
| Density | ~0.927 g/mL at 25 °C | [1][2][3] |
| Vapor Pressure | 0.00273 mmHg at 25 °C | [3] |
| Flash Point | > 110 °C (> 230 °F) | [1][3][7][8] |
| CAS Number | 832-10-0 | [1][2][3][4][5][7][8] |
| PubChem CID | 79114 | [4] |
Table 1: Key Physicochemical Data for this compound.
Spectroscopic and Analytical Characterization
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1710-1725 cm⁻¹ , characteristic of a carbonyl (C=O) stretching vibration in a large-ring ketone. The absence of significant ring strain places the peak in a typical range for acyclic ketones. Other significant peaks include C-H stretching vibrations from the methylene groups, which appear in the 2850-2950 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is relatively simple. The four protons on the carbons alpha to the carbonyl group (-CH₂-C=O) typically appear as a triplet around δ 2.3-2.5 ppm . The remaining twenty protons of the methylene groups in the ring form a large, broad multiplet in the δ 1.2-1.6 ppm region.
-
¹³C NMR: The carbon spectrum shows a distinct downfield resonance for the carbonyl carbon, typically around δ 210-215 ppm . The carbons alpha to the carbonyl appear around δ 40-42 ppm , with the other ring carbons resonating in the δ 20-30 ppm range.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is observed at m/z = 196 , corresponding to the molecular weight of this compound. Common fragmentation patterns involve alpha-cleavage and rearrangements that are characteristic of cyclic ketones.
Synthesis and Reaction Chemistry
The chemical behavior of this compound is primarily dictated by the reactivity of its carbonyl group.
Experimental Protocol: Baeyer-Villiger Oxidation of this compound
This protocol details the conversion of this compound to the corresponding lactone, Oxacyclotetradecan-2-one, a valuable fragrance ingredient and a monomer for polyesters.
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of a suitable chlorinated solvent, such as dichloromethane or chloroform.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent. The molar ratio of peroxy acid to ketone should be approximately 1.1:1.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactone can be purified by column chromatography on silica gel.
Figure 1: The Baeyer-Villiger oxidation of this compound.
Other Key Reactions:
-
Reduction: The carbonyl group can be reduced to a hydroxyl group to form cyclotridecanol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: this compound reacts with phosphorus ylides to form exocyclic alkenes, providing a route to functionalized macrocycles.
-
Reductive Amination: In the presence of ammonia or a primary amine and a reducing agent, this compound can be converted into the corresponding macrocyclic amine.
Applications in Research and Industry
While its primary commercial use is in perfumery, this compound serves as a valuable starting material and model compound in several areas of research.
-
Synthesis of Novel Macrocycles: It is a key building block for the synthesis of more complex macrocyclic structures, including macrolide antibiotics and other biologically active natural products.
-
Polymer Chemistry: The lactone derived from Baeyer-Villiger oxidation can undergo ring-opening polymerization to produce biodegradable polyesters with unique thermal and mechanical properties.
-
Host-Guest Chemistry: The 13-membered ring can act as a simple host molecule in supramolecular chemistry, allowing for the study of binding interactions with various guest molecules.
The following diagram illustrates the synthetic utility of this compound as a precursor to other important macrocyclic compounds.
Figure 2: Synthetic pathways starting from this compound.
Conclusion
This compound is a molecule of both industrial and academic importance. Its well-defined physical properties and the predictable reactivity of its ketone functionality make it a versatile tool in the hands of the modern chemist. This guide has provided a foundational understanding of its properties, characterization, and chemical behavior, which will aid researchers in leveraging this valuable macrocycle for the development of new materials, fragrances, and therapeutic agents.
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Cyclotridecanone: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of Cyclotridecanone (CAS No. 832-10-0), a macrocyclic ketone of significant interest in synthetic organic chemistry and fragrance research. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in mechanistic understanding and practical application. Herein, we delve into the core chemical principles, synthesis strategies, and analytical characterization of this compound, providing a robust framework for its utilization in advanced research endeavors.
Molecular Profile and Physicochemical Properties
This compound, with the molecular formula C₁₃H₂₄O, is a 13-membered cyclic ketone.[1][2] Its structure presents a unique combination of conformational flexibility and chemical reactivity, making it a fascinating subject for academic and industrial research. While it has seen limited use in commercial perfume compositions, it holds significant academic interest in the study of structure-odor relationships in musk compounds.[3][4]
Key Physicochemical Data
A summary of the essential physicochemical properties of this compound is presented in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Weight | 196.33 g/mol | [2][3] |
| Appearance | Colorless oily liquid or colorless crystalline mass | [3][4] |
| Melting Point | 30-32 °C | [1][3] |
| Boiling Point | 146 °C at 11 mm Hg | [1][3] |
| Density | 0.927 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.479 | [1][3] |
| Flash Point | >110 °C (>230 °F) | [1][5] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [3][4] |
| LogP | 4.25 - 4.7 | [1][2] |
| CAS Number | 832-10-0 | [1][2][3][4] |
Synthesis of this compound: The Art of Ring Expansion
The synthesis of macrocyclic ketones like this compound is a significant challenge in organic chemistry. Direct cyclization methods are often hampered by unfavorable entropic factors. Consequently, ring expansion reactions of smaller, more readily available cyclic ketones are the preferred synthetic routes. The most common precursor for the synthesis of this compound is Cyclododecanone (CAS No. 830-13-7), a 12-membered cyclic ketone.[3]
A variety of methodologies have been developed for this one-carbon ring expansion, each with its own mechanistic nuances and experimental considerations. These methods often involve the introduction of a carbon atom adjacent to the carbonyl group, followed by a rearrangement that incorporates this new carbon into the ring structure.
The Tiffeneau-Demjanov Rearrangement: A Classic Approach
One of the foundational methods for the ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. This reaction sequence involves the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol, and subsequent diazotization to induce the ring-expanding rearrangement.
Caption: Tiffeneau-Demjanov rearrangement workflow for this compound synthesis.
Diazoalkane-Mediated Ring Expansion
The reaction of cyclododecanone with diazomethane or its derivatives, such as diazomethyl-trimethyl-silane, in the presence of a Lewis acid catalyst, provides another effective route for one-carbon ring expansion.[1] The Lewis acid activates the carbonyl group, facilitating the nucleophilic attack by the diazoalkane. Subsequent rearrangement with expulsion of nitrogen gas leads to the formation of the expanded ring.
Caption: Diazoalkane-mediated one-carbon ring expansion of Cyclododecanone.
Multi-Carbon Ring Expansion Strategies
While one-carbon expansions are common for synthesizing this compound, more general methods for macrocycle synthesis involving multi-carbon ring expansions have also been developed. These often proceed through different mechanistic pathways, such as radical-mediated processes or thermal rearrangements.[6][7] For instance, a two-carbon ring enlargement can be achieved through a thermal 1,3-C shift rearrangement of 1-vinylcycloalkanols in the gas phase.[6][7] Although not a direct route to this compound from Cyclododecanone, these methods are crucial for the synthesis of other macrocyclic ketones and highlight the versatility of ring expansion chemistry.
Analytical Characterization and Spectroscopic Analysis
The unambiguous identification and characterization of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1700-1725 cm⁻¹, which is characteristic of a ketone in a large, relatively strain-free ring. The spectrum will also show characteristic C-H stretching and bending vibrations for the methylene groups of the cycloalkane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high degree of symmetry in the molecule. The protons on the carbons alpha to the carbonyl group will appear as a multiplet at a downfield chemical shift (typically around 2.2-2.5 ppm) compared to the other methylene protons in the ring, which will appear as a broad multiplet in the upfield region (around 1.2-1.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region (typically >200 ppm). The carbons alpha to the carbonyl will appear at a distinct chemical shift (around 40 ppm), while the remaining methylene carbons will have overlapping signals in the aliphatic region (around 20-30 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 196, corresponding to the molecular weight of the compound.[2] The fragmentation pattern will exhibit characteristic losses of small neutral molecules and alkyl fragments, which can be analyzed to confirm the structure.
Experimental Protocols
The following sections provide generalized, step-by-step methodologies for the synthesis and purification of this compound, based on established chemical principles. These protocols should be adapted and optimized based on specific laboratory conditions and safety considerations.
Synthesis of this compound via Ring Expansion of Cyclododecanone
This protocol outlines a general procedure for the one-carbon ring expansion of Cyclododecanone using a diazoalkane reagent.
Materials:
-
Cyclododecanone
-
Diazomethyl-trimethyl-silane
-
Lewis acid catalyst (e.g., boron trifluoride etherate)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Cyclododecanone in anhydrous diethyl ether under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath and add the Lewis acid catalyst dropwise.
-
Diazoalkane Addition: Add a solution of diazomethyl-trimethyl-silane in anhydrous diethyl ether dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
Oxidation of Cyclododecanol to Cyclododecanone (Alternative Precursor Synthesis)
In some synthetic pathways, Cyclododecanone may be prepared from Cyclododecanol. The following is a general protocol for this oxidation.
Materials:
-
Cyclododecanol
-
Sodium hypochlorite solution (bleach)
-
Glacial acetic acid
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Cyclododecanol in acetone and glacial acetic acid.[8]
-
Oxidant Addition: Warm the mixture to approximately 45 °C and add sodium hypochlorite solution dropwise over a period of 30 minutes.[8]
-
Reaction Monitoring: Monitor the reaction for the presence of excess oxidant using starch-iodide paper.[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench any remaining oxidant with saturated aqueous sodium bisulfite solution.
-
Extraction: Extract the product with diethyl ether.[9]
-
Washing and Drying: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.[9]
-
Isolation: Filter the solution and remove the solvent by rotary evaporation to yield crude Cyclododecanone, which can be further purified by recrystallization or distillation.[9]
Applications and Future Directions
While the primary application of this compound has been in the academic exploration of macrocyclic chemistry and olfaction, its unique structural features suggest potential for broader applications.
-
Fragrance and Flavor Chemistry: Further investigation into the structure-activity relationships of this compound and its derivatives could lead to the development of novel musk odorants with enhanced properties.[10]
-
Materials Science: As a macrocyclic monomer, this compound could be a precursor for the synthesis of novel polyesters and other polymers with unique thermal and mechanical properties. The ring-opening polymerization of the corresponding lactone, derived from Baeyer-Villiger oxidation of this compound, is a potential avenue for creating biodegradable polymers.
-
Drug Development: The macrocyclic scaffold is a privileged structure in many natural products with potent biological activity. While the bioactivity of this compound itself is not well-documented, it can serve as a versatile starting material for the synthesis of more complex macrocyclic compounds with potential therapeutic applications.
The continued development of efficient and selective synthetic methods for the preparation of this compound and other macrocycles will undoubtedly fuel further discoveries in these and other areas of chemical science.
Safety and Handling
This compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
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A-Technical-Guide-to-Cyclotridecanone-Properties-Synthesis-and-Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclotridecanone, a 13-membered macrocyclic ketone, is a compound of significant interest in both academia and industry. Initially recognized for its characteristic musk-like odor, which has led to its use in the fragrance industry, its unique macrocyclic structure also presents intriguing possibilities for pharmaceutical research and drug development. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, detailed synthesis protocols, analytical characterization methods, and current and potential applications. It is designed to serve as a foundational resource for scientists and researchers exploring the utility of this versatile macrocyclic ketone.
Introduction to this compound
Macrocyclic compounds, characterized by large ring structures (typically 12 or more atoms), occupy a unique chemical space that often imparts valuable biological properties.[1][2] this compound (C₁₃H₂₄O) is a saturated cyclic ketone that belongs to this important class of molecules.[3] Its structure consists of a thirteen-carbon ring with a single ketone functional group. While it has established applications in perfumery due to its musk-like and animalic scent profile, the broader potential of macrocyclic ketones in medicinal chemistry is an area of growing interest.[4][5][6] These structures can offer a desirable balance of conformational flexibility and pre-organization, which is advantageous for binding to biological targets.[1] This guide will delve into the core scientific principles and practical methodologies associated with this compound, providing a robust framework for its synthesis, characterization, and exploration in various research contexts.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any experimental setting. This compound is a white, crystalline solid or colorless oily liquid at or near room temperature, with a melting point of approximately 30-32°C.[5][7][8] It is practically insoluble in water but shows good solubility in common organic solvents like ethanol and various oils.[5][6][7]
The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The data presented below are typical reference values for analytical characterization.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 832-10-0 | [3][5][6] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₃H₂₄O | [3][5] |
| Molecular Weight | 196.33 g/mol | [3][5][6] |
| Physical Properties | ||
| Melting Point | 30-32 °C | [5][7] |
| Boiling Point | 146 °C at 11 mm Hg | [5][7] |
| Density | 0.927 g/mL at 25 °C | [5][9] |
| Refractive Index (n²⁰/D) | 1.479 | [5][9] |
| Water Solubility | 5.786 mg/L (estimated) | [9] |
| logP (o/w) | 4.51 (estimated) | [5][9] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ 2.44-2.48 (m, 4H, -CH₂-CO-CH₂-), 1.67-1.76 (m, 4H, -CH₂CH₂-CO-CH₂CH₂-), 1.24-1.33 (m, 16H, other CH₂) | [10] |
| ¹³C NMR (CDCl₃) | δ 212.41 (C=O), 40.18, 24.60, 24.47, 24.08, 22.38, 22.23 (CH₂) | [10] |
| IR Spectroscopy (Neat) | ~1710 cm⁻¹ (C=O stretch) | [3] |
| Mass Spectrometry (EI) | M⁺ at m/z 196 | [3] |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
Synthesis of this compound
The synthesis of macrocycles often presents challenges due to entropic factors that disfavor the formation of large rings. However, several effective strategies have been developed. One of the most common and economically viable approaches for synthesizing 13- to 15-membered macrocyclic ketones is through the ring expansion of more readily available smaller cyclic ketones, such as cyclododecanone.[11][12]
Key Synthetic Strategy: Ring Expansion of Cyclododecanone
Ring expansion reactions provide a powerful method for accessing larger ring systems from smaller, commercially available precursors.[12] Cyclododecanone, which can be synthesized from the cyclotrimerization of butadiene, is a common starting material.[11] Various methods exist for inserting one or more carbons into the cyclododecanone ring to yield larger macrocycles.[13][14][15]
The following diagram illustrates a generalized workflow for the synthesis of this compound starting from cyclododecane, a common industrial precursor.
Caption: Generalized workflow for this compound synthesis.
Detailed Experimental Protocol: Diazomethane Ring Expansion
This protocol describes a classic one-carbon ring expansion using diazomethane. This method, while effective, requires stringent safety precautions due to the toxic and explosive nature of diazomethane.
Causality and Experimental Choices:
-
Activation: Cyclododecanone is first converted to a more reactive intermediate, such as an enol ether. This step is crucial because direct reaction with diazomethane is inefficient. The enol form provides the necessary nucleophilicity to react with the electrophilic diazomethane.
-
Lewis Acid Catalyst: A catalyst like boron trifluoride etherate (BF₃·OEt₂) is used to promote the rearrangement of the intermediate adduct to the expanded ketone. It coordinates to the oxygen atom, facilitating the migratory insertion of the newly added methylene group into the ring.
-
Temperature Control: The reaction is typically run at low temperatures to control the reactivity of diazomethane and minimize side reactions.
-
Purification: The final product is purified by vacuum distillation or recrystallization to remove unreacted starting material, catalysts, and byproducts. The purity is then confirmed using the analytical methods described in Section 2.
Step-by-Step Methodology:
-
Preparation of the Silyl Enol Ether of Cyclododecanone:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve cyclododecanone (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise over 30 minutes.
-
Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.
-
-
Ring Expansion Reaction:
-
WARNING: Diazomethane is highly toxic and explosive. This procedure must be performed by trained personnel in a certified fume hood with a blast shield.
-
Dissolve the crude silyl enol ether (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a freshly prepared, ethereal solution of diazomethane until a persistent yellow color indicates a slight excess.
-
Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) (approx. 0.05 eq) dropwise. Vigorous nitrogen evolution will be observed.
-
Stir the reaction at 0 °C for 1 hour after the addition is complete.
-
-
Work-up and Purification:
-
Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or recrystallization from a suitable solvent (e.g., cold pentane) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity against reference spectra.
-
Applications
Fragrance and Perfumery
The primary industrial application of this compound is as a fragrance ingredient.[5][7] It possesses a strong, persistent musk odor with animalic and powdery notes.[6] Macrocyclic ketones like this compound, cyclopentadecanone (Exaltone), and muscone are highly valued in perfumery for their ability to act as fixatives, slowing the evaporation of more volatile fragrance components and providing a substantive, warm base note to the fragrance composition.
Caption: Relationship between structure, properties, and fragrance application.
Potential in Drug Development
While not currently a clinical drug, the macrocyclic scaffold of this compound is of significant interest to medicinal chemists. Macrocycles have demonstrated success as therapeutic agents, with examples found in antibiotics (e.g., erythromycin) and immunosuppressants (e.g., tacrolimus).[2]
The potential utility of macrocyclic ketones in drug discovery stems from several key attributes:
-
Biological Activity: Naturally occurring macrocyclic ketones are known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[4] This suggests that synthetic macrocycles like this compound could serve as starting points for developing new therapeutic agents.
-
Conformational Control: The large ring provides a balance between structural rigidity and flexibility, allowing it to adopt specific conformations to bind effectively to protein targets, including those with challenging, shallow binding sites.[1]
-
"Rule of 5" Evasion: Many successful macrocyclic drugs operate beyond the conventional Lipinski's "Rule of 5" for oral bioavailability, occupying a unique and underexplored area of chemical space.[2]
Research into the specific biological activities of this compound is less mature than for other macrocycles. However, its structural class is a valid starting point for library synthesis and screening against various therapeutic targets. Future work could involve derivatization of the ketone or the carbon backbone to explore structure-activity relationships (SAR) for targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.
Safety and Handling
According to available safety data, this compound is not classified under GHS for major hazards.[9][16] However, as with all laboratory chemicals, it should be handled with appropriate care.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[17] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage: Keep the container tightly closed in a dry, cool place.[17]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and reducing agents.[17]
-
Toxicity: Acute oral toxicity is low (LD50 > 2500 mg/kg in rats for the related cyclododecanone).[17] Detailed toxicological data for this compound itself is limited, but it is not expected to be highly toxic under normal handling conditions.
Conclusion
This compound is a macrocyclic ketone with established importance in the fragrance industry and emerging potential in the field of drug discovery. Its synthesis, primarily through ring expansion of cyclododecanone, is well-documented, though it requires careful execution of specific organic reactions. The physicochemical and spectroscopic properties of this compound are thoroughly characterized, providing a solid basis for its identification and quality control. For drug development professionals, this compound represents an accessible example of a macrocyclic scaffold that can be used as a tool compound or a starting point for the design of novel, biologically active molecules. Further exploration of this and related macrocyclic ketones is warranted to fully unlock their therapeutic potential.
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ACS Publications. Synthesis of Macrocyclic Ketones through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement: Application to the Total Synthesis of (±)-Muscone. Organic Letters. Available from: [Link].
-
NIH. A three-carbon (n+1+2) ring expansion method for the synthesis of macrocyclic enones. Application to muscone synthesis. Available from: [Link].
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Perflavory. This compound, 832-10-0. Available from: [Link].
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PubMed. Fragrance material review on cyclopentadecanone. Available from: [Link].
-
Eldorado - Repository of the TU Dortmund. Synthesis of Bridges Bicycles and Macrocycles from Cycloalkanones via Tandem Reactions and Ring Expansion. Available from: [Link].
-
NIH. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Available from: [Link].
-
ResearchGate. Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. Available from: [Link].
-
Scientific Research Publishing. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Available from: [Link].
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Methodological & Application
The Synthesis of Cyclotridecanone: A Comprehensive Guide to Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclotridecanone
This compound, a 13-membered cyclic ketone, is a valuable molecule in the fields of perfumery and pharmaceuticals. Its characteristic musky odor has made it a sought-after component in the fragrance industry. Beyond its olfactory properties, the this compound scaffold serves as a crucial building block in the synthesis of more complex macrocyclic compounds with potential therapeutic applications. The construction of such medium-sized rings presents unique challenges in organic synthesis, primarily centered around overcoming the entropic and enthalpic barriers to cyclization. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols and mechanistic insights to aid researchers in this specialized area of organic chemistry.
Classical Approaches to this compound Synthesis
Historically, the synthesis of macrocyclic ketones has relied on several classical intramolecular cyclization reactions. These methods, while foundational, often contend with issues of low yields due to competing intermolecular polymerization. However, with careful control of reaction conditions, particularly adherence to the high-dilution principle, these methods remain relevant.
The Ruzicka Cyclization: A Landmark in Macrocycle Synthesis
The Ruzicka cyclization, a pioneering method in macrocyclic chemistry, involves the thermal decarboxylation of a salt of a dicarboxylic acid to form a cyclic ketone. For the synthesis of this compound, the starting material is 1,13-tridecanedioic acid, also known as brassylic acid.
Mechanism and Rationale: The reaction is typically carried out at high temperatures with a metal salt, often of thorium or cerium, which acts as a template to bring the ends of the dicarboxylic acid chain into proximity, thereby favoring intramolecular cyclization over intermolecular polymerization. The proposed mechanism involves the formation of a metal salt of the dicarboxylic acid, which upon heating, undergoes intramolecular ketonic decarboxylation.
Experimental Protocol: Ruzicka Cyclization of 1,13-Tridecanedioic Acid
-
Materials:
-
1,13-Tridecanedioic acid (Brassylic Acid)
-
Thorium(IV) oxide (ThO₂) or Cerium(IV) oxide (CeO₂)
-
High-boiling point, inert solvent (e.g., mineral oil)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a condenser, and an inlet for inert gas, a mixture of 1,13-tridecanedioic acid and a catalytic amount of thorium(IV) oxide (typically 1-5 mol%) is suspended in a high-boiling inert solvent.
-
The reaction mixture is heated under a slow stream of inert gas to a high temperature, generally in the range of 250-350 °C.
-
The reaction is monitored by the evolution of carbon dioxide and water. The progress can be followed by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is isolated by filtration to remove the metal oxide catalyst, followed by distillation of the solvent under reduced pressure.
-
The resulting crude this compound is then purified by fractional distillation or column chromatography.
-
-
Expected Yield: The yields for Ruzicka cyclizations of larger rings are often modest, typically ranging from 10-30%, due to the challenges of bringing the reactive ends of the long chain together.
Modern Synthetic Strategies
Contemporary organic synthesis has introduced more efficient and versatile methods for the construction of macrocycles, offering improved yields and milder reaction conditions compared to classical approaches.
The Thorpe-Ziegler Reaction: A Dinitrile Cyclization Approach
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoketone, which can then be hydrolyzed and decarboxylated to yield the desired cyclic ketone.[1][2] This method is particularly effective for the synthesis of medium to large rings.[3]
Mechanism and Rationale: The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, forming a cyclic iminonitrile. Tautomerization leads to a more stable enaminonitrile, which upon acidic hydrolysis, yields the corresponding β-keto nitrile. Subsequent hydrolysis and decarboxylation afford the final cyclic ketone. The use of high-dilution conditions is crucial to favor the intramolecular cyclization.
Experimental Protocol: Thorpe-Ziegler Cyclization for this compound
-
Precursor Synthesis: 1,13-Dicyanododecane
-
1,11-dibromoundecane is reacted with an excess of sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF.
-
The reaction mixture is heated to facilitate the nucleophilic substitution.
-
After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude 1,13-dicyanododecane, which is then purified by distillation or recrystallization.
-
-
Cyclization and Hydrolysis:
-
A solution of 1,13-dicyanododecane in an anhydrous, high-boiling etheral solvent (e.g., diethyl ether or THF) is prepared.
-
A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) in the same solvent is prepared in a separate flask under an inert atmosphere.
-
The dinitrile solution is added very slowly (e.g., via a syringe pump over several hours) to the stirred base solution at reflux temperature to maintain high dilution.
-
After the addition is complete, the reaction is stirred for an additional period to ensure complete cyclization.
-
The reaction is then cooled and quenched by the slow addition of aqueous acid (e.g., HCl or H₂SO₄).
-
The mixture is then heated to reflux to effect hydrolysis of the enamine and decarboxylation.
-
After cooling, the organic layer is separated, washed, dried, and concentrated.
-
The crude this compound is purified by vacuum distillation or column chromatography.
-
-
Expected Yield: The Thorpe-Ziegler reaction, when conducted under strict high-dilution conditions, can provide good yields of macrocyclic ketones, often in the range of 60-80%.
Ring-Closing Metathesis (RCM): A Powerful Tool for C=C Bond Formation
Ring-closing metathesis (RCM) has emerged as a highly versatile and powerful method for the synthesis of a wide variety of unsaturated rings, including macrocycles.[2] The reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to form a new carbon-carbon double bond through the intramolecular reaction of a diene.
Mechanism and Rationale: The mechanism of RCM involves a series of [2+2] cycloaddition and cycloreversion steps mediated by the metal carbene catalyst. The reaction is initiated by the coordination of one of the terminal alkenes of the diene substrate to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent cycloreversion releases a volatile alkene (e.g., ethylene) and generates a new metal carbene. This new carbene then reacts with the second terminal alkene intramolecularly, again via a metallacyclobutane intermediate, which upon another cycloreversion, releases the cyclic alkene product and regenerates a metal carbene that can continue the catalytic cycle. The high efficiency and functional group tolerance of modern RCM catalysts make this a highly attractive method.
Experimental Protocol: RCM Synthesis of a Cyclotridecenone Precursor
-
Precursor Synthesis: A Suitable Diene A linear diene with a total of 13 carbons in the chain between the terminal double bonds is required. For example, undec-10-en-1-yl acrylate can be synthesized by the esterification of undec-10-en-1-ol with acryloyl chloride.
-
RCM Reaction:
-
A solution of the diene precursor in a dry, degassed solvent (e.g., dichloromethane or toluene) is prepared under an inert atmosphere. The concentration is kept low (typically 0.001-0.01 M) to favor intramolecular cyclization.
-
A catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, typically 1-5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or by passing the solution through a short plug of silica gel to remove the ruthenium catalyst.
-
The solvent is removed under reduced pressure to yield the crude cyclotridecenone.
-
The unsaturated cyclic ketone can then be hydrogenated using a standard catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere to afford this compound.
-
Purification is achieved by column chromatography or distillation.
-
-
Expected Yield: RCM reactions often proceed in high yields, frequently exceeding 80-90%, depending on the substrate and catalyst used.
Ring Expansion of Cyclododecanone: A One-Carbon Homologation Strategy
Ring expansion reactions provide an alternative route to larger cyclic ketones from smaller, more readily available precursors. A common strategy for a one-carbon ring expansion involves the use of diazomethane or a related reagent.
Mechanism and Rationale: The reaction of a ketone with diazomethane in the presence of a Lewis acid (e.g., BF₃·OEt₂) or under photolytic conditions can lead to the insertion of a methylene group adjacent to the carbonyl, resulting in a homologous ketone. The mechanism involves the initial activation of the carbonyl group by the Lewis acid, followed by nucleophilic attack of diazomethane. This is followed by a rearrangement with the expulsion of nitrogen gas, leading to the ring-expanded ketone. A mixture of products can sometimes be obtained, including the epoxide as a side product.
Experimental Protocol: One-Carbon Ring Expansion of Cyclododecanone
-
Materials:
-
Cyclododecanone
-
Diazomethane (handle with extreme caution, as it is toxic and explosive) or a safer alternative like trimethylsilyldiazomethane.
-
Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Caution: Diazomethane is a hazardous substance and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
A solution of cyclododecanone in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere.
-
A catalytic amount of BF₃·OEt₂ is added to the solution.
-
A freshly prepared ethereal solution of diazomethane is added dropwise to the stirred ketone solution. The addition is continued until a persistent yellow color indicates a slight excess of diazomethane.
-
The reaction is allowed to stir at 0 °C for a period, and then carefully quenched by the dropwise addition of acetic acid to destroy the excess diazomethane.
-
The reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product mixture is analyzed (e.g., by GC-MS) to determine the ratio of this compound to other products.
-
Purification is achieved by fractional distillation or column chromatography to isolate this compound.
-
-
Expected Yield: The yields of one-carbon ring expansions can be variable and are often moderate (40-60%), with the formation of byproducts being a common issue.
Data Summary and Comparison
| Synthesis Method | Starting Material | Key Reagents | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| Ruzicka Cyclization | 1,13-Tridecanedioic acid | Thorium or Cerium oxide | High temperature (250-350 °C) | 10-30% | Historically significant, simple reagents | Low yields, harsh conditions, requires specific equipment |
| Thorpe-Ziegler Reaction | 1,13-Dicyanododecane | Strong base (e.g., NaHMDS), Acid | High dilution, reflux | 60-80% | Good yields for macrocycles | Requires multi-step precursor synthesis, strict high dilution |
| Ring-Closing Metathesis | Acyclic diene (e.g., undec-10-en-1-yl acrylate) | Grubbs' catalyst | Low concentration, mild temperatures | >80% | High yields, excellent functional group tolerance, mild conditions | Cost of catalyst, requires precursor synthesis |
| Ring Expansion | Cyclododecanone | Diazomethane, Lewis acid | Low temperature (0 °C) | 40-60% | Utilizes a readily available starting material | Use of hazardous diazomethane, potential for side products |
Visualizing the Synthetic Pathways
Ruzicka Cyclization Workflow
Caption: Ruzicka cyclization of brassylic acid.
Thorpe-Ziegler Reaction Workflow
Caption: Thorpe-Ziegler synthesis of this compound.
Ring-Closing Metathesis Workflow
Sources
GC-MS Analysis of Cyclotridecanone: A Detailed Application Note and Protocol
This technical guide provides a comprehensive overview and detailed protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Cyclotridecanone (CAS No. 832-10-0), a macrocyclic ketone of significant interest in the fragrance, flavor, and chemical industries. This document is intended for researchers, analytical scientists, and professionals in drug development and quality control who require a robust and reliable method for the identification and quantification of this compound.
Introduction: The Analytical Challenge of Macrocyclic Ketones
This compound (C₁₃H₂₄O, M.W. 196.33 g/mol ) presents a unique analytical challenge due to its high molecular weight and relatively low volatility compared to smaller ketones.[1] Gas Chromatography-Mass Spectrometry is the premier analytical technique for such compounds, offering the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[2] The successful analysis of this compound hinges on a meticulously developed method, from sample preparation to data interpretation, which this guide aims to provide.
The principles of GC-MS involve the vaporization of the sample, separation of its components in a gaseous mobile phase through a stationary phase in a column, followed by ionization and detection of the separated components by their mass-to-charge ratio.[2] For a semi-volatile compound like this compound, careful optimization of chromatographic conditions is paramount to ensure efficient elution and symmetrical peak shape.
Strategic Sample Preparation: Ensuring Analytical Integrity
The quality of GC-MS data is fundamentally dependent on the sample preparation strategy. The primary goal is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free from interfering matrix components.
Solvent Selection and Sample Concentration
This compound is a non-polar compound and should be dissolved in a volatile organic solvent. The choice of solvent is critical to ensure compatibility with the GC system and to avoid co-elution with the analyte.
-
Recommended Solvents: Hexane, Dichloromethane, Ethyl Acetate, or Iso-octane are excellent choices due to their volatility and ability to dissolve this compound.[2] Water and other highly polar or non-volatile solvents must be avoided.[3]
-
Optimal Concentration: A starting concentration of approximately 10 µg/mL is recommended.[3] For a typical 1 µL splitless injection, this concentration aims for an on-column amount of around 10 ng, which is ideal for modern mass spectrometers. Overly concentrated samples can lead to peak broadening and detector saturation.
Sample Cleanup Protocols
For samples where this compound is present in a complex matrix (e.g., cosmetics, environmental extracts), a cleanup step is essential to remove non-volatile residues that can contaminate the GC inlet and column.
Protocol 1: Liquid-Liquid Extraction (LLE)
This is a fundamental technique for separating analytes based on their differential solubility in immiscible liquids.[2]
-
Sample Dissolution: Dissolve the sample in a polar solvent (e.g., methanol/water mixture).
-
Extraction: Add an equal volume of an immiscible, non-polar solvent (e.g., hexane or dichloromethane).
-
Agitation: Vortex the mixture vigorously for 1-2 minutes to ensure efficient partitioning of this compound into the organic layer.
-
Phase Separation: Allow the layers to separate. A centrifuge can be used to expedite this process.
-
Collection: Carefully collect the organic (upper or lower, depending on the solvent) layer containing the analyte.
-
Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volatile solvent to the desired final concentration.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more controlled and often more efficient cleanup compared to LLE, utilizing a solid sorbent to retain the analyte while interferences are washed away.[2]
-
Sorbent Selection: For a non-polar compound like this compound, a reverse-phase sorbent such as C18 is appropriate.
-
Column Conditioning: Condition the SPE cartridge with the elution solvent (e.g., ethyl acetate) followed by the sample solvent (e.g., methanol/water).
-
Sample Loading: Load the dissolved sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with a small volume of a strong, non-polar solvent (e.g., ethyl acetate or hexane).
-
Final Preparation: The eluate can be directly injected or concentrated and reconstituted as needed.
Instrumental Analysis: GC-MS Parameters and Workflow
The following parameters provide a robust starting point for the GC-MS analysis of this compound. Method optimization may be required depending on the specific instrumentation and sample matrix.
Gas Chromatography (GC) Conditions
The key to good chromatographic separation of a semi-volatile compound is the selection of an appropriate column and temperature program.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | This non-polar stationary phase is well-suited for the separation of non-polar to moderately polar compounds and offers excellent thermal stability. |
| Injector Temperature | 280 °C | Ensures complete and rapid vaporization of this compound without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection maximizes sensitivity, while a split injection prevents column overloading with more concentrated samples. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good separation efficiency and is compatible with mass spectrometry. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min | A temperature program is crucial for eluting a semi-volatile compound like this compound in a reasonable time with good peak shape. The initial hold allows for focusing of the analyte at the head of the column, while the ramp ensures timely elution. |
Mass Spectrometry (MS) Conditions
Electron Ionization (EI) is the standard ionization technique for GC-MS and is highly effective for the fragmentation of organic molecules, providing a reproducible "fingerprint" for identification.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard electron energy for EI, which generates extensive and reproducible fragmentation for library matching. |
| MS Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |
| MS Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |
| Acquisition Mode | Full Scan (m/z 40-300) | Allows for the collection of the complete mass spectrum for identification and library searching. |
| Solvent Delay | 3-5 minutes | Prevents the high concentration of the injection solvent from entering and saturating the mass spectrometer detector. |
Experimental Workflow Diagram
Caption: GC-MS workflow for this compound analysis.
Data Analysis and Interpretation: From Spectrum to Identification
Accurate data analysis is the final and most critical step in the analytical process. This involves interpreting the chromatogram and the mass spectrum to confirm the presence of this compound.
Chromatographic Analysis
The primary piece of information from the gas chromatogram is the retention time (RT) . Under the specified conditions, this compound will have a characteristic retention time. For more robust identification, especially in complex mixtures, the use of Kovats Retention Indices (RI) is highly recommended. The RI normalizes the retention time to those of n-alkanes, making it less dependent on instrumental variations. The NIST Chemistry WebBook lists Kovats retention indices for this compound on a standard non-polar column in the range of 1647-1661.[1]
Mass Spectral Interpretation
The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[1]
-
Molecular Ion (M⁺·): The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 196. The presence of this peak is a strong indicator of the compound.
-
Key Fragments: The fragmentation of cyclic ketones can be complex.[4] For this compound, the electron ionization mass spectrum is characterized by a series of fragment ions resulting from the cleavage of the cycloalkane ring. Common fragmentation pathways for cyclic ketones include alpha-cleavage and rearrangements.[4][5] The NIST library indicates a top peak at m/z 71 for this compound.[1]
-
Library Matching: The most reliable method for confirming the identity of this compound is to compare the acquired mass spectrum with a reference spectrum from a trusted library, such as the NIST/EPA/NIH Mass Spectral Library. A high match factor (typically >800 out of 1000) provides a high degree of confidence in the identification.
Fragmentation Pathway Diagram
Caption: Proposed fragmentation of this compound in EI-MS.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By following the detailed steps for sample preparation, instrumental analysis, and data interpretation, researchers and analysts can achieve reliable and reproducible results. The causality behind each experimental choice has been explained to empower the user to not only follow the protocol but also to troubleshoot and adapt it to their specific needs. The self-validating nature of combining retention indices with mass spectral library matching ensures a high degree of confidence in the analytical outcome.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link][2]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link][3]
-
Chu, S., Huang, C., Chen, P., & Huang, S. (2016). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS: An Undergraduate Instrumental Analysis Experiment. Journal of Chemical Education, 93(4), 751-755.[6]
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Celeiro, M., Garcia-Jares, C., & Llompart, M. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 26(16), 4900.[7]
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MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. Retrieved from [Link][8]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79114, this compound. Retrieved from [Link][1]
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Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link][5]
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Sparkman, O. D. (2020, November 2). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link][4]
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Application Note: Identification of Cyclotridecanone using Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction: The Role of Vibrational Spectroscopy in Macrocycle Characterization
Cyclotridecanone (C₁₃H₂₄O) is a large-ring macrocyclic ketone with applications in the fragrance industry and as a synthetic precursor.[1][2] Confirming the identity and purity of such compounds is a critical step in quality control and research and development. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for this purpose. It probes the vibrational modes of molecules, providing a unique "fingerprint" based on their functional groups and overall structure.
This application note provides a detailed guide for the identification of this compound using FTIR spectroscopy. We will delve into the theoretical underpinnings of why specific vibrational frequencies are characteristic of this molecule, present a step-by-step protocol for sample analysis using Attenuated Total Reflectance (ATR), and provide guidance on spectral interpretation.
Theoretical Background: The Vibrational Signature of a Macrocyclic Ketone
The absorption of infrared radiation by a molecule is a quantum mechanical phenomenon. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the energy, resulting in a vibrational transition. An FTIR spectrometer measures this absorption as a function of frequency (typically expressed in wavenumbers, cm⁻¹), generating a unique spectrum.
For this compound, the key identifying features in its IR spectrum are the vibrations of its two main structural components: the carbonyl (C=O) group of the ketone and the methylene (-CH₂-) groups of the large polymethylene ring.
The Carbonyl (C=O) Stretch: A Telltale Peak
The C=O stretching vibration is one of the most prominent and easily identifiable absorption bands in an IR spectrum due to the large change in dipole moment during the vibration.[3][4][5] For saturated aliphatic ketones, this peak typically appears in the range of 1705-1725 cm⁻¹.[6]
The Influence of Ring Strain: The exact position of the C=O stretching frequency is sensitive to the molecular environment, particularly ring strain.[3][5] In small, highly strained cyclic ketones (e.g., cyclopropanone or cyclobutanone), the C=O stretching frequency is shifted to a much higher wavenumber (e.g., ~1810 cm⁻¹ for cyclobutanone).[3][7] This is because the ring forces more p-character into the C-C bonds of the ring, leaving more s-character for the C=O bond, which strengthens it and increases the energy (and thus frequency) required to stretch it.[8][9]
Conversely, in large, flexible rings like this compound, there is minimal ring strain.[10] Therefore, the C=O stretching frequency is expected to be similar to that of an acyclic ketone, appearing in the typical region of ~1705-1715 cm⁻¹ . The absence of significant ring strain or conjugation allows for a clear and predictable carbonyl absorption.[11]
The Polymethylene Chain: C-H Vibrations
The long C₁₂H₂₄ alkyl chain of this compound gives rise to characteristic C-H stretching and bending vibrations. These are similar to those found in cycloalkanes.[12]
-
C-H Stretching: The stretching vibrations of the methylene (-CH₂-) groups will produce strong absorption bands just below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching modes are expected around 2925 cm⁻¹ and 2850 cm⁻¹ , respectively.[13][14][15]
-
C-H Bending: The scissoring or deformation vibration of the CH₂ groups typically appears as a distinct band around 1465 cm⁻¹ .[12][13]
The presence of these strong aliphatic C-H bands, coupled with the characteristic C=O stretch and the absence of bands from other functional groups (like O-H or C=C), provides a comprehensive spectral signature for this compound.
Experimental Protocol: ATR-FTIR Analysis of this compound
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid or waxy solid samples like this compound due to its simplicity and minimal sample preparation.[16][17][18] The technique works by placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The IR beam is internally reflected within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the absorption spectrum to be measured.[16][18]
Workflow Diagram
Caption: Workflow for ATR-FTIR analysis of this compound.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Confirm the ATR accessory is correctly installed.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal. A soft, lint-free wipe dampened with a volatile solvent like isopropanol is typically sufficient.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This measurement accounts for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O) and is automatically subtracted from the sample spectrum.
-
Typical Parameters: Scan range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16-32.
-
-
Sample Application:
-
Place a small amount (a few milligrams is sufficient) of solid this compound onto the center of the ATR crystal.[19] this compound has a melting point of 30-32°C, so it may be a waxy solid at room temperature.[2][20]
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[16][21] Inconsistent pressure can affect the reproducibility of the spectrum.
-
-
Sample Spectrum Acquisition:
-
Using the same acquisition parameters as the background scan, collect the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.
-
Perform a baseline correction if necessary to ensure the baseline of the spectrum is flat.
-
-
Post-Measurement Cleanup:
-
Retract the press arm and remove the sample.
-
Clean the ATR crystal thoroughly as described in step 2 to prevent cross-contamination.
-
Data Interpretation and Expected Results
The resulting FTIR spectrum of this compound should be analyzed for the presence of the key absorption bands discussed in the theoretical section.
Summary of Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~2925 | -CH₂- Asymmetric Stretch | Strong |
| ~2850 | -CH₂- Symmetric Stretch | Strong |
| ~1710 | C=O Carbonyl Stretch | Very Strong, Sharp |
| ~1465 | -CH₂- Scissoring (Bending) | Medium |
Spectral Analysis
-
Carbonyl Region (1800-1650 cm⁻¹): The most diagnostic peak should be a very strong, sharp absorption band around 1710 cm⁻¹ .[3][4] Its position confirms a saturated, non-strained ketone environment. The absence of significant shifts to higher or lower frequencies indicates the lack of small ring strain or conjugation, respectively.[6][22]
-
C-H Stretching Region (3000-2800 cm⁻¹): Look for two strong bands just below 3000 cm⁻¹, characteristic of the numerous methylene groups in the macrocycle.[14][23] The absence of peaks above 3000 cm⁻¹ confirms the absence of C=C-H bonds (alkenes or aromatics).
-
Fingerprint Region (<1500 cm⁻¹): This region contains more complex vibrations, including C-C stretches and various C-H bending modes. The CH₂ scissoring band around 1465 cm⁻¹ should be clearly visible.[12] While complex, the pattern in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum from a spectral library.
Conclusion
FTIR spectroscopy, particularly with an ATR sampling accessory, is a powerful and efficient method for the unambiguous identification of this compound. By recognizing the characteristic strong carbonyl stretching vibration around 1710 cm⁻¹ and the prominent C-H stretching and bending modes of the polymethylene ring, researchers and quality control professionals can rapidly confirm the molecular identity and screen for impurities. The provided protocol offers a robust and reproducible workflow for obtaining high-quality spectra for reliable analysis.
References
-
IR Spectrum: Cycloalkanes. Química Organica.org. Available at: [Link]
-
Cao, S., et al. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry, 38(1), 248-255. Available at: [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. Available at: [Link]
-
Ring strain dramatically affects the carbonyl infrared stretching frequency. Brainly.com. (2024). Available at: [Link]
-
This compound. PubChem, National Institutes of Health. Available at: [Link]
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Ring Strain and C=O Stretching Frequency. Chemistry Stack Exchange. (2014). Available at: [Link]
-
Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]
-
Barnes, R. B., et al. (1943). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 30, 379-394. Available at: [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. Available at: [Link]
-
Gable, K. (2018). The C=O Stretch. Oregon State University. Available at: [Link]
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This compound. LookChem. Available at: [Link]
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Cyclotridecane. Grokipedia. Available at: [Link]
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Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]
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Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. (2024). Available at: [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]
-
Cyclohexane IR Spectrum Range. Shandong Qibo New Energy Co., Ltd. (2023). Available at: [Link]
-
IR Spectroscopy Tutorial: Ketones. University of Calgary. Available at: [Link]
-
Carbonyl - compounds - IR - spectroscopy. University of Warsaw. Available at: [Link]
-
This compound. ChemSynthesis. Available at: [Link]
-
Azacyclotridecan-2-one. NIST Chemistry WebBook. Available at: [Link]
-
Randall, H. M., et al. (1949). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Journal of Research of the National Bureau of Standards, 43, 199-212. Available at: [Link]
-
C6H12 infrared spectrum of cyclohexane. Doc Brown's Chemistry. Available at: [Link]
-
Difference between ketone rings in wavelength using an IR device. Chemistry Stack Exchange. (2023). Available at: [Link]
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The features of IR spectrum. Mansoura University. Available at: [Link]
-
Cyclododecanone. NIST Chemistry WebBook. Available at: [Link]
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Application Notes & Protocols: The Role of Cyclotridecanone in Modern Fragrance Research
An in-depth technical guide for researchers, scientists, and fragrance development professionals.
Introduction: The Enduring Allure of Musks and the Rise of Macrocycles
The family of musk odorants is foundational to the art and science of perfumery, lending sensuality, warmth, and remarkable longevity to fragrance compositions.[1][2] Historically sourced from the musk deer, ethical and sustainability concerns necessitated the development of synthetic alternatives.[1][3] This led to the creation of several classes of synthetic musks, including nitro, polycyclic, and macrocyclic musks.[2][4]
Cyclotridecanone (CTO), a macrocyclic ketone, represents a significant achievement in this field. Macrocyclic musks are noted for their structural similarity to muscone, the primary odorant in natural deer musk, and are often characterized by clean, elegant, and highly substantive scent profiles.[3][5] The pioneering work of chemists like Leopold Ružička in synthesizing large-ring ketones was instrumental, not only for perfumery but for the broader field of organic chemistry.[6] This guide provides a detailed exploration of this compound's properties and its application in fragrance research, complete with validated protocols for its evaluation and use.
Physicochemical and Olfactory Profile of this compound
This compound (CAS No. 832-10-0) is a saturated macrocyclic ketone with a 13-membered carbon ring.[7] Its molecular structure is key to its characteristic odor and physical properties, which make it a valuable tool for perfumers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 832-10-0 | [7] |
| Molecular Formula | C₁₃H₂₄O | [7] |
| Molecular Weight | 196.33 g/mol | [7] |
| Melting Point | 30-32 °C | [8] |
| Boiling Point | 291°C (est.) | [7] |
| Vapor Pressure | 0.0047 hPa @ 20°C (est.) | [7] |
| Flash Point | >110 °C | [9] |
| logP (o/w) | 4.510 (est.) | [9] |
| Solubility | Soluble in alcohol and oils; insoluble in water. | [8] |
The olfactory profile of this compound is complex and multifaceted. It is predominantly a musk scent, with significant powdery and animalic undertones.[7] This complexity allows it to add depth and sophistication to a wide range of fragrance types.
Workflow for Fragrance Ingredient Evaluation
The journey of a fragrance molecule from synthesis to incorporation into a final product involves a rigorous, multi-stage evaluation process. The following workflow illustrates the key phases in which a material like this compound is characterized and validated.
Caption: General workflow for fragrance ingredient research and development.
Protocols for Olfactory Characterization
Accurate and reproducible olfactory data is critical. The following protocols outline standardized methods for the sensory evaluation of this compound.
Protocol 1: Preparation of this compound Solutions for Sensory Analysis
Objective: To prepare standardized solutions of this compound at various concentrations in a neutral solvent for subsequent olfactory evaluation.
Materials:
-
This compound (≥97% purity)
-
Ethanol (perfumer's grade, odorless)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance (readable to 0.1 mg)
-
Glass pipettes and bulbs
Procedure:
-
Prepare a 10% Stock Solution:
-
Carefully weigh 1.000 g of this compound into a 10 mL volumetric flask. Note: As CTO is a solid at room temperature, it may need to be gently warmed to melt before weighing.
-
Add approximately 7 mL of perfumer's grade ethanol to the flask.
-
Cap the flask and gently swirl or sonicate until the this compound is fully dissolved.
-
Bring the solution to the 10 mL mark with ethanol. This is your 10% (w/v) stock solution.
-
-
Prepare Serial Dilutions:
-
1% Solution: Pipette 10 mL of the 10% stock solution into a 100 mL volumetric flask and dilute to the mark with ethanol.
-
0.1% Solution: Pipette 10 mL of the 1% solution into a 100 mL volumetric flask and dilute to the mark with ethanol.
-
Further Dilutions: Continue this serial dilution process to prepare lower concentrations (e.g., 0.01%, 0.001%) as required for odor threshold determination.
-
-
Storage: Store all solutions in tightly sealed, amber glass bottles at 4°C to prevent evaporation and degradation. Allow solutions to return to room temperature before use.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify the specific odor character and determine the odor detection threshold of this compound. GC-O combines the separation power of gas chromatography with the human nose as a highly sensitive detector.[10][11]
Instrumentation & Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).[11]
-
Heated transfer line to the ODP.
-
Appropriate capillary column (e.g., DB-5, HP-INNOWax).
-
0.1% solution of this compound in ethanol (from Protocol 1).
-
Trained sensory assessors (panel of 6-12 is recommended).[10]
Procedure:
-
Instrument Setup:
-
Injector: 250°C, Splitless mode.
-
Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Effluent Split: Split the column effluent 1:1 between the FID and the ODP.
-
ODP: Heated to 260°C. Humidified air should be mixed with the effluent at the port to prevent nasal dehydration.
-
-
Analysis:
-
Inject 1 µL of the 0.1% this compound solution.
-
A trained assessor sniffs the effluent from the ODP throughout the entire GC run.
-
The assessor records the retention time and provides a detailed description of any odor detected (e.g., "musky," "powdery," "warm," "animalic").
-
This process is repeated with multiple assessors to create a comprehensive olfactogram.
-
-
Data Interpretation: The resulting data links the specific GC peak (identified by retention time and ideally confirmed with Mass Spectrometry) to a consensus odor description. By analyzing a dilution series, an odor threshold can be determined.
Protocol 3: Sensory Panel Evaluation of a Fragrance Accord
Objective: To evaluate the impact of this compound on the character and longevity of a simple fragrance accord.
Caption: Workflow for time-based sensory evaluation on blotters.
Materials:
-
Two fragrance accords (e.g., a simple floral accord).
-
Control: Accord without this compound.
-
Test: The same accord with 2% this compound added.
-
-
Perfumer's smelling strips (blotters).
-
Trained sensory panel (minimum 10 panelists).
-
Evaluation booths with controlled ventilation and lighting.
Procedure:
-
Sample Preparation: Prepare the Control and Test fragrance accords, ensuring the addition of this compound in the Test sample is compensated by a reduction in the solvent (ethanol).
-
Blotter Dipping: Dip the end of coded blotters (one for Control, one for Test per panelist) into the respective solutions to a standardized depth (e.g., 1 cm) for 2 seconds.
-
Evaluation Schedule: Panelists evaluate the blotters at specific time intervals:
-
T=0 (after 1 minute): Evaluate the initial impression and top notes.
-
T=1 hour: Evaluate the development of the heart of the fragrance.
-
T=6 hours: Evaluate the emergence of the base notes and overall character.
-
T=24 hours: Evaluate the dry-down and substantivity (longevity).
-
-
Data Collection: At each time point, panelists rate the perceived intensity of the fragrance on a scale (e.g., 1 to 9) and provide descriptive terms. They should also compare the two blotters, noting differences in character and tenacity.
-
Causality: The expected result is that the Test blotter will exhibit a greater overall longevity, particularly of the more volatile middle notes. The this compound itself will impart its characteristic warm, powdery musk character to the base, adding volume and richness to the accord.
Applications in Fragrance Formulations
The Role of this compound as a Fixative
A fixative is a substance that reduces the evaporation rate of more volatile fragrance components, thereby increasing the overall tenacity of the scent.[12] Macrocyclic musks like this compound excel in this role due to their high molecular weight and low vapor pressure.[5][7] They anchor the lighter top and middle notes, slowing their release and ensuring a more linear and enduring fragrance experience.[13][14]
Building Accords and Compatibility
This compound is not merely a technical ingredient; its own scent is integral to the final composition. It is a superb blender, providing a smooth, warm, and sensual foundation.
Table 2: Compatibility and Synergistic Effects of this compound
| Fragrance Family | Compatible Ingredients | Synergistic Effect |
| Floral | Jasmine, Rose, Ylang-Ylang, Muguet | Enhances richness, adds a "skin-like" warmth, and prolongs the floral heart. |
| Woody | Sandalwood, Cedarwood, Vetiver | Softens sharp edges, adds a clean, powdery nuance, and creates a creamy-woody effect. |
| Amber/Oriental | Vanillin, Labdanum, Benzoin | Bridges the sweet and resinous notes, adding sensuality and a velvety texture. |
| Fruity | Peach Lactone, Cassis, Raspberry Ketone | Mutes excessive sweetness, adds a sophisticated, powdery backdrop, and improves longevity. |
Protocol for Fragrance Stability Testing
Objective: To ensure the fragrance composition containing this compound maintains its physicochemical and olfactory integrity throughout its intended shelf life. Stability testing is a crucial part of quality assurance.[15][16]
Methodology: Accelerated Stability Testing This method uses stress conditions like elevated temperature and light exposure to predict long-term stability in a shorter timeframe.[15][17][18]
Materials & Equipment:
-
Final fragrance formulation (e.g., in an ethanol base) packaged in final or representative containers (e.g., clear and amber glass bottles).
-
Unperfumed base as a control.[18]
-
Stability oven/climate chamber capable of maintaining 40°C ± 2°C.[17]
-
UV light cabinet for photostability testing.[15]
-
Reference sample stored in the dark at 4°C.
Procedure:
-
Sample Preparation: Fill multiple containers with the fragrance formulation and the unperfumed base. Retain a set of each as the reference sample.
-
Thermal Stability:
-
Place one set of samples in the stability oven at 40°C.
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Photostability:
-
Evaluation Parameters: At each checkpoint, compare the test samples to the reference sample for:
-
Visual Changes: Color, clarity, and presence of precipitation.
-
Olfactory Changes: Dip smelling strips in both the test and reference samples. Compare the odor profile for any "off-notes," changes in character, or significant loss of intensity.
-
(Optional) Analytical Changes: Use GC-MS to check for degradation of key fragrance components or the formation of new, unwanted compounds.
-
-
Self-Validation: The protocol is self-validating through the use of a reference sample stored under ideal conditions and an unperfumed base control. Any significant deviation in the test samples indicates an instability that can be attributed to the interaction of the fragrance ingredients under the stress condition.
Safety & Regulatory Considerations
This compound, like all fragrance ingredients, is subject to rigorous safety assessments. Organizations like the Research Institute for Fragrance Materials (RIFM) conduct thorough reviews of toxicological and dermatological data to establish safe use levels in consumer products.[19][20] Researchers and formulators must adhere to the standards set by the International Fragrance Association (IFRA) to ensure regulatory compliance and consumer safety.
References
-
Scent.vn. This compound (CAS 832-10-0): Odor profile, Properties, & IFRA compliance. [Link]
-
Testing Laboratory. Fragrance Stability Testing in Botanical Perfume Products. [Link]
-
Integrated Liner Technologies. Fragrance Stability Testing. [Link]
-
Perfumer & Flavorist. Stability of Perfume Compositions in Alcoholic Lotions. [Link]
-
Jasmine Factory. Fragrance & Perfume Stability: How to Make it Last. [Link]
-
Orchadia Solutions. Fragrance Stability. [Link]
-
The Niche Fragrance. The Allure of Musk: Exploring Perfumery's Most Seductive and Misunderstood Fragrance. [Link]
-
PubMed. Fully automated determination of macrocyclic musk fragrances in wastewater by microextraction by packed sorbents and large volume injection gas chromatography-mass spectrometry. [Link]
-
The Good Scents Company. This compound, 832-10-0. [Link]
-
MDPI. An overview of the enantioselective determination of musk fragrances in environmental samples. [Link]
-
ResearchGate. Determination of synthetic musk fragrances | Request PDF. [Link]
-
Publisherspanel.com. Synthetic musk odorants in cosmetic products. [Link]
-
The Good Scents Company. methyl this compound, 61415-11-0. [Link]
-
Musks in Perfumery. [Link]
-
Wikipedia. Gas chromatography-olfactometry. [Link]
-
PubMed Central. Exploring the mechanism of olfactory recognition in the initial stage by modeling the emission spectrum of electron transfer. [Link]
-
Perflavory. This compound, 832-10-0. [Link]
-
PubMed Central. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. [Link]
-
Wikipedia. Fixative (perfumery). [Link]
-
Olfactive Aesthetics. The Science of Perfume Fixatives. [Link]
- Google Patents.
-
PubMed. Fragrance material review on cyclopentadecanone. [Link]
-
The Good Scents Company. cyclodecanone, 1502-06-3. [Link]
-
American Scientist. The Overlooked Influence of Perfumery in Organic Chemistry. [Link]
-
ResearchGate. Fragrance material review on cyclohexadecanone | Request PDF. [Link]
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The Art and Science of Fixation: A Guide to the Application of Cyclotridecanone in Perfumery
Introduction: The Enduring Allure of Macrocyclic Musks
In the intricate world of perfumery, where ephemeral top notes dance and fleeting heart notes sing, the base notes provide the enduring soul of a fragrance. Among the most revered of these foundational elements are the macrocyclic musks, a class of compounds prized for their sensual, warm, and animalic character, as well as their remarkable ability to prolong the life of a scent. Cyclotridecanone, a 13-membered ring ketone, stands as a significant, albeit less commonly cited, member of this family. Its subtle yet persistent musky aroma, coupled with its excellent fixative properties, makes it a valuable tool in the modern perfumer's palette.
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the application of this compound in perfumery. We will delve into its physicochemical properties, explore its dual role as both a fragrance ingredient and a fixative, and provide detailed protocols for its effective use in various formulations. This document is designed to bridge the gap between the theoretical understanding of this molecule and its practical, artistic application in the creation of sophisticated and long-lasting fragrances.
Physicochemical Properties of this compound
The efficacy of this compound in perfumery is intrinsically linked to its chemical and physical characteristics. Its large, non-polar structure and high molecular weight are key to its low volatility and, consequently, its function as a fixative.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Cyclotridecan-1-one | [2] |
| CAS Number | 832-10-0 | [2] |
| Molecular Formula | C₁₃H₂₄O | [2] |
| Molecular Weight | 196.33 g/mol | [2] |
| Appearance | Colorless oily liquid or crystalline mass | [1] |
| Odor Profile | Musk, animalic, powdery, with amber and woody nuances | [2] |
| Melting Point | 30-32 °C | [1] |
| Boiling Point | 146 °C at 11 mm Hg | [1] |
| Flash Point | >110 °C | [3] |
| Density | 0.927 g/mL at 25 °C | [3] |
| Refractive Index | 1.479 at 20 °C | [3] |
| Solubility | Soluble in ethanol and oils; insoluble in water | [1] |
| Vapor Pressure | 0.003 mmHg at 25 °C (estimated) | [3] |
Mechanism of Action in Fragrance Formulations
This compound serves a dual purpose in a fragrance concentrate: it contributes its own unique aroma and acts as a highly effective fixative.
The Science of Fixation: Reducing Volatility
The longevity of a perfume is determined by the differential evaporation rates of its constituent ingredients. Top notes are the most volatile, followed by middle notes, and finally the base notes. A fixative is a substance with a very low vapor pressure that, when added to a perfume, slows down the evaporation of the more volatile components.[4] this compound, with its high molecular weight and boiling point, anchors the more fleeting notes, allowing the fragrance to evolve more slowly and last significantly longer on the skin.[5]
Caption: Effect of a fixative on fragrance evaporation rates.
Olfactory Contribution: The Subtle Power of Musk
Beyond its technical function, this compound imparts a soft, warm, and sensual musk character to a fragrance. Its odor is often described as animalic and powdery, providing a sophisticated and intimate dry-down.[2] It is a versatile ingredient that can be used to enhance a wide variety of fragrance families, from floral and oriental to woody and chypre. In a composition, it can round out sharp notes, add depth and complexity, and create a seamless transition between the different phases of the fragrance's evolution.
Protocols for Application in Perfumery
The successful incorporation of this compound into a fragrance formulation requires careful attention to its solubility and the desired final concentration.
Materials and Equipment
-
This compound (crystalline or liquid form)
-
Perfumer's alcohol (95% or higher ethanol)
-
Dipropylene glycol (DPG) or other suitable co-solvents
-
Glass beakers and stirring rods
-
Magnetic stirrer and stir bars
-
Analytical balance (accurate to at least 0.001g)
-
Pipettes or droppers
-
Filter paper
-
Airtight glass storage bottles
Solubilization and Stock Solution Preparation
Due to its crystalline nature at room temperature, this compound must be dissolved in a suitable solvent before being blended into a fragrance concentrate.
Protocol 1: Preparation of a 10% this compound Stock Solution in Ethanol
-
Weighing: Accurately weigh 10g of this compound into a clean, dry glass beaker.
-
Solvent Addition: Add 90g of perfumer's alcohol to the beaker.
-
Dissolution:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Gently stir the mixture at room temperature until the this compound is fully dissolved. A slight warming of the beaker in a water bath (not exceeding 40°C) can expedite the process.
-
Visually inspect the solution to ensure there are no undissolved crystals.
-
-
Filtration (Optional): For optimal clarity, the solution can be filtered through a fine filter paper to remove any potential micro-impurities.
-
Storage: Transfer the stock solution to a labeled, airtight glass bottle and store in a cool, dark place.
Rationale: A 10% stock solution provides a convenient concentration for precise dosing into fragrance formulations. Ethanol is the primary solvent in most fine fragrances and is an excellent solvent for this compound.
Incorporation into Fragrance Concentrates
The this compound stock solution can be added to the fragrance concentrate at various stages of the blending process, though it is typically introduced with the other base notes.
Protocol 2: Blending into an Alcohol-Based Fragrance
-
Formulation Design: Determine the desired final concentration of this compound in the finished perfume. Typical concentrations in fine fragrance range from 0.1% to 2.0% of the total formulation.
-
Blending:
-
Combine the other fragrance ingredients (essential oils, absolutes, and other aroma chemicals) in a separate beaker according to your formulation.
-
Add the calculated amount of the 10% this compound stock solution to the fragrance concentrate.
-
Stir the mixture gently until homogenous.
-
-
Maceration: Allow the final fragrance concentrate to macerate for a period of several days to several weeks in a cool, dark place. This allows the various components to meld and harmonize.
-
Dilution and Final Filtration: Dilute the macerated concentrate with perfumer's alcohol to the desired final concentration (e.g., Eau de Parfum, Eau de Toilette). The final product should then be chilled and filtered before bottling.
Caption: Workflow for incorporating this compound into a fragrance.
Application in Cosmetic Bases (Creams and Lotions)
When incorporating this compound into emulsions like creams and lotions, it is typically added to the oil phase of the formulation.
Protocol 3: Incorporation into an Oil-in-Water Emulsion
-
Oil Phase Preparation: Heat the oil phase components of your cream or lotion formulation to 70-75°C.
-
This compound Addition: Add the desired amount of this compound directly to the heated oil phase and stir until completely dissolved.
-
Emulsification: Proceed with your standard emulsification process by adding the heated water phase to the oil phase with homogenization.
-
Cooling: Cool the emulsion while stirring. Add any temperature-sensitive ingredients, including the rest of the fragrance concentrate (if not already in the oil phase), during the cooling phase (typically below 40°C).
Rationale: Adding this compound to the oil phase ensures its proper dispersion throughout the final product and helps to anchor the entire fragrance composition within the emulsion.
Stability and Compatibility Testing
To ensure the quality and longevity of a fragrance containing this compound, rigorous stability testing is essential.
Protocol 4: Accelerated Stability Testing
-
Sample Preparation: Prepare samples of the final fragrance in its intended packaging.
-
Storage Conditions: Store the samples under various stress conditions:
-
Elevated Temperature: Place samples in ovens at 40°C and 50°C for a period of 1 to 3 months.[2][6]
-
Light Exposure: Expose samples to controlled UV light to simulate the effects of sunlight.[6]
-
Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing (-10°C) and thawing (room temperature).[7]
-
-
Evaluation: At regular intervals, evaluate the samples against a control stored at room temperature in the dark. Assess for any changes in:
-
Odor: Note any alterations in the scent profile.
-
Color: Look for any discoloration.
-
Clarity: Check for any precipitation or cloudiness.
-
pH and Viscosity (for cosmetic bases). [2]
-
Safety and Regulatory Considerations
While one source indicated that this compound is "not for fragrance use," this appears to be an anomaly, as macrocyclic ketones are widely used in the fragrance industry.[3][8] However, it is crucial to adhere to the guidelines set by regulatory bodies such as the International Fragrance Association (IFRA). As of the latest amendments, there are no specific restrictions listed for this compound (CAS 832-10-0) by IFRA.[9][10][11][12] Nevertheless, it is the responsibility of the formulator to ensure that the final product complies with all regional and international safety standards. A comprehensive safety assessment of macrocyclic ketones has been conducted by the Research Institute for Fragrance Materials (RIFM), and these materials are generally considered safe for use in cosmetic products.[13][14][15]
Conclusion
This compound is a multifaceted ingredient that offers both olfactory beauty and functional performance to the modern perfumer. Its warm, musky character provides a sophisticated foundation for a wide range of fragrance compositions, while its excellent fixative properties ensure a lasting and memorable scent experience. By understanding its physicochemical properties and following the detailed protocols outlined in this guide, researchers and formulators can effectively harness the potential of this valuable macrocyclic musk to create fragrances of exceptional quality and longevity.
References
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Fragrance Stability Testing. (2023, December 15). ILT - Integrated Liner Technologies. [Link]
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Moore, T. (2005, April 14). SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS. University of Illinois Urbana-Champaign. [Link]
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This compound (CAS 832-10-0): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. [Link]
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Fragrance Stability. (n.d.). Orchadia Solutions. [Link]
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Amendment 49 STAND Cyclopentadecanolide IFRA STANDARD RESTRICTION. (2021, February 10). PerfumersWorld. [Link]
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This compound, 832-10-0. (n.d.). The Good Scents Company. [Link]
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Safety assessment of cyclomethicone, cyclotetrasiloxane, cyclopentasiloxane, cyclohexasiloxane, and cycloheptasiloxane. (2011). International Journal of Toxicology, 30(3_suppl), 149S-227S. [Link]
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Exaltone and related macrocyclic musks - Evaluation statement. (2022, June 30). Australian Government Department of Health and Aged Care. [Link]
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Development of cream bases suitable for personalized cosmetic products. (2024, July 30). National Center for Biotechnology Information. [Link]
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Effect of a fragrance on perfume formulation stability. (n.d.). Microtrac. [Link]
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Reactivity features of cyclododecanone. (2025, August 9). ResearchGate. [Link]
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The Role of Musk and Musk Compounds in the Fragrance Industry. (n.d.). ResearchGate. [Link]
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How To Make Perfume That Last (Using Fixatives In Your Perfume) Making Three Perfumes DIY+Tutorial. (2023, March 1). YouTube. [Link]
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Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. (2022, June 2). National Center for Biotechnology Information. [Link]
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Safety Assessment of Polymerized Tetramethylcyclotetrasiloxanes as Used in Cosmetics. (2015, September 21). Cosmetic Ingredient Review. [Link]
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Stability Testing of Cosmetics. (n.d.). MakingCosmetics. [Link]
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An Overview of Proprietary Vehicles/Bases for Topical Compounding Medicines and Cosmetics. (2024, January 12). ResearchGate. [Link]
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Opinion of the Scientific Committee on Consumer Safety on cyclomethicone (D4/D5). (n.d.). European Commission. [Link]
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Preparation of Musk-Smelling Macrocyclic Lactones from Biomass: Looking for the Optimal Substrate Combination. (2018, September 21). National Center for Biotechnology Information. [Link]
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An Overview of Proprietary Vehicles/Bases for Topical Compounding Medicines and Cosmetics. (2024, January 24). MDPI. [Link]
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Fixative - Perfumery Base. (2026, January 17). BMV Fragrances. [Link]
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Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. (2025, August 9). ResearchGate. [Link]
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Guidelines On Stability Testing of Cosmetics Products. (n.d.). Scribd. [Link]
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Synthesis of odorants in flow and their applications in perfumery. (2022, June 27). Beilstein Journals. [Link]
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Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. (n.d.). National Center for Biotechnology Information. [Link]
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Compounding for Dermatology: Two Formulas You'll Love. (2018, September 10). YouTube. [Link]
-
Safety Assessment of Cyclomethicone, Cyclotetrasiloxane, Cyclopentasiloxane, Cyclohexasiloxane, and Cycloheptasiloxane. (2025, August 9). ResearchGate. [Link]
-
Perfume Formulation: Understanding the importance of Fixatives. (2023, February 27). Scentspiracy. [Link]
-
Safety Assessment of Cyclomethicone, Cyclotetrasiloxane, Cyclopentasiloxane, Cyclohexasiloxane, and Cycloheptasiloxane. (n.d.). Semantic Scholar. [Link]
-
How to Make Perfume Fixatives: Ingredients You Need. (2024, December 30). YouTube. [Link]
-
Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. (n.d.). Certified Laboratories. [Link]
-
Perfume Formulation. (n.d.). Scribd. [Link]
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Application Notes and Protocols: Cyclotridecanone as a Chemical Intermediate
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of cyclotridecanone as a versatile chemical intermediate. We will explore its pivotal role in the synthesis of high-value macrocyclic compounds, with a particular focus on musk fragrances and the core structures of macrolide antibiotics. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of this compound
This compound (C₁₃H₂₄O) is a 13-membered cyclic ketone that serves as a crucial building block in synthetic organic chemistry.[1] Its significance lies in its macrocyclic structure, which provides a ready-made carbon framework for the construction of larger, more complex molecules. While it possesses a faint musk-like odor itself, its primary value is not as a terminal fragrance ingredient but as a precursor to more potent and commercially significant compounds.[2][3]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 832-10-0 | [1] |
| Molecular Formula | C₁₃H₂₄O | [1] |
| Molecular Weight | 196.33 g/mol | [1] |
| Melting Point | 30-32 °C (lit.) | [2][4] |
| Boiling Point | 146 °C at 11 mm Hg (lit.) | [2][4] |
| Density | 0.927 g/mL at 25 °C (lit.) | [2][5] |
| Solubility | Insoluble in water; soluble in alcohols and oils. | [2] |
The reactivity of the carbonyl group, combined with the conformational flexibility of the 13-membered ring, allows for a variety of chemical transformations, including ring expansion, functional group interconversion, and the introduction of chirality. These transformations are fundamental to its application in diverse fields, from perfumery to pharmaceuticals.
Application in Fragrance Synthesis: The Gateway to Macrocyclic Musks
Macrocyclic ketones are highly prized in the fragrance industry for their powerful and persistent musk odors.[6] this compound is a key starting material for the synthesis of several important musk compounds, most notably Exaltone® (cyclopentadecanone), through ring expansion strategies.[7][8]
Synthetic Strategy: Ring Expansion via Baeyer-Villiger Oxidation
One of the most elegant and widely employed methods for converting a cyclic ketone to a larger lactone (a cyclic ester) is the Baeyer-Villiger oxidation.[9][10] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, effectively expanding the ring by one atom.[11] Subsequent hydrolysis and reduction of the resulting lactone can yield the desired larger cyclic ketone.
The regioselectivity of the Baeyer-Villiger oxidation is a critical consideration. The migratory aptitude of the groups attached to the carbonyl carbon determines which C-C bond is cleaved and where the oxygen atom is inserted. For symmetrical ketones like this compound, this is not a concern, but it becomes crucial for substituted derivatives.[10]
Sources
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- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
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synthesis of Cyclotridecanone derivatives
Beginning Research Phase
I am starting my investigation with focused Google searches to collect detailed information on synthesizing cyclotridecanone and its related compounds. I'm prioritizing various synthetic approaches, including established methods such as acyloin condensation.
Refining Search Strategies
I'm now expanding my Google searches to include Ruzicka cyclization and ring-closing metathesis, alongside acyloin condensation. My focus is shifting towards identifying detailed protocols, mechanisms, and applications in fragrance and drug development. I'm also actively seeking review articles and primary research from scientific journals. I'm organizing the information into a detailed guide, structured around introducing this compound and dissecting each method.
Exploring Synthesis Methods
Formulating the Synthesis Guide
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Developing the Outline Further
I'm structuring the guide by diving into this compound and derivatives. Key synthetic strategies are emerging: classical macrocyclization methods are showing promise, particularly Ruzicka cyclization, which needs context, and Acyloin condensation, specifically the Rühlmann modification. I'll need to detail each mechanism and their associated limitations and advantages, citing relevant literature with links. Quantitative data tables and diagrams will be included.
Outlining Synthesis Strategies
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Evaluating Synthetic Routes
I'm now diving into the comparative evaluation of the synthetic routes. I've been organizing the guide with an introduction on this compound and derivative importance, followed by detailed sections on Macrocyclization, Ring-Closing Metathesis (RCM), and Ring Expansion methods. I'm focusing on their mechanisms and limitations, ensuring all claims are backed by citations with links. I also want to include relevant quantitative data and reaction mechanisms with clear diagrams.
Simulating Guide Creation
I'm now focusing on a detailed structural outline, covering classical macrocyclization (Ruzicka, Acyloin), modern RCM methods, and ring expansion approaches for this compound derivatives. I'll include step-by-step protocols backed by citations and links. I will be incorporating comparative tables and Graphviz diagrams to illustrate workflows and mechanisms. The content will be structured for drug development researchers. I'm focusing on validating all protocols with supporting citations and in-text references.
Methodology Refinement
I'm now integrating detailed protocols, starting with classical macrocyclization methods. I'm focusing on adapting literature procedures to this compound specifically, including quantitative data tables and Graphviz diagrams for clarity. I'm also ensuring all citations are valid, including clickable URLs and in-text references. I will also clarify that the methods are general for macrocycles, using this compound as the primary example, and citing muscone as a derivative.
Synthesizing Protocols:
I'm now integrating detailed, step-by-step protocols, starting with classical macrocyclization and modern methods. I'm focusing on adapting literature procedures specifically to this compound, which requires precise reaction conditions and quantitative data. I'm ensuring all citations are valid, including clickable URLs and in-text references. The primary focus is on generating detailed synthetic procedures.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclotridecanone Synthesis Yield
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Cyclotridecanone synthesis. This guide is designed to provide in-depth, actionable insights for researchers encountering challenges in achieving high yields of this valuable macrocyclic ketone. This compound is a key intermediate in the fragrance industry and a building block for complex molecular architectures; however, its synthesis is often plagued by low yields due to competing intermolecular side reactions. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Synthesis Routes to this compound
Understanding the fundamental pathways to this compound is crucial for effective troubleshooting. Each method presents unique advantages and challenges.
| Synthesis Route | Brief Description | Typical Yields | Advantages | Disadvantages |
| Acyloin Condensation | Reductive coupling of a C13-dicarboxylic acid ester (e.g., dimethyl tridecanedioate) using molten sodium.[1][2][3] | Good to Excellent (>70%)[1] | One of the most reliable methods for large rings (10+ members).[1] Tolerant of C-C multiple bonds.[4] | Requires strictly anhydrous and oxygen-free conditions.[1] Metallic sodium is highly reactive. Can have competing Dieckmann condensation.[4] |
| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a linear diene precursor using a metal catalyst (e.g., Grubbs' catalyst).[5][6] | Variable (Good to High) | High functional group tolerance.[6] Milder reaction conditions. The only major byproduct is volatile ethylene.[5] | Catalyst can be expensive and sensitive to impurities.[7] May produce E/Z isomeric mixtures.[5] |
| Ruzicka Large Ring Synthesis | Thermal decomposition of thorium or cerium salts of tridecanedioic acid at high temperatures under vacuum.[8] | Low | Historically significant. | Requires very high temperatures (350-400 °C) and specialized equipment. Generally low yields. |
| Ziegler Cyclization | Intramolecular cyclization of an ω-cyanoalkyl precursor using a strong, non-nucleophilic base (related to Ziegler-Natta polymerization principles).[9] | Moderate to Good | Effective for forming large rings. | Requires highly controlled conditions and specific precursors. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during this compound synthesis.
Category: Low or No Product Yield
Q1: My Acyloin condensation has stalled, showing mostly unreacted diester starting material. What are the likely causes?
A1: This is a frequent issue often traced back to the deactivation of the sodium reductant or insufficient reaction temperature.
-
Causality: The Acyloin condensation relies on a single-electron transfer from the surface of molten sodium to the ester's carbonyl group.[2][4] If the sodium surface is passivated by oxides or hydroxides, this electron transfer is inhibited.
-
Troubleshooting Steps:
-
Verify Sodium Purity and Preparation: Use fresh, clean sodium. Cut the sodium under an inert solvent (like toluene) immediately before use to expose a fresh, metallic surface. While highly pure sodium can sometimes lower yields, the surface must be reactive.[1]
-
Ensure Anhydrous & Anaerobic Conditions: Moisture and oxygen will rapidly quench the sodium and the radical anion intermediates.[1] Ensure all glassware is oven-dried, the solvent is rigorously anhydrous, and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Check Reaction Temperature: The reaction requires the solvent to be at reflux (e.g., toluene, ~111 °C) to ensure the sodium is molten and well-dispersed, maximizing its surface area.[1]
-
Consider Mechanical Agitation: Vigorous stirring is essential to maintain the dispersion of molten sodium and ensure constant interaction with the dissolved ester.
-
Q2: I'm attempting a Ring-Closing Metathesis (RCM) and getting a complex mixture of oligomers and polymers instead of this compound. How can I improve selectivity for the intramolecular reaction?
A2: This is the classic challenge in macrocyclization: intermolecular reactions are kinetically competing with the desired intramolecular ring-closing. The solution lies in rigorously applying the High Dilution Principle .[10][11]
-
Causality: The goal is to make it statistically more probable for the two ends of a single molecule to find each other than for one molecule to find another. By keeping the concentration of the linear precursor extremely low, the rate of the bimolecular (intermolecular) reaction is suppressed, favoring the unimolecular (intramolecular) cyclization.[10]
-
Troubleshooting Steps:
-
Implement Syringe Pump Addition: Instead of adding all the diene precursor at once, use a syringe pump to add a solution of the precursor to the refluxing solvent containing the catalyst over a long period (e.g., 4-12 hours).[10] This maintains a pseudo-high dilution environment where the precursor is consumed almost as quickly as it is added.[10]
-
Reduce Concentration: The overall reaction concentration should be very low, typically in the range of 0.001 M to 0.01 M.[12] While this requires large solvent volumes, it is often necessary for high yields.
-
Choose the Right Catalyst: For challenging macrocyclizations, second-generation Grubbs or Hoveyda-Grubbs catalysts are often more robust and efficient than first-generation catalysts.[6] They initiate more readily and have better stability.
-
-
Workflow for Optimizing RCM Yield
Caption: Troubleshooting workflow for low RCM yield.
Q3: My Acyloin condensation yield is consistently moderate (~50-60%) even with good technique. What subtle optimizations can I try?
A3: To push the yield higher in an Acyloin condensation, you should employ the Rühlmann modification, which involves using a silyl chloride trap.[1][2]
-
Causality: The Acyloin reaction produces an enediolate intermediate and stoichiometric amounts of alkoxide base.[1][4] This strong base can catalyze a competing Dieckmann condensation, a side reaction that consumes starting material and forms a smaller, undesired ring. Chlorotrimethylsilane (TMSCl) reacts irreversibly with both the enediolate and the alkoxide. This traps the desired intermediate as a stable bis-silyl ether and quenches the problematic alkoxide base, effectively shutting down the Dieckmann pathway.[2][13]
-
Optimization Protocol:
-
Add TMSCl: Include chlorotrimethylsilane (distilled, ~2.5 equivalents relative to the diester) in the reaction mixture from the beginning.
-
Modified Workup: After the reaction is complete, the resulting bis-silyl ether is stable. It can be isolated and then hydrolyzed under mild acidic conditions (e.g., dilute HCl in THF/water) to furnish the final acyloin product in significantly higher yield.[2]
-
Category: Byproduct Formation & Purification
Q4: How does the High Dilution Principle graphically favor intramolecular cyclization?
A4: The principle is based on reaction kinetics. The rate of the desired intramolecular reaction is first-order, depending only on the concentration of the linear precursor. The rate of the undesired intermolecular polymerization is second-order, depending on the concentration of the precursor squared. By drastically lowering the concentration, the second-order reaction's rate decreases much more significantly than the first-order reaction's rate.
-
High Dilution Principle: Intramolecular vs. Intermolecular
Caption: High dilution favors first-order intramolecular cyclization.
Q5: I'm having difficulty purifying the final this compound. What are the best practices?
A5: this compound is a relatively non-polar, high-boiling, waxy solid at room temperature (m.p. 30-32°C).[14][15] These properties guide the purification strategy.
-
Primary Purification (Post-Workup):
-
Distillation: Kugelrohr or short-path distillation under high vacuum is highly effective for removing non-volatile impurities (e.g., catalyst residues, oligomers). Given its boiling point of ~146°C at 11 mmHg, a good vacuum is essential.[14][15]
-
Steam Distillation: For certain impurities, steam distillation can be an effective, albeit slower, alternative.
-
-
Secondary Purification (High Purity):
-
Column Chromatography: Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether (e.g., 0% to 5% ethyl acetate). The product's Rf will be relatively high.
-
Recrystallization: Recrystallization from a cold solvent like pentane or methanol/water can be very effective for removing closely related impurities. Dissolve the crude product in a minimal amount of warm solvent and cool slowly, possibly seeding with a pure crystal, to induce crystallization.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable and scalable method for synthesizing this compound for industrial applications?
For industrial scale, synthesis often starts from Cyclododecanone, which is readily available from the cyclotrimerization of butadiene.[16][17][18] A common route involves a one-carbon ring expansion. For example, reaction with diazomethane or a diazomethane equivalent can form the 13-membered ring, followed by rearrangement.[15] While classic methods like the Acyloin condensation are robust, the logistics of handling large quantities of metallic sodium can be challenging. Modern eco-friendly routes starting from cyclododecatriene are also being developed.[17][18]
FAQ 2: What are the key safety precautions for Acyloin condensation?
The primary hazard is metallic sodium.
-
Reactive Metal: Sodium reacts violently with water and protic solvents to produce flammable hydrogen gas. Always work under a strictly inert atmosphere.
-
Quenching: Unreacted sodium must be quenched carefully after the reaction. This is typically done by the slow, controlled addition of isopropanol or ethanol to the cooled reaction mixture, followed by methanol, and finally water.
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) readily available. Do not use water or CO2 extinguishers on a sodium fire.
FAQ 3: Which analytical techniques are best for monitoring reaction progress and purity?
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the disappearance of the starting material (e.g., the linear diester) and the appearance of the product. Use a non-polar mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The definitive tool for this application. It can separate this compound from oligomeric byproducts and provide a clear mass spectrum for identification. It is the best way to assess the ratio of cyclic monomer to dimer/trimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product. The 13C NMR spectrum is particularly clean, with a characteristic ketone peak around 212 ppm.[17]
Section 4: Detailed Experimental Protocol
High-Yield Synthesis of this compound via Acyloin Condensation (Rühlmann Modification)
This protocol is adapted from established methods for macrocycle synthesis using the Acyloin condensation, optimized for high yield by trapping intermediates.[13]
Materials:
-
Dimethyl tridecanedioate
-
Sodium metal, clean chunks
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Toluene, anhydrous
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Mechanical stirrer and reflux condenser
Procedure:
Step 1: Reaction Setup
-
Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an argon inlet, and a rubber septum. Ensure all glassware is thoroughly oven-dried.
-
Charge the flask with anhydrous toluene (sufficient for a final diester concentration of ~0.05 M) and sodium metal (4.4 equivalents).
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
Step 2: Acyloin Condensation
-
In a separate flask, prepare a solution of dimethyl tridecanedioate (1.0 eq) and freshly distilled chlorotrimethylsilane (2.5 eq) in anhydrous toluene.
-
Using a syringe pump, add this solution to the refluxing sodium dispersion over 6-8 hours.
-
After the addition is complete, continue to reflux for an additional 1 hour.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Hydrolysis
-
Carefully filter the cooled mixture through a pad of celite under an inert atmosphere to remove excess sodium and salts. Rinse the filter cake with anhydrous toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,2-bis(trimethylsilyloxy)cyclotridec-1-ene.
-
Dissolve the crude intermediate in THF. Add water, followed by a few drops of concentrated HCl.
-
Stir the mixture at room temperature for 1-2 hours until hydrolysis is complete (monitor by TLC or GC-MS).
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acyloin (α-hydroxyketone).
Step 4: Oxidation to this compound & Purification
-
The crude acyloin can be oxidized to this compound using various methods, such as Swern oxidation or with bismuth(III) oxide in acetic acid.[13]
-
Purify the final crude this compound by high-vacuum distillation or column chromatography on silica gel as described in Section 2.
References
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High dilution principle - Wikipedia. [Link]
- Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Semantic Scholar. [Link]
- Gao, H., et al. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano, 11(5), 5147–5157.
-
Synthesis by high dilution principle. NPTEL. [Link]
- Cabezas, M. D., et al. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Chemistry – A European Journal.
- Olen, C. (2021). Macrocyclization Strategies in Natural Product Total Synthesis. Denmark Group Meeting, University of Illinois.
- Gil-Ramírez, G., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(15), 7738-7808.
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Optimization for the Macrocyclization between 1a and 2 under Flow Conditions. ResearchGate. [Link]
- Domling, A., & Nay, B. (2018). Artificial Macrocycles. Molecules, 23(7), 1645.
-
Ring-closing metathesis - Wikipedia. [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
- Hughes, D. L. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Omega.
- Ibrahem, I., et al. (2010). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis.
- Prusov, E. V. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins.
-
Acyloin condensation - Wikipedia. [Link]
-
Acyloin Condensation. Organic Chemistry Portal. [Link]
-
Ruzicka Large Ring Synthesis. Merck Index. [Link]
-
The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. University of Delaware. [Link]
-
Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI. [Link]
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-
The Acyloin Condensation. Organic Reactions. [Link]
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This compound. LookChem. [Link]
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This compound | C13H24O. PubChem. [Link]
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Ziegler-Natta Polymerizations. Chemistry LibreTexts. [Link]
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Technical Support Center: Cyclotridecanone Synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center offers a comprehensive guide to navigating the complexities of Cyclotridecanone synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the most common and challenging issues encountered in the laboratory. This guide moves beyond simple protocols to explain the fundamental principles behind each experimental choice, ensuring a deeper understanding and more successful outcomes.
Introduction: The Macrocycle Challenge
The synthesis of medium to large-ring compounds like this compound (a 13-membered ring) is fundamentally challenging. Unlike the facile formation of 5- and 6-membered rings, the synthesis of macrocycles must overcome significant entropic barriers and unfavorable transannular strain. The primary competing reaction is intermolecular polymerization, which is often kinetically and thermodynamically favored over the desired intramolecular cyclization. This guide provides targeted solutions to maximize the yield of the desired macrocycle while minimizing unwanted side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclization reaction is resulting in very low yields and a significant amount of polymer. What is the fundamental principle I'm missing?
A1: This is the most common challenge in macrocycle synthesis, and it stems from the competition between intramolecular cyclization (a unimolecular reaction) and intermolecular polymerization (a bimolecular reaction). The key to favoring your desired product is to employ the High Dilution Principle .[1][2]
-
Causality: The rate of the desired intramolecular cyclization depends on the concentration of your linear precursor. In contrast, the rate of the undesired polymerization depends on the square of the concentration of the precursor (as two molecules must collide). By drastically lowering the concentration, you disproportionately slow down the polymerization reaction, giving the ends of a single molecule a much higher probability of finding each other to cyclize.[3]
-
Troubleshooting Strategy:
-
Increase Solvent Volume: The simplest approach is to use a very large volume of solvent. Concentrations are typically in the range of 0.001 M to 0.05 M.[3]
-
Slow Addition Technique: A more practical and efficient method is to slowly add a solution of the linear precursor to a large volume of refluxing solvent containing any necessary reagents or catalysts. This technique, often performed with a syringe pump over several hours, maintains a pseudo-high dilution environment where the concentration of the precursor is always extremely low.[1] At any given moment, the rate of consumption of the precursor via cyclization is faster than its rate of addition, preventing accumulation and subsequent polymerization.
-
Q2: I am attempting an Acyloin condensation of a C13 diester, but the yield is poor. What are the common failure points for this specific reaction?
A2: The Acyloin condensation is a powerful method for forming large rings because the reaction occurs on the surface of the metallic sodium, which is believed to template the cyclization by weakly adsorbing both ends of the diester chain.[4][5] This reduces the reliance on high dilution. However, several factors can lead to failure:
-
Oxygen Sensitivity: The reaction proceeds through a radical anion intermediate (a bis-enolate) which is extremely sensitive to oxygen. Even trace amounts of oxygen can quench the reaction and reduce yields. Ensure your solvent is rigorously degassed and the reaction is run under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen).[4]
-
Competing Dieckmann Condensation: The ethoxide byproduct generated during the reaction can catalyze a competing Dieckmann condensation, which would produce a 12-membered β-keto ester instead of the desired 13-membered acyloin.[5]
-
Sodium Purity and Morphology: The reaction's heterogeneous nature means the surface area and purity of the sodium are critical. Using sodium sand or a high-surface-area dispersion is preferable to large chunks. Interestingly, very high purity sodium can sometimes result in lower yields; trace potassium impurities are thought to be catalytic.[6]
-
Expert Recommendation (Rühlmann Modification): To circumvent the competing Dieckmann condensation and improve yields, the Rühlmann modification is highly recommended. By adding trimethylsilyl chloride (TMSCl) to the reaction, the intermediate enediolate is trapped as a stable bis-silyl enol ether. This prevents the base-catalyzed side reaction. The acyloin product is then liberated by simple acidic workup.[5][6]
Q3: My Ring-Closing Metathesis (RCM) reaction to form the this compound precursor is sluggish and gives significant dimeric byproducts. How can I optimize this?
A3: RCM is a go-to method for macrocyclization due to the high functional group tolerance of modern Grubbs- and Hoveyda-Grubbs-type catalysts.[7][8] Sluggishness and dimerization are common hurdles.
-
Catalyst Poisoning: Ruthenium catalysts can be "poisoned" or deactivated by various functional groups and impurities.[9] Common poisons include sulfur-containing compounds, phosphines, and some nitrogen heterocycles. Ensure your diene substrate has been meticulously purified (e.g., via flash chromatography and/or activated carbon treatment) to remove any potential inhibitors.[10]
-
Dimer Formation: Dimerization is a form of the competing polymerization reaction, in this case via intermolecular metathesis. This points back to the need for high dilution. Use the slow-addition technique described in Q1.[10]
-
Ethylene Removal: The driving force for RCM is the removal of the volatile ethylene byproduct, which pushes the equilibrium toward the cyclic product.[8] Ensure your reaction is not in a sealed vessel. Performing the reaction under a gentle flow of inert gas or under a partial vacuum can help drive off the ethylene and accelerate the reaction.
-
Catalyst Choice: Second-generation Grubbs catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more reactive and robust than first-generation catalysts and are often required for forming sterically hindered or large rings.[8][11]
Q4: Are there any emerging, potentially more sustainable, synthetic routes to macrocyclic ketones like this compound?
A4: Yes, an exciting area of research involves the catalytic chemical recycling (depolymerization) of aliphatic polyesters to form macrolactones, which can then be converted to macrocyclic ketones.[12][13] This approach aligns with the principles of a circular economy.
-
Mechanism: Certain polyesters can be selectively "unzipped" using catalysts, often at high temperatures in the polymer melt.[14] The reaction favors the formation of thermodynamically stable macrocyclic lactones (e.g., 16- or 18-membered rings have been shown). While direct synthesis of a 13-membered ring this way is still an area of development, the principle offers a novel retrosynthetic disconnection.
-
Catalysts: Commercial catalysts like tin(II) octoate have proven effective for these depolymerization reactions, achieving high conversions (>90%) to the macrolactone products.[12][13][14]
-
Potential: This strategy could potentially use post-consumer polyester waste as a feedstock, transforming a low-value material into a high-value chemical like a fragrance precursor, representing a significant advance in green chemistry.[15][16]
Experimental Protocols & Data
Protocol 1: High-Dilution Cyclization via Syringe Pump
This protocol describes a general setup for any cyclization reaction (e.g., RCM, Ziegler cyclization) where high dilution is critical.
-
Apparatus Setup:
-
Equip a large, three-neck round-bottom flask with a reflux condenser (with an inert gas inlet), a magnetic stir bar, and a septum.
-
Place the flask in a heating mantle on a magnetic stir plate.
-
Load a gas-tight syringe with a solution of your linear precursor (e.g., 1,14-diene for RCM) in the reaction solvent.
-
Mount the syringe on a programmable syringe pump. Insert the needle of the syringe through the septum on the reaction flask.
-
-
Reaction Execution:
-
Add the bulk of the dry, degassed solvent to the reaction flask, along with any non-precursor reagents (e.g., the metathesis catalyst).
-
Heat the solvent to reflux under a positive pressure of inert gas (Argon or Nitrogen).
-
Once the temperature is stable, begin the slow addition of the precursor solution via the syringe pump. A typical addition time is 4-12 hours.
-
After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours to ensure complete conversion.
-
Cool the reaction to room temperature and proceed with the workup and purification.
-
Table 1: Comparison of Major this compound Synthesis Routes
| Method | Precursor | Key Reagents | Typical Yields (13-ring) | Pros | Cons |
| Acyloin Condensation | C13-Diester | Metallic Na, Toluene, TMSCl | >70%[6] | Good for large rings, less sensitive to concentration.[4] | Requires strictly anhydrous/anaerobic conditions; sensitive to Na purity. |
| Ring-Closing Metathesis | C15 α,ω-Diene | Grubbs/Hoveyda Catalyst | 60-85%[7][10] | High functional group tolerance; mild conditions. | Catalyst can be expensive and sensitive to poisoning; requires high dilution.[10] |
| Ziegler-Natta Cyclization | C13 α,ω-Dinitrile | TiCl₄, Al(i-Bu)₃ | Moderate-Good | Can be effective for certain substrates. | Catalyst preparation can be complex; sensitive to air and moisture.[17][18] |
| Ruzicka Pyrolysis | Thorium salt of C15-diacid | High Temperature | <5% (original) | Historically significant. | Extremely low yields; harsh conditions; impractical.[19] |
References
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Wikipedia. High dilution principle. [Link]
-
Smith, M. L., McGuire, T. M., Kerr, R. W. F., & Williams, C. K. (2025). From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. Angewandte Chemie International Edition, 64(21). [Link]
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Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]
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Smith, M. L., McGuire, T. M., Kerr, R. W. F., & Williams, C. K. (2025). From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. PubMed. [Link]
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Smith, M. L., McGuire, T. M., Kerr, R. W. F., & Williams, C. K. (2025). From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. ResearchGate. [Link]
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ClevaForce. (2022). Synthesis of Macrocyclic Molecules (Macrocycles). YouTube. [Link]
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Chattopadhyay, S. K. Fundamentals of Organic Synthesis: The Retrosynthetic Analysis. [Link]
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Gallin, C. F., Lee, W.-W., & Byers, J. A. (2023). Directional Depolymerization of Poly(ε‐caprolactone) with High Monomer Selectivity. Angewandte Chemie International Edition. [Link]
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PrepChem.com. Synthesis of EXALTONE. [Link]
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Fan, Q., et al. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano, 11(5), 5070-5079. [Link]
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Trost, B. M., & Toste, F. D. (1978). Synthesis of exaltone and dl-muscone based on 1,5,9-cyclododecatriene. Journal of the American Chemical Society. [Link]
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Moore, T. (2005). Synthesis and Fragrance Properties of Macrocyclic Musks. University of Illinois Urbana-Champaign. [Link]
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Wikipedia. Acyloin condensation. [Link]
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Dömling, A. (2020). Artificial Macrocycles. PubMed Central. [Link]
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Chattopadhyay, S., et al. (2000). Macrocyclic musk compounds: Synthetic approaches to key intermediates for exaltolide, exaltone and dilactones. Journal of the Indian Institute of Science. [Link]
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Wikipedia. Ring-closing metathesis. [Link]
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Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]
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Physics Wallah. Acyloin Condensation Reaction and Mechanism And Questions. [Link]
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Organic Chemistry Portal. Acyloin Condensation. [Link]
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Hoveyda, A. H., & Schrock, R. R. (2011). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature, 474(7353), 581-587. [Link]
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Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]
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MDPI. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Link]
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Scientific Research Publishing. (2012). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. [Link]
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Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
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Wikipedia. Ziegler–Natta catalyst. [Link]
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Yao, L., et al. (2020). A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. ResearchGate. [Link]
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Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-396. [Link]
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EurekAlert!. (2025). Biomimetic synthesis of natural products: Progress, challenges and prospects. [Link]
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Hamama, W. S., & Zoorob, H. H. (2011). Recent Advances in the Chemistry of Cyclododecanone. ARKIVOC. [Link]
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Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. [Link]
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Xu, B., et al. (2019). Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method. Journal of Food Biochemistry. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 79114, this compound. [Link]
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Pelliccia, S., et al. (2025). Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Rodrigues, A. R. O., et al. (2023). MagnetoCyclodextrins: Synthesis, challenges, and opportunities. Carbohydrate Polymers. [Link]
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MDPI. The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. [Link]
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ACS Publications. (2020). Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. [Link]
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ChemRxiv. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. [Link]
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Cyclotridecanone Purification: A Technical Support Center
Welcome to the technical support center for Cyclotridecanone purification. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. We understand that purification can be a critical and often challenging step in any synthetic workflow. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the purification of this compound.
Q1: What are the primary methods for purifying crude this compound?
The three most effective and commonly employed techniques for purifying this compound are vacuum distillation, flash column chromatography, and recrystallization. The choice depends on the nature of the impurities, the desired final purity, and the scale of your experiment.
Q2: How do I choose the best purification method for my specific needs?
Selecting the optimal method requires considering the trade-offs between scale, required purity, and experimental constraints.
-
For high-purity requirements on a small to medium scale (<100 g), flash column chromatography is often the most effective method for separating closely related impurities.[1]
-
For large-scale purification (>100 g) where major impurities have significantly different boiling points, vacuum distillation is a highly efficient and economical choice.[2]
-
For removing minor impurities from a solid product that is already relatively pure (>90%), recrystallization is an excellent final polishing step. Given this compound's melting point of 30-32°C, it exists as a crystalline mass at or slightly below room temperature, making this viable.[3][4]
Q3: What are the most likely impurities I will encounter in my crude this compound?
Impurities are typically process-related and depend on the synthetic route. If, for example, this compound is synthesized via ring expansion of cyclododecanone, you can expect to find:
-
Unreacted Starting Material: Residual cyclododecanone.[4][5]
-
Reaction By-products: Compounds formed from side reactions during the synthesis.
-
Catalyst Residues: Traces of catalysts (e.g., palladium) used in the reaction, which can often impart a yellow or brown color.[6]
-
Solvent Residues: Residual solvents from the reaction or workup.
-
Degradation Products: this compound can degrade if exposed to excessive heat, particularly in the presence of oxygen.
Section 2: Purification Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Q1: My final product is a yellow or brown oil/solid, not the expected colorless material. How can I remove the color?
-
Causality: A persistent yellow or brown hue often indicates the presence of trace metallic impurities from catalysts or high-molecular-weight degradation products formed during the reaction.[6]
-
Solution 1 (Adsorption): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stir with a small amount of activated carbon for 15-30 minutes. Filter the mixture through a plug of Celite® to remove the carbon. This is often effective at adsorbing colored impurities.
-
Solution 2 (Distillation): If the colored impurities are non-volatile, vacuum distillation is an excellent method to separate the colorless this compound.
-
Solution 3 (Chromatography): If the color persists, the impurity may have a similar polarity to your product. Flash column chromatography can resolve this, as the colored band will often separate from the main product band.
Q2: I'm performing flash column chromatography, but all my fractions contain a mixture of my product and impurities. What went wrong?
-
Causality: This issue, known as poor resolution, can stem from several factors. You may have overloaded the column, the chosen solvent system may be inappropriate, or the compound could be degrading on the silica gel.[7]
-
Troubleshooting Steps:
-
Check Compound Stability: Before running a column, spot your crude mixture on a TLC plate, let it sit for 30 minutes, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica gel.[7] Consider switching to a less acidic stationary phase like alumina.
-
Optimize Solvent System: Your TLC analysis should show a clear separation between your product spot and impurities. Aim for an Rf value of ~0.3 for your product for optimal column separation.
-
Reduce Sample Load: As a rule of thumb, the amount of crude material should be no more than 1-5% of the mass of the silica gel used in the column. Overloading is a very common cause of poor separation.
-
Ensure Proper Packing: An improperly packed column with air bubbles or cracks will lead to channeling and mixed fractions. Pack the column as a slurry to ensure a homogenous bed.[1]
-
Q3: My yield is very low after vacuum distillation. What are the likely causes?
-
Causality: Low yield during distillation can be due to product decomposition, an inefficient vacuum, or improper fraction collection. This compound has a high boiling point (~146°C at 11 mm Hg), and prolonged exposure to high temperatures can cause degradation.[3][5]
-
Troubleshooting Steps:
-
Ensure a High Vacuum: Use a good quality vacuum pump and check all joints for leaks. A lower pressure allows the compound to distill at a lower temperature, minimizing thermal decomposition.
-
Monitor Temperature Closely: Use a well-insulated distillation apparatus and monitor the head temperature carefully. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound at your system's pressure.
-
Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask and prevent localized overheating.
-
Q4: I am attempting to recrystallize this compound, but it keeps separating as an oil ("oiling out") instead of forming crystals. What should I do?
-
Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it becomes supersaturated and separates as a liquid phase before it has a chance to form an ordered crystal lattice. This is common for compounds with low melting points like this compound (MP ~31°C).
-
Solutions:
-
Use a Different Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. You may need to screen various solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
Cool Slowly: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling encourages oiling out.
-
Use a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, saturated solution. This provides a nucleation site for crystal growth to begin.
-
Lower the Dissolution Temperature: Try dissolving the compound in a minimal amount of solvent at a temperature just above its melting point, rather than at the solvent's boiling point.
-
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Vacuum Distillation of this compound
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system. A stable vacuum of <15 mm Hg is recommended.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: As the temperature rises, discard any initial low-boiling fractions (forerun). When the vapor temperature stabilizes at the expected boiling point (e.g., ~146 °C at 11 mm Hg), switch to a clean receiving flask and collect the main fraction.[4][5]
-
Shutdown: Once the main fraction is collected and the distillation rate slows, remove the heat source. Allow the apparatus to cool before slowly and carefully reintroducing air into the system.
SOP 2: Flash Column Chromatography
-
Solvent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation and an Rf of ~0.3 for this compound.
-
Column Packing: Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand. Prepare a slurry of silica gel in your chosen non-polar solvent and pour it into the column. Tap the column gently to pack the silica, and add a final layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent. Carefully pipette this solution directly onto the top layer of sand.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions.
-
Gradient Elution (Optional): If separation is difficult, you can start with a non-polar solvent and gradually increase the polarity by adding more of the polar solvent. This can help elute the product while leaving more polar impurities on the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Purity Assessment
After purification, it is essential to verify the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[8]
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These quantitative techniques can determine the purity with high accuracy.[9][10] An HPLC method using a reverse-phase C18 column with an acetonitrile/water mobile phase is a suitable starting point.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect any residual impurities with distinct signals.[11]
-
Melting Point: A sharp melting point at the literature value (30-32 °C) is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.[3][8]
Section 5: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Scale / Throughput | Primary Application | Key Considerations |
| Vacuum Distillation | 95-99% | High (grams to kilograms) | Removing non-volatile or very low-volatility impurities. | Requires a good vacuum source. Risk of thermal degradation for sensitive compounds.[2] |
| Flash Chromatography | >99% | Low to Medium (milligrams to ~100 g) | Separating compounds with similar polarities. | Can be solvent and time-intensive. Compound must be stable on the stationary phase.[7][12] |
| Recrystallization | >99.5% (Polishing step) | Low to High | Removing small amounts of impurities from a nearly pure solid. | Requires finding a suitable solvent system. Not effective for removing large quantities of impurities. |
Section 6: Visual Workflow for Purification Strategy
This diagram provides a logical decision-making process for selecting the appropriate purification technique.
Caption: Decision tree for selecting a this compound purification method.
References
-
This compound, 832-10-0 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Cyclotridecane - Grokipedia. (n.d.). Retrieved from [Link]
-
Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
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This compound | C13H24O | CID 79114 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Cyclododecanone - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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Material Safety Data Sheet - Cyclododecanone, 99+% - Cole-Parmer. (n.d.). Retrieved from [Link]
-
This compound - LookChem. (n.d.). Retrieved from [Link]
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What would be the quickest and simplest way to test the purity of a compound after synthesis? | ResearchGate. (2013, February 3). Retrieved from [Link]
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Purification Troubleshooting : r/chemistry - Reddit. (2024, May 16). Retrieved from [Link]
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Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4 - RSC Publishing. (n.d.). Retrieved from [Link]
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Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides | Request PDF - ResearchGate. (2018, February). Retrieved from [Link]
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Technical Support Center: Minimizing Byproducts in Cyclotridecanone Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of Cyclotridecanone, focusing on practical strategies to minimize byproduct formation and enhance product purity. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
Introduction
This compound is a valuable macrocyclic ketone with applications in the fragrance industry and as a precursor in the synthesis of other complex molecules.[1] However, its synthesis is often challenging due to the thermodynamic and kinetic hurdles associated with forming large rings. A primary obstacle is the propensity for competing intermolecular reactions, which lead to the formation of linear oligomers and polymers, significantly reducing the yield of the desired cyclic product. This guide addresses common issues encountered during this compound synthesis and provides troubleshooting strategies to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their primary byproducts?
A1: The most prevalent methods for synthesizing this compound and other macrocyclic ketones include Acyloin condensation, Ring-Closing Metathesis (RCM), and Thorpe-Ziegler cyclization. Each method has a distinct profile of potential byproducts.
| Synthetic Route | Primary Byproducts | Key Considerations |
| Acyloin Condensation | Dieckmann condensation products (cyclic β-keto esters with a smaller ring), oligomeric and polymeric esters.[2][3] | Requires strictly aprotic and oxygen-free conditions. The use of a trapping agent like chlorotrimethylsilane (TMSCl) is highly recommended to suppress side reactions.[3][4][5] |
| Ring-Closing Metathesis (RCM) | Oligomeric and polymeric dienes, cis/trans isomers of the product.[6][7] | The choice of catalyst is critical for selectivity and efficiency. High dilution is often necessary to favor intramolecular cyclization.[6] |
| Thorpe-Ziegler Cyclization | Polymeric materials from intermolecular reactions. | This method involves the cyclization of dinitriles and requires high-dilution conditions to prevent polymerization.[8] |
Q2: How does high dilution favor the formation of this compound over polymeric byproducts?
A2: High dilution is a crucial technique in macrocyclization that kinetically favors intramolecular reactions over intermolecular ones. At very low concentrations, the probability of two reactive ends of the same molecule encountering each other to form a ring is higher than the probability of two different molecules reacting to form a linear polymer. This principle is fundamental to minimizing byproduct formation in most macrocyclic syntheses.[9]
Q3: What is the role of chlorotrimethylsilane (TMSCl) in the Acyloin condensation, and how does it minimize byproducts?
A3: In the Acyloin condensation, TMSCl acts as a trapping agent for the intermediate enediolate dianion and any alkoxide byproducts.[4][5][10] This has two significant benefits:
-
It prevents the base-catalyzed Dieckmann condensation, a common side reaction that leads to smaller ring byproducts.[3]
-
It simplifies the workup procedure and often improves the overall yield of the desired acyloin.[5]
Q4: In Ring-Closing Metathesis (RCM), how can I control the formation of E/Z isomers?
A4: The stereochemistry of the resulting double bond in RCM can be influenced by the choice of catalyst and the substrate structure. While many standard catalysts may produce a mixture of isomers, specialized catalysts have been developed for Z-selective or E-selective metathesis.[7][11] Additionally, the strategic placement of bulky substituents, such as a silyl group on one of the olefins, can favor the formation of the E-isomer, which can then be protodesilylated to yield the Z-isomer.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound, with a significant amount of starting material remaining. | - Inactive catalyst (RCM).- Insufficient reaction time or temperature.- Presence of impurities that poison the catalyst. | - Use a fresh, active catalyst.- Optimize reaction time and temperature based on literature precedents for similar systems.[12][13]- Purify starting materials thoroughly to remove potential catalyst poisons. |
| A large amount of a high molecular weight, insoluble material is formed. | - Intermolecular polymerization is outcompeting intramolecular cyclization. | - Implement high-dilution conditions by slowly adding the substrate to the reaction mixture over an extended period.[8]- For RCM, consider a catalyst that is less prone to promoting oligomerization.[6] |
| The primary product is a smaller-ring ketone. | - In Acyloin condensation, this is likely due to a competing Dieckmann condensation. | - Add chlorotrimethylsilane (TMSCl) to the reaction mixture to trap the alkoxide byproduct that catalyzes the Dieckmann reaction.[3][5] |
| A mixture of cis and trans isomers of the cyclized product is obtained (RCM). | - The catalyst used does not provide high stereoselectivity. | - Employ a stereoselective catalyst (e.g., a Z-selective molybdenum or tungsten alkylidene catalyst).[11]- Investigate substrate-controlled strategies, such as the use of a removable silyl group to direct stereochemistry.[7] |
| Difficulty in purifying the final product from byproducts. | - Similar boiling points or chromatographic behavior of the product and byproducts. | - For purification of cyclododecanone (a close analog), treatment with an alkali solution can induce aldol condensation of aldehyde impurities, making them easier to separate by distillation.[14] This principle may be adaptable.- Recrystallization can be an effective purification method if the product is a solid at or near room temperature.[15] |
Experimental Protocols
Acyloin Condensation with TMSCl Trapping
This protocol is an adaptation of the Rühlmann modification for acyloin condensation, which significantly improves yields by suppressing side reactions.[4]
-
Preparation: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagents: Add dry, high-boiling aprotic solvent (e.g., toluene) to the flask.[4] Add finely dispersed metallic sodium.
-
Reaction Initiation: Heat the mixture to reflux to melt the sodium and create a fine dispersion with vigorous stirring.
-
Substrate Addition: In the dropping funnel, prepare a solution of the appropriate diethyl dicarboxylate precursor and chlorotrimethylsilane (TMSCl) in the same dry solvent. Add this solution dropwise to the refluxing sodium dispersion over several hours to maintain high dilution.
-
Reaction and Workup: After the addition is complete, continue refluxing for an additional hour. Cool the reaction mixture and filter to remove sodium chloride and any unreacted sodium. The filtrate contains the bis(silyloxy)cycloalkene.
-
Hydrolysis: The bis(silyloxy)cycloalkene can be hydrolyzed with dilute acid to yield the α-hydroxyketone (acyloin).
-
Reduction: The resulting acyloin can then be reduced to this compound.
Ring-Closing Metathesis (RCM) under High Dilution
This protocol outlines a general procedure for macrocyclization via RCM, emphasizing conditions that minimize oligomerization.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the RCM catalyst (e.g., a Grubbs-type catalyst) in a degassed, dry solvent (e.g., toluene or dichloromethane).[6]
-
Substrate Addition: Prepare a dilute solution of the diene precursor in the same solvent. Using a syringe pump, add the diene solution to the catalyst solution over an extended period (e.g., 6-12 hours). This slow addition is critical for maintaining high dilution.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Reaction Completion and Quenching: Once the reaction is complete, quench the catalyst by adding a suitable agent (e.g., ethyl vinyl ether).
-
Purification: Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the this compound.
Visualizing Reaction Pathways
Acyloin Condensation: Desired Pathway vs. Side Reaction
Caption: Acyloin condensation pathway to this compound and the competing Dieckmann condensation side reaction.
Ring-Closing Metathesis: Intramolecular vs. Intermolecular Pathways
Caption: Competing intramolecular and intermolecular pathways in Ring-Closing Metathesis.
References
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Organic Syntheses Procedure. (URL: [Link])
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Voorhees, J. et al. (2011). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature Chemistry, 3(6), 488-492. (URL: [Link])
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Neuenschwander, U. F., & Gu, L. (2008). Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. CHIMIA International Journal for Chemistry, 62(11), 923-927. (URL: [Link])
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Kürti, L., & Czakó, B. (2005). Acyloin Ester Condensation. In Strategic Applications of Named Reactions in Organic Synthesis (pp. 8-9). Elsevier. (URL: [Link])
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St. Jean, D. J., Jr. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. (URL: [Link])
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Tantillo, A. W., & Hergenrother, P. J. (2012). Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion. Accounts of chemical research, 45(10), 1767–1779. (URL: [Link])
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Li, J. J., & Limberakis, C. (2008). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 13(8), 1720-1765. (URL: [Link])
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What side reactions are suppressed by the use of TMSCl in the acyloin condensation?. Chemistry Stack Exchange. (2018). (URL: [Link])
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Acyloin Condensation. BS Publications. (URL: [Link])
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Acyloin condensation. Wikipedia. (URL: [Link])
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Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. YouTube. (2011). (URL: [Link])
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Hansen, E. C., & Lee, D. (2005). Control of Olefin Geometry in Macrocyclic Ring-Closing Metathesis Using a Removable Silyl Group. Organic letters, 7(16), 3581–3583. (URL: [Link])
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PROCESSES FOR THE PREPARATION OF MACROCYCLIC KETONES - European Patent Office - EP 1270538 A1. (URL: [Link])
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Ring-closing metathesis. Wikipedia. (URL: [Link])
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Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. SciRP.org. (URL: [Link])
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A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. ResearchGate. (URL: [Link])
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Harnessing the cyclization strategy for new drug discovery. PMC - PubMed Central. (URL: [Link])
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The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. University of Delaware. (URL: [Link])
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Cyclotridecanone Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Cyclotridecanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the synthesis of this important macrocyclic ketone. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and high-yielding results.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you might face during your experiments, providing explanations for the root causes and actionable solutions.
Issue 1: Low or No Yield of this compound, with Significant Polymer Formation.
-
Question: I am attempting an intramolecular cyclization to form this compound, but I'm primarily isolating polymeric material with very little of my desired product. What is going wrong?
-
Answer: This is a classic challenge in macrocyclization. The formation of large rings, such as the 13-membered ring of this compound, is entropically disfavored compared to intermolecular reactions that lead to polymers.[1] The reactive ends of your linear precursor are more likely to encounter another molecule rather than the other end of the same molecule.
Core Principle: The High Dilution Principle
To favor the desired intramolecular cyclization, you must employ the high dilution principle .[1][2] This principle states that at very low concentrations of the acyclic precursor, the probability of intermolecular reactions is significantly reduced.
Solutions:
-
Slow Addition: Instead of adding all your starting material at once, use a syringe pump to add the precursor solution very slowly to the reaction mixture over several hours.[1] This maintains a constantly low concentration of the reactive species.
-
Large Solvent Volume: While less practical for large-scale synthesis, using a very large volume of solvent can also achieve high dilution.
-
Reaction Rate vs. Addition Rate: Ensure that the rate of the cyclization reaction is faster than the rate of addition of your precursor. This prevents the accumulation of the starting material in the reaction vessel.[1]
-
Issue 2: My Dieckmann Condensation is Failing for this Large Ring.
-
Question: I'm trying to use a Dieckmann condensation of a C15-diester to synthesize the β-keto ester precursor to this compound, but the yields are very poor. Is this the right approach?
-
Answer: While the Dieckmann condensation is excellent for forming 5- and 6-membered rings, its efficiency drops significantly for larger rings.[3][4][5] For medium to large rings, competing side reactions like dimerization and polymerization become dominant.[3]
Causality: The intramolecular reaction to form a large ring requires the two ester groups to come into close proximity, which is entropically unfavorable for a long, flexible carbon chain.
Alternative Strategies:
-
Thorpe-Ziegler Reaction: This is the nitrile analogue of the Dieckmann condensation and is often more effective for synthesizing large rings when applied to α,ω-dinitriles under high dilution conditions.[6][7][8] The resulting cyclic α-cyano ketone can then be hydrolyzed and decarboxylated to yield this compound.
-
Acyloin Condensation: This reductive coupling of two carboxylic esters using metallic sodium is one of the best methods for closing rings of 10 members or more.[9] It is known to provide good to excellent yields for rings of 12 members and larger.[9]
-
Ring-Closing Metathesis (RCM): RCM is a powerful and widely used method for synthesizing macrocycles, including those with 13-membered rings.[10][11] This reaction is catalyzed by ruthenium or tungsten complexes and is often tolerant of various functional groups.[11][12]
-
Issue 3: My Acyloin Condensation is giving me a complex mixture of products.
-
Question: I'm attempting an intramolecular Acyloin condensation, but the reaction is messy and the yield of the desired acyloin is low. What can I do to improve this?
-
Answer: The Acyloin condensation, while powerful, can be sensitive to reaction conditions. The intermediate enediolate is basic and can catalyze side reactions like the competing Dieckmann condensation.[13] Furthermore, the presence of protic solvents will lead to the Bouveault-Blanc reduction of the esters to alcohols instead of the desired condensation.[9][14]
Solutions & Protocol Enhancements:
-
Aprotic Solvent: Ensure your solvent (e.g., toluene, benzene) is strictly anhydrous and aprotic.[9]
-
Rühlmann's Modification: A significant improvement is to carry out the reaction in the presence of trimethylsilyl chloride (TMSCl).[9][14] TMSCl traps the intermediate enediolate as a stable bis-silyl diether, preventing side reactions.[14] This intermediate can be isolated and then hydrolyzed with mild acid to give the acyloin in much higher yields.[14]
-
Sodium Purity: Interestingly, highly pure sodium can sometimes result in lower yields. The reaction is thought to be catalyzed by potassium impurities.[9] Using a sodium-potassium alloy or less pure sodium can sometimes be beneficial.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most reliable methods for synthesizing this compound?
-
Q2: How do I choose between RCM, Acyloin, and Thorpe-Ziegler?
-
A2: The choice depends on the available starting materials and functional group tolerance.
-
RCM: Ideal if you can easily synthesize a diene precursor. It offers high functional group tolerance.[10]
-
Acyloin Condensation: A good choice if the corresponding diester is readily available. It is a powerful ring-closing method for large rings.[9]
-
Thorpe-Ziegler Reaction: Use this method if the dinitrile precursor is more accessible than the diester.[6][8]
-
-
-
Q3: How can I purify my final this compound product?
Experimental Protocols & Data
Protocol 1: this compound via Intramolecular Acyloin Condensation (Rühlmann Modification)
This protocol is adapted for the synthesis of macrocycles and incorporates the use of chlorotrimethylsilane to improve yields.[17]
Step 1: Acyloin Condensation of Dimethyl Tridecanedioate
-
Materials:
-
Dimethyl tridecanedioate
-
Sodium metal
-
Chlorotrimethylsilane (distilled)
-
Anhydrous Toluene
-
-
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous toluene to the flask, followed by finely cut sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Allow the mixture to cool slightly, then add chlorotrimethylsilane.
-
Prepare a solution of dimethyl tridecanedioate in anhydrous toluene and add it dropwise to the stirred sodium suspension over 4-6 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction to room temperature and carefully quench any excess sodium with methanol.
-
Perform an aqueous workup to isolate the intermediate 1,2-bis(trimethylsilyloxy)cyclotridec-1-ene.
-
Hydrolyze the silyl enol ether with dilute aqueous acid (e.g., HCl in THF/water) to yield the acyloin, 2-hydroxythis compound.
-
Step 2: Oxidation of the Acyloin to this compound
-
Materials:
-
2-hydroxythis compound
-
Copper(II) acetate
-
Methanol or Acetic Acid
-
-
Procedure:
-
Dissolve the crude acyloin in methanol or acetic acid.
-
Add a catalytic amount of copper(II) acetate.
-
Stir the mixture at room temperature and bubble air through the solution until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
| Parameter | Step 1: Acyloin Condensation | Step 2: Oxidation of Acyloin |
| Starting Material | Dimethyl tridecanedioate | 2-hydroxythis compound |
| Key Reagents | Sodium metal, Chlorotrimethylsilane | Copper(II) acetate, Air |
| Solvent | Toluene | Methanol or Acetic Acid |
| Reaction Temperature | Reflux (approx. 111 °C) | Room Temperature |
| Reaction Time | 6-8 hours | 2-4 hours |
| Typical Yield | >70% | >90% |
Protocol 2: this compound via Thorpe-Ziegler Reaction
This protocol outlines the cyclization of a dinitrile followed by hydrolysis and decarboxylation.
Step 1: Intramolecular Cyclization of 1,13-Dicyanododecane
-
Materials:
-
1,13-Dicyanododecane
-
Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)
-
Anhydrous THF or Toluene
-
-
Procedure:
-
Set up a flame-dried reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent and the base.
-
Using a syringe pump, slowly add a solution of 1,13-Dicyanododecane in the same anhydrous solvent over 8-12 hours to the stirred base suspension at room temperature or slightly elevated temperature.
-
After the addition is complete, stir the reaction for another 1-2 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup to isolate the crude cyclic β-enaminonitrile.
-
Step 2: Hydrolysis and Decarboxylation
-
Materials:
-
Crude cyclic β-enaminonitrile
-
Aqueous acid (e.g., 6M H₂SO₄ or HCl)
-
-
Procedure:
-
Reflux the crude product in aqueous acid for several hours until the evolution of CO₂ ceases.
-
Cool the reaction mixture and extract the this compound with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizing the Workflow
A generalized workflow for macrocyclization is presented below, emphasizing the critical high dilution step.
Caption: Generalized workflow for macrocyclization to this compound.
References
-
Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]
- Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.
-
Semantic Scholar. (n.d.). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Retrieved from [Link]
- Zhang, Y. Q., et al. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano, 11(5), 5147–5155.
-
eGyanKosh. (n.d.). Unit-7 Synthesis of Medium and Large Ring Compounds. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Leonard, N. J., & Schimelpfeni Jr., C. W. (1953). Synthesis of Medium- and Large-Ring Ketones via the Dieckmann Condensation. The Journal of Organic Chemistry, 18(11), 1438–1446.
-
Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
- Feng, Q., et al. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1(3), 63-69.
-
Wikipedia. (n.d.). Acyloin condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyloin Condensation. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
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-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]
- Malcolmson, S. J., et al. (2008). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis.
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Drug Hunter. (2023, June 5). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]
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- Xu, Z. (2016). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Current Medicinal Chemistry, 23(24), 2618–2643.
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Cyclotridecanone Purification Technical Support Center
Welcome to the comprehensive technical support guide for troubleshooting the purification of Cyclotridecanone. This resource is tailored for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during the purification process.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems that may arise during the purification of this compound, offering explanations of the underlying causes and detailed, step-by-step protocols for their resolution.
Question 1: My this compound yield is unexpectedly low after recrystallization. What could be the cause?
Low recovery is a frequent challenge in recrystallization, often stemming from suboptimal solvent selection, using an excessive volume of solvent, or an improper cooling procedure.
Potential Causes and Corrective Actions:
-
Inappropriate Solvent Selection: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. If the compound remains significantly soluble at low temperatures, a substantial portion will be lost in the mother liquor.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with various solvents. For a relatively non-polar compound like this compound, good starting points include hexane, ethanol, n-Hexane/acetone, and n-Hexane/ethyl acetate.[1]
-
Binary Solvent Systems: Consider a two-solvent approach. If this compound is highly soluble in a solvent like dichloromethane, you can introduce a less polar "anti-solvent" such as hexane to induce precipitation. The optimal ratio must be determined experimentally.[1]
-
-
-
Excessive Solvent Usage: Using too much solvent will result in a significant amount of your product remaining dissolved, even after cooling.
-
Troubleshooting Steps:
-
Minimal Hot Solvent: Your goal should be to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound. This will create a supersaturated solution upon cooling, which maximizes crystal formation.
-
Solvent Evaporation: If an excess of solvent has been added, it can be carefully evaporated to concentrate the solution before proceeding with the cooling step. This is best performed under reduced pressure to prevent overheating.
-
-
-
Improper Cooling Technique: Rapid cooling can lead to the formation of small, impure crystals or "oiling out," where the compound separates as a liquid instead of a solid. This can trap impurities and make isolation difficult.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the heated, saturated solution to cool gradually to room temperature to encourage the formation of larger, purer crystals.
-
Ice Bath: After the solution has reached room temperature, placing it in an ice bath will further decrease the solubility and maximize the yield of precipitated crystals.
-
Seeding: If crystallization is slow to initiate, adding a tiny seed crystal of pure this compound can provide a nucleation site and induce crystallization.
-
-
Workflow for Optimizing Recrystallization:
Sources
Cyclotridecanone Production: A Technical Support Guide for Laboratory Scale-Up
Welcome to the technical support center for the laboratory-scale production of Cyclotridecanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this valuable macrocyclic ketone. Our focus is on providing practical, experience-driven advice to ensure the efficiency, safety, and reproducibility of your experiments.
Introduction to this compound Synthesis
This compound is a key intermediate in the synthesis of various fragrances and pharmaceuticals. While several synthetic routes exist, one of the most common laboratory methods involves a one-carbon ring expansion of the readily available and less expensive cyclododecanone. This transformation, often accomplished via reactions like the Tiffeneau-Demjanov rearrangement or homologation with diazomethane, presents unique challenges when moving from milligram to multi-gram scales. This guide will address these challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the one-carbon ring expansion of cyclododecanone to this compound?
A1: The two most frequently employed methods in a laboratory setting are the Tiffeneau-Demjanov rearrangement and homologation using diazomethane or its safer alternatives.
-
Tiffeneau-Demjanov Rearrangement: This classic method involves the conversion of cyclododecanone to a 1-aminomethyl-cyclododecanol intermediate, which upon treatment with nitrous acid, undergoes a ring expansion to yield this compound.[1][2] This method avoids the use of highly explosive diazomethane but requires careful control of reaction conditions to prevent the formation of byproducts.[3]
-
Homologation with Diazomethane: This reaction offers a more direct route where diazomethane reacts with cyclododecanone, often in the presence of a Lewis acid catalyst, to insert a methylene group and form the thirteen-membered ring. While efficient, the highly toxic and explosive nature of diazomethane necessitates specialized handling procedures and glassware.[4][5][6] Safer alternatives like trimethylsilyldiazomethane are often preferred.[4]
Q2: I'm observing a low yield in my Tiffeneau-Demjanov rearrangement. What are the likely causes?
A2: Low yields in the Tiffeneau-Demjanov rearrangement can often be attributed to several factors:
-
Incomplete formation of the aminomethyl alcohol intermediate: The initial conversion of cyclododecanone to 1-aminomethyl-cyclododecanol is crucial. Ensure your reaction conditions for this step (e.g., Grignard reaction with aminomethylmagnesium chloride or reaction with trimethylsilyl cyanide followed by reduction) are optimized and driven to completion.
-
Suboptimal diazotization conditions: The reaction of the amino alcohol with nitrous acid must be carefully controlled. Low temperatures (typically 0-5 °C) are essential to minimize the decomposition of the diazonium intermediate.[3]
-
Formation of side products: The carbocation intermediate formed during the rearrangement can lead to side products such as unrearranged alcohols or elimination products (alkenes).[3] The presence of the hydroxyl group in the starting material is key to directing the reaction towards ring expansion.[2][3]
Q3: What are the primary safety concerns when working with diazomethane for homologation, especially at a larger scale?
A3: Diazomethane is a potent poison and a powerful explosive.[4][5][6] Key safety precautions include:
-
Specialized Glassware: Avoid ground-glass joints and any glassware with sharp edges or scratches, as these can initiate detonation.[4][6] Fire-polished glass is recommended.
-
Controlled Generation and Immediate Use: Diazomethane should be generated in solution and used immediately without isolation.[4]
-
Temperature Control: Keep the diazomethane solution cold (ideally in an ice bath) to minimize decomposition.
-
Avoidance of Light: Protect the solution from direct sunlight or strong artificial light.[6]
-
Proper Quenching: Any excess diazomethane must be carefully quenched with a weak acid (e.g., acetic acid) before workup.[4]
-
Scale Limitations: For multi-gram scale reactions, consider using safer alternatives like trimethylsilyldiazomethane or exploring flow chemistry setups to minimize the amount of diazomethane present at any given time.[4][7]
Q4: How can I effectively monitor the progress of my this compound synthesis?
A4: Regular monitoring is crucial for optimizing reaction conditions and determining the endpoint.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to track the disappearance of the starting material (cyclododecanone) and the appearance of the product (this compound). A simple mobile phase of ethyl acetate and hexane can often provide good separation.
-
Gas Chromatography (GC): For more quantitative analysis, GC is an excellent technique. It can be used to determine the conversion of the starting material and the relative amounts of product and major byproducts.
-
Infrared (IR) Spectroscopy: A shift in the carbonyl stretching frequency can indicate the formation of the larger ring. Cyclododecanone has a characteristic carbonyl peak, and the position of this peak for this compound will be slightly different due to changes in ring strain.
Troubleshooting Guide
This section addresses specific problems you might encounter during the scale-up of this compound production.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Conversion of Cyclododecanone | - Insufficient reagent stoichiometry.- Low reaction temperature or insufficient reaction time.- Deactivation of the catalyst (if used). | - Carefully check the molar ratios of all reagents. For reactions like the Tiffeneau-Demjanov, ensure the initial cyanohydrin or aminomethyl alcohol formation is complete.- Systematically increase the reaction temperature in small increments or extend the reaction time, monitoring by TLC or GC.- If using a catalyst (e.g., Lewis acid with diazomethane), ensure it is fresh and anhydrous. |
| Formation of Significant Byproducts | - Tiffeneau-Demjanov: Formation of unrearranged alcohols or alkenes due to an unstable carbocation.[3]- Diazomethane Homologation: Formation of the epoxide of cyclododecanone or higher homologues (cyclotetradecanone). | - Tiffeneau-Demjanov: Maintain low temperatures during diazotization (0-5 °C) to stabilize the diazonium intermediate.[3] Ensure the starting material is the 1-aminomethyl-cycloalkanol to favor the ring expansion pathway.[3]- Diazomethane Homologation: Slowly add the diazomethane solution to the ketone to maintain a low concentration of diazomethane and minimize side reactions. Use of a suitable Lewis acid can improve selectivity. |
| Difficulty in Product Purification | - Co-elution of this compound and unreacted cyclododecanone in column chromatography.- Similar boiling points making distillation challenging. | - Column Chromatography: Use a long column with a high-quality silica gel. A shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) can improve separation.- Distillation: Fractional distillation under high vacuum is necessary. Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column). Adding a small amount of an alkali compound can sometimes aid in separating impurities.[8]- Crystallization: If the crude product is a solid at room temperature, recrystallization from a suitable solvent (e.g., a mixed solvent system like hexane/ethyl acetate) can be an effective purification method. |
| Exothermic Reaction Runaway | - Rapid addition of a highly reactive reagent (e.g., diazomethane).- Inefficient heat dissipation at a larger scale. | - Controlled Addition: Add the reactive reagent slowly and portion-wise, or use a syringe pump for a continuous, slow addition. This is especially critical for exothermic reactions.[9][10]- Efficient Cooling: Ensure the reaction vessel is adequately cooled using an ice bath or a cryocooler. For larger scales, consider using a reactor with a cooling jacket.[11][12]- Monitoring: Continuously monitor the internal temperature of the reaction. An exotherm is an indication of the reaction proceeding. A rapid, uncontrolled temperature rise is a sign of a potential runaway reaction.[9] |
Experimental Protocols
Protocol 1: Tiffeneau-Demjanov Ring Expansion of Cyclododecanone
This protocol outlines a general procedure. Specific quantities should be scaled according to your target amount.
Step 1: Synthesis of 1-(Aminomethyl)cyclododecanol
-
To a solution of cyclododecanone in an appropriate solvent (e.g., diethyl ether), add a solution of trimethylsilyl cyanide.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction and perform an aqueous workup.
-
Reduce the resulting cyanohydrin using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent at low temperature.
-
After complete reduction, carefully quench the reaction and perform an aqueous workup to isolate the 1-(aminomethyl)cyclododecanol.
Step 2: Ring Expansion
-
Dissolve the 1-(aminomethyl)cyclododecanol in an aqueous acidic solution (e.g., dilute HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at low temperature until gas evolution ceases, then let it warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or vacuum distillation.
Protocol 2: Purification of this compound by Fractional Vacuum Distillation
-
Set up a fractional distillation apparatus with a short Vigreux column and a vacuum adapter.
-
Ensure all glassware is dry and the system is airtight.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and gently heat the flask using a heating mantle.
-
Collect the forerun, which will likely contain lower-boiling impurities and any remaining solvent.
-
Carefully collect the fraction corresponding to the boiling point of this compound at the given pressure (e.g., approximately 146 °C at 11 mm Hg).[13]
-
Monitor the purity of the collected fractions by TLC or GC.
Visualizing the Workflow
Tiffeneau-Demjanov Rearrangement Workflow
Caption: Workflow for this compound synthesis via Tiffeneau-Demjanov rearrangement.
Decision Tree for Troubleshooting Low Yields
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- JPH05977A - Method for purifying mixture of cyclododecanol and cyclododecanone - Google Patents.
-
Diazomethane (CH2N2) - Master Organic Chemistry. (2025-06-22). Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014-11-20). Available at: [Link]
-
Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene - SciRP.org. Available at: [Link]
-
Mechanism of synthesis involving cyclododecanone - Chemistry Stack Exchange. (2025-11-24). Available at: [Link]
-
(PDF) Scaling-up of the synthesis of 6-monotosylated cyclodextrins from g scale to ten kg scale - ResearchGate. Available at: [Link]
-
Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023-10-12). Available at: [Link]
-
Diazomethane - Organic Syntheses Procedure. Available at: [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025-09-03). Available at: [Link]
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Available at: [Link]
-
(PDF) Reactivity features of cyclododecanone - ResearchGate. (2025-08-09). Available at: [Link]
-
diazomethane - Organic Syntheses Procedure. Available at: [Link]
-
Unlock Ring Expansion! Tiffeneau-Demjanov Rearrangement Explained (Mechanism & Examples)|ChemOrgChem - YouTube. (2024-02-28). Available at: [Link]
-
Would it be possible to convert cyclododecanone (2) to cyclo-dodecanol (1)? If so, what type of reaction would this be? - Quora. (2020-04-01). Available at: [Link]
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Multigram‐Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients - NIH. Available at: [Link]
-
This compound - LookChem. Available at: [Link]
-
(PDF) Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene - ResearchGate. (2025-08-09). Available at: [Link]
-
30.3: Tiffeneau-Demjanov Rearrangement - Chemistry LibreTexts. (2016-01-23). Available at: [Link]
-
Tiffeneau–Demjanov rearrangement - Wikipedia. Available at: [Link]
-
Expansion of the ring of cyclododecanone by two and four carbon atoms - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
-
Oxidation of cyclododecanol: 1. Would it be possible to convert cyclododecanone (2) to... Available at: [Link]
-
Hypochlorite Oxidation of Cyclododecanol to Cyclododecanone Scheme 1 - Chegg. (2017-06-28). Available at: [Link]
-
The Demjanov and Tiffeneau-Demjanov Ring Expansions - Organic Reactions. Available at: [Link]
-
Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors - PMC - PubMed Central. Available at: [Link]
-
cyclodecanone - Organic Syntheses Procedure. Available at: [Link]
-
diazomethane - Organic Syntheses Procedure. Available at: [Link]
-
Analytical Techniques for Small Molecule Solid Phase Synthesis - ResearchGate. (2025-08-09). Available at: [Link]
-
Extraction and Isolation of the Oxidation of Cyclododecanol to Cyclododecanone Lab - YouTube. (2021-02-24). Available at: [Link]
-
one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones - Organic Syntheses Procedure. Available at: [Link]
-
Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC - NIH. Available at: [Link]
-
The Versatility of the Roskamp Homologation in Synthesis - PMC - NIH. (2025-03-07). Available at: [Link]
-
Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. (2007-09-06). Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - MDPI. Available at: [Link]
-
Enabling in-process control with analytical monitoring after each cycle - Codexis. Available at: [Link]
-
Recommended methods for the identification and analysis of synthetic cathinones in seized materials - unodc. Available at: [Link]
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Technical Support Center: Identifying Impurities in Cyclotridecanone Samples
Welcome to the technical support center for the analysis of Cyclotridecanone. This guide is designed for researchers, scientists, and drug development professionals who require robust methods for identifying and quantifying impurities in their samples. Ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount for safety, efficacy, and regulatory compliance. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profile of this compound and the strategic selection of analytical methodologies.
Section 1.1: General Impurity Profile
Q1: What are the most common types of impurities found in this compound samples?
Impurities in this compound (CAS No. 832-10-0) can be broadly categorized into four main groups[1]:
-
Synthesis-Related Impurities: These are the most common and include unreacted starting materials, intermediates, and by-products from the specific synthetic route used. For instance, if this compound is synthesized via ring expansion of cyclododecanone, residual cyclododecanone could be a primary impurity.[2][3]
-
Degradation Products: Although this compound is relatively stable, impurities can arise from degradation due to exposure to heat, light, oxygen, or incompatible storage conditions over time.[4]
-
Residual Solvents: Solvents used during synthesis and purification steps can be carried over into the final product. Their presence is strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH).[5]
-
Inorganic and Elemental Impurities: These can include catalysts (e.g., from hydrogenation steps), reagents, or heavy metals leached from manufacturing equipment.[1]
Q2: How does the synthesis route affect the potential impurity profile?
The impurity profile is fundamentally linked to the manufacturing process. A common route involves the ring expansion of cyclododecanone.[2] In this case, key potential impurities would be:
-
Cyclododecanone: The primary starting material.
-
Diazomethane derivatives: If used as the reagent for ring expansion.
-
Isomeric ketones: Rearrangement during the reaction can lead to other C13 ketones.
Another eco-friendly synthesis route starts from cyclododecatriene (CDT).[6] This process involves epoxidation and hydrogenation, which could introduce impurities such as:
-
Cyclododecanol (CDOL): An intermediate in the process.[6]
-
Epoxides of CDT: Partially reacted intermediates.[6]
-
Residual Catalysts: Such as Raney Nickel from hydrogenation steps.[6]
Understanding the synthetic pathway is the first and most critical step in predicting and identifying potential impurities.
Section 1.2: Analytical Strategy & Method Selection
Q3: What is the best initial analytical technique for a general purity screen of this compound?
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent first-line technique.[7] It offers high separation efficiency for volatile organic compounds and provides mass spectral data that can be used to tentatively identify impurities by comparison with spectral libraries like NIST.[8][9]
Q4: When is High-Performance Liquid Chromatography (HPLC) a better choice?
HPLC is complementary to GC-MS and becomes the preferred method under several circumstances:
-
Non-Volatile or Thermally Labile Impurities: If you suspect the presence of high molecular weight by-products, salts, or impurities that would decompose at the high temperatures of a GC inlet, HPLC is the appropriate choice.[7]
-
Enhanced Sensitivity for Carbonyls: The ketone functional group in this compound is a weak UV chromophore. For trace-level detection, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) creates a highly UV-absorbent derivative, significantly improving detection limits for both the parent compound and other aldehyde or ketone impurities.[10][11][12]
-
Preparative Isolation: HPLC is the technique of choice for isolating sufficient quantities of an unknown impurity for subsequent structural elucidation by other methods, such as NMR.[13]
Q5: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy?
NMR spectroscopy is the gold standard for the definitive structural elucidation of unknown impurities.[14][15] While GC-MS and HPLC are primarily separation and detection techniques, NMR provides detailed information about the molecular structure at an atomic level.[14] Its key applications in this context are:
-
Structure Confirmation: Unambiguously confirming the chemical structure of an isolated impurity.
-
Quantitative Analysis (qNMR): Determining the concentration of an impurity without needing a certified reference standard for that specific impurity.
-
Complex Mixture Analysis: Advanced NMR techniques can sometimes identify components directly in a mixture, guiding subsequent isolation efforts.[16]
| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Best For | Volatile and semi-volatile impurities (e.g., residual solvents, starting materials like cyclododecanone).[7] | Non-volatile, polar, or thermally labile impurities. Isolation of unknowns.[7][13] | Definitive structural elucidation and quantification of unknown impurities.[14] |
| Detection | Mass Spectrometry (MS), Flame Ionization (FID). | UV-Vis, Diode Array (DAD), MS, Charged Aerosol (CAD).[17] | Radiofrequency detection. |
| Key Advantage | High resolution for volatile compounds; provides mass spectra for library matching.[18] | Versatile for a wide range of compounds; ideal for impurity isolation. | Provides unambiguous structural information.[19] |
| Limitation | Not suitable for non-volatile or thermally labile compounds. | May require derivatization for sensitive detection of compounds with weak chromophores.[11] | Lower sensitivity compared to MS; requires higher sample amounts or isolation. |
Part 2: Troubleshooting Guides
This section provides structured troubleshooting advice for the most common analytical techniques used for this compound analysis.
Section 2.1: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q: I'm seeing a broad or tailing peak for this compound. What are the likely causes and solutions? A: Peak tailing is a common issue that reduces resolution and compromises quantification. The primary causes are:
-
Active Sites: The ketone functional group can interact with active sites (exposed silanols) in the GC inlet liner or the front of the column.
-
Solution: Use a deactivated inlet liner (e.g., silylated). If the problem persists, you may need to trim the first 10-20 cm from the front of the column or, if the column is old, replace it.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Dilute your sample or increase the split ratio in your injection method.
-
-
Inlet Temperature Too Low: If the inlet temperature is not high enough to rapidly volatilize the sample, it can cause band broadening.
-
Solution: Ensure the inlet temperature is appropriate for this compound (typically ~250°C).
-
Q: My mass spectral library search for an unknown peak returns no good matches. What's next? A: Library matching is a powerful but not foolproof tool. When it fails, a more systematic approach is needed:
-
Manual Interpretation: Analyze the mass spectrum manually. Look for the molecular ion (M+) peak. The fragmentation pattern can provide clues about the structure. For example, cyclic ketones often show characteristic losses of small neutral molecules.
-
High-Resolution MS: If available, accurate mass measurement from a high-resolution mass spectrometer (like a Q-TOF) can determine the elemental composition of the impurity, which is a critical step in identifying an unknown.[20]
-
Isolate and Analyze: If the impurity is present at a sufficient level (>0.1% as per ICH guidelines), the next step is to isolate it using a technique like preparative HPLC for analysis by NMR.[13][21]
Workflow: GC-MS Troubleshooting
Caption: Decision tree for common GC-MS issues.
Section 2.2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: My HPLC retention times are drifting. What should I do? A: Retention time stability is crucial for accurate identification. Drifting times usually point to issues with the mobile phase or the column.
-
Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and properly degassed. Changes in solvent composition, even minor ones, will cause drift. If using buffered mobile phases, be aware that their pH can change over time.
-
Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection. For gradient methods, ensure the equilibration time at the end of the run is sufficient (typically 5-10 column volumes).
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant retention time shifts.
Q: I see "ghost peaks" in my blank gradient runs. Where are they coming from? A: Ghost peaks are spurious peaks that appear in blank runs and can be confused with real impurities.
-
Contaminated Mobile Phase: The most common source is contaminated water or organic solvent. Use high-purity, HPLC-grade solvents and water.
-
Carryover: A previous, highly concentrated sample may not have been fully washed from the injector or column.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Run several aggressive blank injections (e.g., using a strong solvent like 100% acetonitrile or isopropanol) to clean the system.
-
-
Sample Matrix: If the ghost peak only appears after a sample injection, it may be a late-eluting compound from a previous run.
-
Solution: Extend the gradient run time or add a high-organic wash step at the end of your gradient to ensure all components are eluted from the column.
-
Workflow: HPLC Troubleshooting
Caption: Decision tree for common HPLC issues.
Part 3: Experimental Protocols & Workflows
Section 3.1: General Workflow for Unknown Impurity Identification
The identification of an unknown impurity is a systematic process that combines multiple analytical techniques. The goal is to gather complementary pieces of evidence to propose and then confirm a chemical structure.[13][22]
Workflow: Impurity Identification Strategy
Caption: Systematic workflow for identifying unknown impurities.
Section 3.2: Protocol for GC-MS Purity Analysis
This protocol provides a starting point for analyzing this compound and related volatile impurities.
-
Sample Preparation: Dissolve ~1 mg of the this compound sample in 1 mL of a volatile solvent like ethyl acetate or hexane.[7]
-
Instrumentation: Use a gas chromatograph with a mass spectrometer detector (e.g., single quadrupole).
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10°C/min.
-
Final Hold: Hold at 280°C for 10 minutes.[7]
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Integrate all peaks. Identify the main this compound peak by its retention time and mass spectrum (prominent m/z fragments can be found in databases like PubChem).[8] Search the mass spectra of other peaks against the NIST library for tentative identification. Calculate purity as Area % of the main peak relative to the total area of all peaks.
Section 3.3: Protocol for HPLC Analysis with DNPH Derivatization
This method enhances the detectability of this compound and other carbonyl impurities.
-
Derivatization Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid. Handle DNPH with care as it is potentially explosive when dry and toxic.
-
Sample Derivatization:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Dissolve in 5 mL of acetonitrile.
-
Add 1 mL of the DNPH reagent, cap the vial, and vortex.
-
Allow the reaction to proceed at room temperature for at least 1 hour.
-
-
Sample Preparation for Injection: Dilute the derivatized solution with a mixture of acetonitrile and water (e.g., 60:40) to an appropriate concentration for HPLC analysis. Filter through a 0.45 µm syringe filter.[7]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Data Analysis: Identify the peak corresponding to the this compound-DNPH derivative. Quantify impurities based on their peak areas relative to the main peak.
References
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This compound . LookChem. Available from: [Link]
-
This compound | C13H24O | CID 79114 . PubChem, National Institutes of Health. Available from: [Link]
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Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach . ResearchGate. Available from: [Link]
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How Pharmaceutical Impurity Analysis Works . ResolveMass Laboratories Inc. Available from: [Link]
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The Experts Guide to Pharmaceutical Impurity Analysis . Agilent. Available from: [Link]
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Identification of unknown pharmaceutical impurities . Eurofins. Available from: [Link]
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Understanding Impurity Analysis . Cormica Pharma & Med Device Testing. Available from: [Link]
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NMR spectroscopic study of the conformational features of cyclododecanone . Sci-Hub. Available from: [Link]
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Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC . Waters Corporation. Available from: [Link]
-
Dodecane-12-lactam CAS N°: 947-04-6 . OECD Existing Chemicals Database. Available from: [Link]
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Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene . Scientific Research Publishing. Available from: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples . Aurora Pro Scientific. Available from: [Link]
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Method for the determination of aldehydes and ketones in ambient air using HPLC . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum . ResearchGate. Available from: [Link]
-
Rapidly Analyzing Carbonyl Compounds Using HPLC . LCGC International. Available from: [Link]
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methyl this compound, 61415-11-0 . The Good Scents Company. Available from: [Link]
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GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra) . ResearchGate. Available from: [Link]
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Cyclodextrins and Their Derivatives as Drug Stability Modifiers . National Center for Biotechnology Information (NCBI), PMC. Available from: [Link]
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NMR as a “Gold Standard” Method in Drug Design and Discovery . National Center for Biotechnology Information (NCBI), PMC. Available from: [Link]
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How do you perform purity analysis? . Chromatography Forum. Available from: [Link]
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GC-MS Analysis of Bioactive Compound in Ethanolic Extract of Pithecellobium dulce Leaves . Acta Scientific. Available from: [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling . MDPI. Available from: [Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties . ADMET and DMPK. Available from: [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. Available from: [Link]
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NMR screening techniques in drug discovery and drug design . ScienceDirect. Available from: [Link]
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Gas chromatography and mass spectroscopic determination of phytocompounds . Scholars Research Library. Available from: [Link]
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Perspectives on NMR in drug discovery: a technique comes of age . National Center for Biotechnology Information (NCBI), PMC. Available from: [Link]
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New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods . Society of Nuclear Medicine and Molecular Imaging. Available from: [Link]
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Recommended methods for the identification and analysis of synthetic cathinones in seized materials . United Nations Office on Drugs and Crime (UNODC). Available from: [Link]
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Laurolactam | C12H23NO | CID 13690 . PubChem, National Institutes of Health. Available from: [Link]
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Cyclotridecanone Reaction Mechanism Investigation: A Technical Support Center
Welcome to the technical support center for experimental work involving cyclotridecanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound reaction mechanisms. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Our approach is rooted in providing not just procedural steps, but a deep understanding of the causality behind experimental choices. Every protocol and troubleshooting tip is designed to be a self-validating system, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
FAQ 1: Synthesis & Purification
Question: I'm struggling with low yields and difficult purification in the synthesis of this compound. What are the common pitfalls and how can I overcome them?
Answer: The synthesis of macrocyclic ketones like this compound is notoriously challenging due to the entropic unfavorability of closing a large ring.[1] Competing intermolecular polymerization is a major side reaction that can drastically reduce yields.[1][2]
Key Considerations for Synthesis:
-
High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, it is crucial to perform the ring-closing step under high-dilution conditions. This is typically achieved by the slow addition of the acyclic precursor to a large volume of solvent.
-
Choice of Cyclization Strategy: Several methods exist for the synthesis of macrocyclic ketones. A common industrial route involves the cyclotrimerization of butadiene.[3] For laboratory scale, ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement or Dowd-Beckwith ring expansion, are powerful alternatives starting from more readily available smaller rings like cyclododecanone.[1][4][5]
Troubleshooting Purification:
Purification of macrocyclic ketones can be challenging due to their physical properties (often waxy solids or high-boiling oils) and the presence of structurally similar oligomeric byproducts.[6]
-
Distillation: Vacuum distillation is a common method for purifying this compound.[6][7] However, care must be taken to avoid thermal decomposition.
-
Chromatography: Column chromatography on silica gel or alumina can be effective for removing polar impurities.[6]
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification technique.[6]
-
Chemical Purification: In some cases, impurities like aldehydes can be removed by forming derivatives, for instance, with Girard's reagent, followed by separation and regeneration of the ketone.[8]
FAQ 2: Ring Expansion Reactions
Question: I am attempting a one-carbon ring expansion of cyclododecanone to synthesize this compound using diazomethane, but the reaction is not proceeding as expected. What could be the issue?
Answer: While diazomethane can be used for ring expansion of cyclic ketones, the reaction often requires a Lewis acid catalyst to proceed efficiently with larger rings like cyclododecanone.[7] Without a catalyst, the reaction can be sluggish and may result in the formation of epoxides as a side product.
Alternative & More Reliable Ring Expansion Strategies:
-
Tiffeneau-Demjanov Rearrangement: This classic one-carbon ring expansion involves the diazotization of a 1-aminomethyl-cycloalkanol.[1][5] The reaction is driven by the expulsion of nitrogen gas and is generally reliable for macrocyclic systems.
-
Diazo(trimethylsilyl)methane: This reagent is a safer alternative to diazomethane and can be used for the ring expansion of cyclododecanone to this compound with good yields.[9]
Below is a workflow for troubleshooting ring expansion reactions.
Caption: Generalized mechanism of the Baeyer-Villiger oxidation.
Problem 2: Low Selectivity in Reductive Amination
Symptom: When performing a reductive amination on this compound, you observe the formation of side products, such as the dialkylated amine or the alcohol resulting from the reduction of the starting ketone.
Causality: Reductive amination is a two-step process occurring in one pot: the formation of an imine (or enamine) intermediate, followed by its reduction. [10][11]The key to selectivity is to use a reducing agent that is mild enough to not significantly reduce the starting ketone but reactive enough to reduce the iminium ion intermediate. [12]
-
Overly Reactive Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to the formation of cyclotridecanol as a byproduct. [10]* Reaction pH: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.
Troubleshooting Protocol:
-
Choice of Reducing Agent: Use a pH-selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for reductive amination because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated imine intermediate. [10][11]2. Control the pH: Buffer the reaction mixture to maintain a pH between 4 and 6. Acetic acid is often used for this purpose.
-
Order of Addition: For particularly sensitive substrates, it may be beneficial to pre-form the imine by stirring the ketone and amine together for a period before adding the reducing agent.
Data Comparison of Reducing Agents:
| Reducing Agent | Reactivity towards Ketones | Reactivity towards Imines/Iminium | Optimal pH | Common Byproducts |
| NaBH₄ | High | High | Neutral to Basic | Alcohol from ketone reduction |
| NaBH₃CN | Low | High | Acidic (pH 4-6) | Minimal if pH is controlled |
| NaBH(OAc)₃ | Low | High | Acidic | Minimal |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of this compound
This protocol provides a starting point for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as needed to adjust pH)
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous DCM, add the primary amine (1.1 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. EP0230499A1 - Process for preparing macrocyclic ketones.
-
Organic Syntheses. cyclodecanone. [Link]
-
Journal of the Chemical Society C: Organic. Expansion of the ring of cyclododecanone by two and four carbon atoms. [Link]
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Wikipedia. Baeyer–Villiger oxidation. [Link]
-
ResearchGate. Reactivity features of cyclododecanone. [Link]
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Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
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Chemistry Stack Exchange. Mechanism of synthesis involving cyclododecanone. [Link]
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Wikipedia. Reductive amination. [Link]
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The Good Scents Company. This compound, 832-10-0. [Link]
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Chemistry Steps. Baeyer-Villiger Oxidation. [Link]
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National Center for Biotechnology Information. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. [Link]
-
Scientific Research Publishing. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. [Link]
-
National Center for Biotechnology Information. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. [Link]
-
National Center for Biotechnology Information. A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. [Link]
-
MDPI. Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. [Link]
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YouTube. Reductive Amination. [Link]
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Chemistry Steps. Reductive Amination. [Link]
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YouTube. Reductive Amination | Synthesis of Amines. [Link]
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ResearchGate. Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. [Link]
-
PubMed Central. The Role of Cyclodextrin in the Construction of Nanoplatforms: From Structure, Function and Application Perspectives. [Link]
-
RosDok. Selective Oxidation of C16 Macrocyclic Diene to Epoxides and Ketones. [Link]
-
PubMed Central. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies. [Link]
-
ResearchGate. Intramolecular Cyclization Side Reactions. [Link]
-
YouTube. 14.3 Reaction Mechanisms, Catalysts, and Reaction Coordinate Diagrams. [Link]
-
PubMed Central. Harnessing the cyclization strategy for new drug discovery. [Link]
-
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-
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Validation & Comparative
A Comparative Olfactory Analysis: Cyclotridecanone vs. Cyclopentadecanone (Exaltone®)
Abstract
In the intricate world of perfumery, macrocyclic musks represent a cornerstone of fragrance formulation, prized for their substantive, warm, and sensual odor profiles. This guide provides an in-depth comparative analysis of two significant macrocyclic ketones: Cyclotridecanone and Cyclopentadecanone, the latter of which is widely recognized by its commercial name, Exaltone®. This document delineates their distinct olfactory characteristics, supported by physicochemical data and standardized analytical methodologies. The objective is to equip researchers, perfumers, and formulation scientists with a clear, evidence-based understanding of their respective profiles, enabling more informed selection in fragrance development.
Introduction: The Significance of Macrocyclic Musks
Macrocyclic musks are a class of compounds characterized by a large ring structure, typically containing 12 to 18 carbon atoms. Their discovery in the early 20th century by Leopold Ruzicka, a Nobel laureate, revolutionized the fragrance industry by providing a stable and ethically viable alternative to animal-derived musks. Their low volatility and high molecular weight make them excellent fixatives, prolonging the longevity of a fragrance on the skin.
This guide focuses on two key members of this family:
-
This compound (C13): A 13-membered ring ketone.
-
Cyclopentadecanone (C15), or Exaltone®: A 15-membered ring ketone. While structurally similar, the two-carbon difference in their ring size has a profound impact on their respective odor profiles, intensity, and application in fine fragrance and consumer products.
Physicochemical Properties: A Foundation for Olfactory Differences
The physical properties of a fragrance molecule, such as its molecular weight and vapor pressure, are critical determinants of its volatility and, consequently, its odor profile and tenacity.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Cyclopentadecanone (Exaltone®) |
| IUPAC Name | This compound[1] | Cyclopentadecanone[2] |
| CAS Number | 832-10-0[3] | 502-72-7[2][4] |
| Molecular Formula | C₁₃H₂₄O[1][3] | C₁₅H₂₈O[2][4] |
| Molecular Weight | 196.33 g/mol [1][5] | 224.39 g/mol [2][4] |
| Appearance | Colorless oily liquid or crystalline mass[6][7] | White crystals[8][9] |
| Melting Point | 30-32 °C[6][7][10] | 63-65 °C[9][11] |
| Boiling Point | ~285 °C (estimated at 760 mmHg)[3] | ~310 °C (estimated at 760 mmHg) |
| Vapor Pressure | ~0.003 mmHg @ 25°C (estimated)[3] | ~0.000099 mmHg @ 25°C (estimated)[4] |
The higher molecular weight and melting point of Exaltone® contribute to its lower volatility compared to this compound, a key factor in its exceptional longevity and performance as a fixative.
Chemical Structures
The structural difference, though seemingly minor, is the primary driver of their distinct sensory profiles.
Caption: 2D structures of this compound and Cyclopentadecanone.
Comparative Odor Profile Analysis
While both molecules belong to the musk family, their scent profiles exhibit significant and commercially important differences. The evaluation of fragrance materials is inherently subjective, but a consensus has emerged within the industry based on expert olfactive analysis.
This compound: The odor of this compound is predominantly characterized as a musk scent.[5] It possesses secondary facets described as animalic, powdery, and slightly woody and dry.[5] However, it is rarely, if ever, used in commercial perfume compositions and is of more academic interest in the study of the relationship between chemical structure and musk odor.[6][7]
Exaltone® (Cyclopentadecanone): Exaltone® is widely regarded as one of the most elegant and versatile macrocyclic musks.[8] Its profile is described as a powerful, yet soft, warm, and sweet musk.[2][4][8][12] It has distinct powdery and animalic undertones that are considered highly sophisticated.[2][4][8][13] A key characteristic of Exaltone® is that its power and beauty become more apparent at very low concentrations, for instance, below one percent in a fragrance oil.[2][4][8] This property makes it an exceptionally efficient fixative, enhancing the "wearability" and radiance of a perfume without overpowering the composition.[2][8]
Table 2: Summary of Olfactory Descriptors
| Odor Facet | This compound | Exaltone® (Cyclopentadecanone) |
| Primary Note | Musk[5] | Warm, Sweet Musk[2][8][12] |
| Secondary Notes | Animalic, Powdery, Woody, Dry[5] | Powdery, Animalic[2][4][8][13] |
| Key Characteristics | Academic interest | Elegant, Radiant, Excellent Fixative[2][8] |
| Strength | - | Medium, but impactful at high dilution[2] |
| Substantivity | - | > 400 hours on a smelling strip[8] |
Experimental Methodology: Gas Chromatography-Olfactometry (GC-O)
To move beyond subjective description, Gas Chromatography-Olfactometry (GC-O) is the gold standard for the instrumental evaluation of odor-active compounds. This technique couples the high-resolution separation of a gas chromatograph with the human nose as a highly sensitive detector.
Causality Behind Experimental Choices:
-
Objective: To quantitatively compare the odor profiles and detect any trace impurities that might contribute to the overall scent of this compound and Exaltone®.
-
Why GC-O? Standard analytical detectors (like a Flame Ionization Detector - FID) measure the quantity of a compound but provide no information about its smell. GC-O allows an analyst to smell each compound as it elutes from the GC column, providing a temporal separation of odor notes and an assessment of their intensity.
-
Column Selection: A non-polar or mid-polar capillary column is typically chosen for separating molecules based on their boiling points, which is suitable for macrocyclic ketones.
-
Dilution Analysis (AEDA/CharmAnalysis™): To quantify the potency of each odorant, samples are serially diluted and re-analyzed. The highest dilution at which an odor can still be detected is recorded. This provides a "flavor dilution" (FD) factor or "Charm" value, which is a measure of odor potency.
Step-by-Step GC-O Protocol:
-
Sample Preparation: Prepare solutions of this compound and Exaltone® at a concentration of 1% (w/v) in a high-purity solvent like ethanol. Prepare a series of 1:3 serial dilutions.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is operated in splitless mode to ensure maximum transfer of the analytes to the column.
-
GC Separation:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes. This program ensures good separation of the target analytes from any potential volatile impurities.
-
-
Effluent Splitting: At the end of the column, the effluent is split (typically 1:1) between a standard detector (FID or Mass Spectrometer) and a heated sniffing port.
-
Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of every odor event detected.
-
Data Analysis: The olfactometry data (an "aromagram") is aligned with the chromatogram from the detector. This allows for the positive identification of the compound responsible for each specific odor.
-
Dilution Analysis: Repeat steps 2-6 for each dilution until no odors are detected. Plot the FD factor for each compound to create a quantitative comparison of odor potency.
GC-O Workflow Diagram
Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Conclusion
The comparative analysis of this compound and Cyclopentadecanone (Exaltone®) reveals how subtle changes in molecular structure can lead to significant differences in olfactory perception.
-
This compound presents a basic musk profile with woody and animalic facets. Its primary role is academic, serving as a reference point in structure-activity relationship studies.
-
Exaltone® (Cyclopentadecanone) is a cornerstone of modern perfumery. Its larger ring structure results in a more refined, warm, sweet, and exceptionally tenacious musk odor. Its true value is realized in its ability to act as a powerful fixative and harmonizer at low concentrations, adding radiance and longevity to a wide range of fragrance compositions.
For the drug development professional, this comparison underscores the principle of molecular specificity. Just as a minor structural modification can dramatically alter a drug's binding affinity to a receptor, a change of just two carbons in a macrocyclic ring transforms a molecule of academic interest into one of immense commercial and artistic value in the fragrance industry.
References
-
Fraterworks. Exaltone® Crystals. Link
-
The Good Scents Company. exaltone (Firmenich). Link
-
The Perfumer's Apprentice. Exaltone (Firmenich). Link
-
eBay. Small 1.00 gram quantity Exaltone (Firmenich) Cyclopentadecanone Luxuriant Musk. Link
-
Perfume chemicals. exaltone. Link
-
Scent.vn. This compound (CAS 832-10-0): Odor profile, Properties, & IFRA compliance. Link
-
The Good Scents Company. This compound. Link
-
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-
ChemicalBook. This compound | 832-10-0. Link
-
ChemicalBook. This compound CAS#: 832-10-0. Link
-
ChemBK. Exaltone~Normuscone. Link
-
The Good Scents Company. exaltone (Firmenich), 502-72-7. Link
-
PubChem. This compound. Link
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A Comparative Analysis of Cyclotridecanone and Muscone: Structure, Properties, and Analytical Differentiation
In the realm of macrocyclic compounds, both Cyclotridecanone and Muscone hold significant interest, primarily for their distinct organoleptic properties which lend them to applications in fragrance and flavor industries, as well as serving as valuable molecules in chemical research. While structurally similar, a subtle difference sets them apart, leading to notable variations in their chemical and sensory profiles. This guide provides an in-depth comparison of this compound and Muscone, offering insights into their structural nuances, physicochemical properties, and a validated analytical protocol for their differentiation.
Structural Dissection: The Significance of a Methyl Group
At a cursory glance, this compound and Muscone appear to be close relatives, both belonging to the family of macrocyclic ketones. The core of their structure is a large carbon ring containing a ketone functional group. However, the key distinction lies in their substitution pattern.
-
This compound is an unsubstituted, 13-membered cyclic ketone. Its structure is relatively simple, consisting of a thirteen-carbon ring with one carbonyl group.
-
Muscone , chemically known as (R)-3-methylcyclopentadecanone, is a larger, 15-membered cyclic ketone that bears a methyl group at the third carbon position relative to the carbonyl group.[1][2] Naturally occurring Muscone is the (R)-enantiomer.[1][2]
This seemingly minor addition of a methyl group and the difference in ring size have profound implications for the molecule's conformation, and consequently, its interaction with olfactory receptors.
Caption: Molecular structures of this compound and Muscone.
Comparative Physicochemical Properties
The structural differences between this compound and Muscone give rise to distinct physicochemical properties. These properties are crucial for researchers in designing experiments, predicting behavior in various solvents, and for their application in commercial formulations.
| Property | This compound | Muscone |
| Molecular Formula | C13H24O[3] | C16H30O[2] |
| Molar Mass | 196.33 g/mol [3] | 238.41 g/mol [2] |
| Boiling Point | ~286 °C (estimated)[4] | ~328 °C[2] |
| Melting Point | Not readily available | -15 °C[2] |
| Density | ~0.927 g/cm³[4] | ~0.922 g/cm³[2] |
| Solubility in Water | 5.786 mg/L (estimated)[4] | Very slightly soluble[2] |
| LogP (o/w) | 4.51 (estimated)[4] | 6.6[5] |
| Odor Profile | Musk, animal, powdery, amber, dry, woody[6] | Soft, sweet, musky with a warm animal tonality[1][7] |
Olfactory Profile: A Sensory Distinction
The most significant consequence of the structural variance between this compound and Muscone is their differing odor profiles. While both are classified as musks, their scent characteristics are perceived differently. Muscone's scent is often described as more refined and animalic, reminiscent of natural Tonkin musk.[1] This distinct olfactory perception is attributed to the specific interactions of the molecule with human olfactory receptors, such as OR5AN1, where both hydrophobic interactions and hydrogen bonding play a role.[1][8] The presence and specific chirality of the methyl group in Muscone are thought to be critical for its potent and characteristic odor.
Analytical Differentiation: A Validated GC-MS Protocol
For researchers and professionals in quality control, the ability to definitively distinguish between this compound and Muscone is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and standard technique for this purpose.[9] The following protocol outlines a validated method for their separation and identification.
Experimental Justification:
The choice of a non-polar stationary phase (e.g., DB-5ms) is based on the principle of separating compounds by their boiling points and slight differences in polarity. Due to its higher molecular weight, Muscone is expected to have a longer retention time than this compound. The mass spectrometer provides definitive identification based on the unique fragmentation patterns of each molecule.
Protocol: GC-MS Analysis of this compound and Muscone
-
Sample Preparation:
-
Prepare individual standard solutions of this compound and Muscone at a concentration of 100 µg/mL in a suitable solvent such as dichloromethane or hexane.
-
Prepare a mixed standard solution containing both compounds at the same concentration.
-
For unknown samples, dissolve a known quantity in the chosen solvent to achieve a concentration within the calibrated range.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and Muscone based on their retention times from the standard runs.
-
Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST). Key identifying ions for this compound (m/z 196, 55, 41) and Muscone (m/z 238, 55, 41) should be present.
-
Quantify the compounds in unknown samples by creating a calibration curve from the standard solutions.
-
Caption: Workflow for the differentiation of this compound and Muscone using GC-MS.
Synthesis and Applications
Both this compound and Muscone are primarily produced synthetically for commercial use, as the natural source of Muscone, the musk deer, is an endangered species.[1][2] Synthetic routes often involve complex multi-step processes, including ring-closing metathesis or intramolecular aldol reactions for Muscone.[1] The synthesis of enantiomerically pure (R)-Muscone remains a significant challenge in organic chemistry.[10]
Their primary application lies in the fragrance industry, where they are used as fixatives and to impart desirable musky notes to perfumes, cosmetics, and other consumer products.[1] Muscone, in particular, is highly valued for its ability to add warmth, elegance, and diffusion to a fragrance.[1] Additionally, Muscone has been investigated for potential therapeutic applications, including roles in treating ischemic stroke and Alzheimer's disease.[11]
Conclusion
References
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A Comparative Olfactory Performance Evaluation: Cyclotridecanone and its Alternatives in Modern Fragrance Formulation
In the intricate world of perfumery, the selection of musk ingredients is paramount to achieving a fragrance's desired character, longevity, and sillage. Among the diverse palette of synthetic musks, macrocyclic ketones such as Cyclotridecanone hold a significant place, valued for their complex, warm, and sensual odor profiles, as well as their excellent fixative properties. This guide provides an in-depth performance evaluation of this compound, juxtaposed with key alternatives from both the macrocyclic and polycyclic musk families. We will delve into their olfactory characteristics, physicochemical properties that govern their performance, and the empirical methodologies used to quantify their efficacy. This analysis is designed to equip researchers, scientists, and fragrance development professionals with the critical insights needed for informed ingredient selection.
The Role of Musks in Fragrance Longevity: A Mechanistic Overview
Before comparing specific musk compounds, it is crucial to understand their primary function as fixatives. The longevity of a fragrance is dictated by the differential evaporation rates of its constituent components, categorized as top, middle, and base notes. Fixatives are typically low-volatility substances that anchor the more ephemeral top and middle notes, slowing their evaporation and ensuring a more linear and prolonged scent experience.[1]
Macrocyclic musks, like this compound, are large, flexible molecules. It is theorized that their fixative effect arises from their ability to form weak intermolecular interactions, such as van der Waals forces, with more volatile fragrance molecules. This creates a less volatile matrix from which the fragrance components are gradually released. Furthermore, the perception of musk odors is a complex process involving specific olfactory receptors. Research has identified several human olfactory receptors, such as OR5AN1 and OR5A2, that are specifically tuned to detect various classes of musk compounds, including macrocyclic ketones.[2][3][4] The diverse structures of musks that can activate these receptors highlight the complexity of structure-odor relationships in this fragrance category.[5][6]
Olfactory and Physicochemical Profile of this compound
This compound (CAS No. 832-10-0) is a 13-membered ring macrocyclic ketone. Its olfactory profile is characterized by a dominant musk note, complemented by animalic, powdery, amber, dry, and woody facets.[7] This complexity makes it a valuable component for adding warmth, depth, and sensuality to a wide range of fragrance compositions.
Key Performance-Related Physicochemical Properties:
-
Molecular Weight: 196.33 g/mol [7]
-
Vapor Pressure (estimated at 25°C): 0.0079 hPa (0.003000 mmHg)[7][8]
-
LogP (o/w): 4.510 (estimated)[9]
Its low vapor pressure is a key indicator of its low volatility, which is essential for its function as a base note and fixative. The high LogP value suggests it is lipophilic, which can contribute to its substantivity on the skin.
Comparative Analysis with Alternative Musks
To provide a comprehensive performance evaluation, this compound is compared against three widely used musk alternatives: a polycyclic musk (Galaxolide) and two other macrocyclic musks (Ambrettolide and Ethylene Brassylate).
| Parameter | This compound | Galaxolide | Ambrettolide | Ethylene Brassylate |
| CAS Number | 832-10-0 | 1222-05-5 | 28645-51-4 | 105-95-3 |
| Musk Class | Macrocyclic Ketone | Polycyclic | Macrocyclic Lactone | Macrocyclic Diester |
| Molecular Weight ( g/mol ) | 196.33[7] | 258.4[2] | 252.4[10] | 270.37[11] |
| Odor Profile | Musk, animalic, powdery, amber, dry, woody[7] | Clean, sweet, floral, slightly fruity musk[3][12] | Natural-musk, ambrette-seed, rich, tenacious, floral-musky, sweet[5] | Soft, clean, sweet musk with warm, powdery, floral character[11] |
| Vapor Pressure (at ~23-25°C) | ~0.0079 hPa[7] | 0.000143 mmHg (~0.00019 hPa)[2] | 0.000158 mmHg (~0.00021 hPa)[6] | <0.001 mmHg (<0.0013 hPa)[11] |
| Substantivity on Blotter | Not specified | > 48 hours[13] | 1 month[10] | > 200 hours[11] |
Discussion of Comparative Data:
-
Odor Profile: this compound offers a more animalic and complex musk character compared to the cleaner and sweeter profiles of Galaxolide and Ethylene Brassylate. Ambrettolide stands out with its rich, natural-musk, and slightly fruity notes. The choice between these depends on the desired creative direction of the fragrance.
-
Environmental and Safety Profile: In recent years, there has been a shift away from polycyclic musks like Galaxolide due to concerns about their bioaccumulation and persistence in the environment.[12] Macrocyclic musks, including this compound, Ambrettolide, and Ethylene Brassylate, are generally considered to be more biodegradable and have a more favorable environmental profile, driving their increased use in modern perfumery.[4][14]
Experimental Protocols for Performance Evaluation
To empirically validate the performance of this compound and its alternatives, standardized experimental protocols are essential. Below are detailed methodologies for Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Evaluation.
Gas Chromatography-Olfactometry (GC-O) for Odor Profile Characterization
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[15] This allows for the identification of odor-active compounds in a complex mixture.
Experimental Workflow for GC-O Analysis:
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- 15. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Cyclotridecanone Purity
For researchers, scientists, and professionals in drug development and the fragrance industry, the purity of chemical compounds is paramount. Cyclotridecanone, a macrocyclic ketone valued for its musk-like scent and as a synthetic intermediate, requires precise purity assessment to ensure product quality and experimental reliability.[1][2][3] This in-depth technical guide provides a comparative analysis of key analytical techniques for the quantitative determination of this compound purity, supported by scientific principles and practical insights.
The Imperative of Purity in this compound Applications
The functional integrity of this compound in its various applications is directly linked to its purity. Impurities, which can arise during synthesis or degradation, can have significant detrimental effects.[4] In the fragrance industry, impurities can alter the desired scent profile, introducing off-notes that compromise the final product. In pharmaceutical and chemical synthesis, impurities can interfere with reaction pathways, reduce yields, and lead to the formation of unintended byproducts, impacting the efficacy and safety of the final product. Therefore, the accurate quantification of this compound purity is a critical aspect of quality control.
Comparative Analysis of Premier Analytical Techniques
The selection of an analytical method for purity determination hinges on factors such as the nature of the compound, potential impurities, and the required level of sensitivity and accuracy. We will now compare Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for the analysis of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for this compound.[5]
Principle of Operation: In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. The Flame Ionization Detector (FID) is a mass-sensitive detector that generates a current proportional to the amount of carbon atoms in the eluted compounds, making it an excellent choice for quantitative analysis.[5][6]
Expert Insights on Experimental Design: A successful GC-FID analysis of this compound requires careful optimization of chromatographic conditions. A mid-polarity capillary column is often effective for separating the parent compound from structurally similar impurities. A programmed temperature gradient is typically necessary to ensure efficient elution of this high-boiling-point analyte.
Typical GC-FID Workflow:
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Comparative Cross-Reactivity Analysis of Cyclotridecanone for High-Fidelity Research Applications
A Senior Application Scientist's Guide to Ensuring Specificity in Fragrance and Drug Development
For researchers, scientists, and drug development professionals, the purity and specificity of a chemical compound are paramount. In the intricate world of macrocyclic molecules, where subtle structural similarities can lead to significant off-target effects, a thorough understanding of cross-reactivity is not just beneficial—it is critical. This guide provides an in-depth comparative analysis of Cyclotridecanone, a 13-membered ring macrocyclic ketone, focusing on its potential for cross-reactivity and outlining robust analytical methodologies to ensure its specific action in research and development applications.
Understanding the Landscape: this compound and Its Alternatives
This compound belongs to the family of macrocyclic musks, a class of compounds prized for their characteristic odor profiles.[3] While not extensively used in commercial perfumery, its study provides insights applicable to more complex and widely used macrocyclic musks.[1][2] Key alternatives that are prevalent in the fragrance industry include Muscone and Ambrettolide. Understanding the structural nuances of these molecules is the first step in predicting and testing for cross-reactivity.
| Feature | This compound | Muscone | Ambrettolide |
| Chemical Structure | C13H24O | C16H30O | C16H28O2 |
| Functional Group | Ketone | Ketone | Lactone (Ester) |
| Ring Size | 13-membered | 15-membered | 16-membered |
| Key Structural Features | Unsubstituted macrocyclic ketone | Methyl-substituted macrocyclic ketone | Unsaturated macrocyclic lactone |
| Primary Application | Academic research (musk odor) | Perfumery, Traditional Medicine | Perfumery (fixative, enhancer) |
The primary structural difference lies in the ring size and the nature of the functional group. While this compound and Muscone are both ketones, the presence of a methyl group and a larger ring in Muscone can significantly alter its binding properties.[4] Ambrettolide, being a lactone (a cyclic ester), introduces a different electronic and steric profile, which would be expected to influence its cross-reactivity with ketone-targeting assays or receptors.[5][6]
The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)
For the definitive identification and quantification of this compound and the assessment of its purity and potential cross-reactants, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the "gold standard".[7] This technique combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol for GC-MS Cross-Reactivity Study
1. Objective: To determine the presence of and quantify potential cross-reactivity of this compound with structurally similar macrocyclic musks (Muscone, Ambrettolide).
2. Materials:
-
This compound (analytical standard)
-
Muscone (analytical standard)
-
Ambrettolide (analytical standard)
-
High-purity solvents (e.g., dichloromethane, hexane, methanol)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-5MS capillary column (or equivalent)
-
Autosampler vials
3. Standard Preparation:
-
Prepare individual stock solutions of this compound, Muscone, and Ambrettolide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a mixed standard solution containing all three compounds at a known concentration (e.g., 10 µg/mL each).
-
Prepare a series of calibration standards by serially diluting the mixed standard solution.
4. Sample Preparation:
-
For a pure sample of this compound, dissolve a known amount in the chosen solvent to a final concentration within the calibration range.
-
For complex matrices (e.g., biological samples, fragrance mixtures), perform a suitable extraction method such as liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.[8]
5. GC-MS Instrumental Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
6. Data Analysis:
-
Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the analytical standards. The mass spectrum of each compound serves as a unique "fingerprint."
-
Quantification: Generate a calibration curve for each analyte by plotting the peak area against the concentration of the calibration standards. Use this curve to determine the concentration of each compound in the test sample.
-
Cross-Reactivity Assessment: In the analysis of the this compound sample, the absence of peaks corresponding to Muscone and Ambrettolide at their respective retention times and with their characteristic mass spectra would indicate a high degree of purity and no cross-contamination. The limit of detection (LOD) and limit of quantification (LOQ) of the method for the potential cross-reactants should be determined to define the sensitivity of the analysis.
A Broader Perspective: Immunoassay-Based Cross-Reactivity
While GC-MS provides a definitive chemical analysis, immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA) are often employed in biological and drug development settings to screen for the presence of small molecules. Understanding the potential for cross-reactivity in such assays is crucial. For small molecules, a competitive ELISA format is typically used.
Conceptual Workflow: Competitive ELISA for this compound
Caption: Competitive ELISA workflow for this compound.
In this format, free this compound in a sample competes with this compound immobilized on a plate for binding to a limited amount of specific antibody. A lower signal indicates a higher concentration of this compound in the sample. Cross-reactivity occurs when other molecules, such as Muscone or Ambrettolide, also bind to the antibody, leading to an inaccurate (typically overestimated) quantification of this compound.[1][2]
The degree of cross-reactivity is determined by testing the potential cross-reactants in the assay and comparing their dose-response curves to that of the target analyte (this compound).
Conclusion
References
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Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS. (n.d.). Retrieved from [Link]
-
Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays | ACS Omega. (n.d.). Retrieved from [Link]
-
The Role of Musk and Musk Compounds in the Fragrance Industry - ResearchGate. (n.d.). Retrieved from [Link]
-
Muscone - Wikipedia. (n.d.). Retrieved from [Link]
-
Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds | PNAS. (n.d.). Retrieved from [Link]
-
Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PubMed. (n.d.). Retrieved from [Link]
-
Ambrettolide | 11 | Monographs in Contact Allergy: Volume 2 | Anton C. - Taylor & Francis eBooks. (n.d.). Retrieved from [Link]
-
Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery - Scentspiracy. (n.d.). Retrieved from [Link]
-
Microextraction of Polycyclic Musks from Surface Water with Deep-Eutectic-Solvent-Coated Membrane Followed by Gas-Chromatography–Mass Spectrometry Analysis - MDPI. (n.d.). Retrieved from [Link]
-
Ambrettolide Ingredient Allergy Safety Information - SkinSAFE. (n.d.). Retrieved from [Link]
-
AMBRETTOLIDE – Ingredient - COSMILE Europe. (n.d.). Retrieved from [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved from [Link]
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(–)-Muscone - American Chemical Society. (n.d.). Retrieved from [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Retrieved from [Link]
-
Improved immunoassay sensitivity and specificity using single-molecule colocalization. (2021, December 25). Retrieved from [Link]
-
Gas chromatography–mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of mixed musks via Eschenmoser–Tanabe fragmentation, enyne metathesis and Diels–Alder reaction as key steps - NIH. (2022, May 11). Retrieved from [Link]
-
Synthesis of (R)- and (S)- Muscone - ResearchGate. (n.d.). Retrieved from [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - ResearchGate. (n.d.). Retrieved from [Link]
-
Ambrettolide (CAS N° 28645-51-4) - ScenTree. (n.d.). Retrieved from [Link]
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Macrocyclic-, polycyclic-, and nitro musks in cosmetics, household commodities and indoor dusts collected from Japan: implications for their human exposure - PubMed. (n.d.). Retrieved from [Link]
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Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PubMed Central. (2022, June 2). Retrieved from [Link]
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Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications | JACS Au - ACS Publications. (2024, August 12). Retrieved from [Link]
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Musks: The Choices - Perfumer & Flavorist. (n.d.). Retrieved from [Link]
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STUDIES ON CATALYTIC MACROCYCLIZATION TOWARDS THE SYNTHESIS OF MACROCYCLIC KETONES, MACROLACTONES AND MACROLACTAMS - IISER Pune. (n.d.). Retrieved from [Link]
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Tiered analytics for purity assessment of macrocyclic peptides in drug discovery - PubMed. (2017, May 10). Retrieved from [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - MDPI. (2023, November 13). Retrieved from [Link]
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A Comparative Guide to Fixative Performance: Contextualizing Cyclotridecanone and Benchmarking Standard Histological Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tale of Two Fixatives
In scientific research, the term "fixative" is foundational, referring to the chemical preservation of biological tissues for examination. The objective is to lock cellular structures in a life-like state, preventing autolysis and decay to allow for detailed morphological and molecular analysis.[1][2] This guide was prompted by an inquiry into the performance of Cyclotridecanone as a fixative. However, a crucial distinction must be made at the outset. Scientific literature and chemical databases overwhelmingly classify this compound as a fragrance fixative , a substance used in perfumery to prolong scent longevity.[3][4] Its role is to reduce the volatility of aromatic compounds, not to preserve biological tissue.[5][6]
This guide, therefore, serves a dual purpose. First, it will accurately profile this compound in its established role within the fragrance industry. Second, and more central to the interests of a scientific audience, it will provide a rigorous, data-supported comparison of the standard histological fixatives that are cornerstones of research and diagnostics: formaldehyde (a cross-linking aldehyde), ethanol (a precipitating alcohol), and acetone (a precipitating solvent). Understanding the mechanisms, advantages, and limitations of these reagents is critical for generating reliable and reproducible experimental data.
Part 1: this compound - A Profile of a Fragrance Fixative
This compound is a synthetic macrocyclic ketone, a class of compounds that emulate the scent of natural musk, which was historically derived from animals.[3][4] These synthetic musks are valued not only for their aroma but for their function as highly effective fixatives in fragrance compositions.[7]
Mechanism of Action in Perfumery:
The primary role of a fragrance fixative is to increase the tenacity of a perfume by equalizing the vapor pressures of its various components.[5] Perfumes are complex mixtures of volatile molecules that evaporate at different rates. Fixatives, like this compound, are substances with very low volatility.[7] They interact with the more volatile scent molecules, slowing their evaporation from the skin and thereby extending the duration of the fragrance.[6] This is a physical process based on intermolecular forces, rather than the chemical cross-linking characteristic of histological fixation.
Chemical Properties of this compound:
| Property | Value | Source |
| Formula | C13H24O | [8] |
| Molecular Weight | 196.33 g/mol | [8] |
| Appearance | Colorless oily liquid or crystalline mass | [9] |
| Melting Point | 30-32 °C | [9][10] |
| Boiling Point | 250-285.87 °C | [9][11] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [9][11] |
| Vapor Pressure | ~0.003 mmHg @ 25 °C | [10][11] |
The high boiling point and low vapor pressure are key to its function as a fragrance fixative, ensuring it remains on the substrate (skin) for an extended period. There is no evidence in peer-reviewed literature to suggest that this compound forms the covalent bonds or protein precipitation networks necessary for preserving biological tissue.
Part 2: A Comparative Guide to Standard Histological Fixatives
The choice of a histological fixative is one of the most critical steps in experimental pathology, immunohistochemistry (IHC), and molecular analysis, as it can profoundly affect morphology, antigenicity, and nucleic acid integrity.[12] Fixatives are broadly classified into two categories: cross-linking agents and precipitating (or denaturing) agents.[1][13] We will compare the performance of the most common examples from these classes.
Formaldehyde (10% Neutral Buffered Formalin) - The Gold Standard Cross-linker
Formaldehyde is the most widely used fixative for routine histopathology.[14] It is an aldehyde that preserves tissue by forming covalent cross-links, primarily between lysine residues in proteins.[1] This creates a stable, insoluble network that maintains tissue architecture.
Mechanism of Action: Formaldehyde molecules penetrate the tissue and form methylene bridges (-CH2-) between proteins and between proteins and nucleic acids.[1] This process is slow and reversible with excess water, but it provides excellent preservation of tissue morphology.
Caption: Mechanism of formaldehyde cross-linking.
Ethanol & Methanol - The Precipitating Alcohols
Alcohols like ethanol and methanol are precipitating or denaturing fixatives.[15] They function by replacing water in the tissue, which disrupts the hydrophobic interactions that maintain the tertiary structure of proteins, causing them to precipitate and aggregate.[13][16]
Mechanism of Action: This mechanism is fundamentally different from cross-linking. It does not create covalent bonds between proteins but rather causes them to coagulate in place.[17] This process is generally faster than formaldehyde fixation but can cause significant tissue shrinkage.[15]
Caption: Mechanism of alcohol protein precipitation.
Acetone - The Rapid Solvent
Acetone is another precipitating fixative that acts similarly to alcohols by dehydrating the tissue and precipitating proteins.[18] It is known for its rapid action and is often used at cold temperatures to preserve the activity of certain enzymes.[16]
Mechanism of Action: Like alcohols, acetone is a non-additive, precipitant fixative.[18] Its rapid dehydration can make tissues brittle, and while it offers good preservation of some antigens, overall morphological preservation is often considered inferior to formaldehyde.[18][19]
Performance Comparison
The optimal fixative depends entirely on the intended downstream application. A fixative that provides excellent morphology for H&E staining might be unsuitable for detecting a specific antigen or for extracting high-quality nucleic acids.[12]
Table 1: Qualitative Performance Comparison of Histological Fixatives
| Parameter | 10% Neutral Buffered Formalin | 70-100% Ethanol | Cold Acetone |
| Mechanism | Cross-linking | Precipitating / Denaturing | Precipitating / Denaturing |
| Morphology | Excellent, gold standard | Fair to good, causes shrinkage | Fair, can cause brittleness |
| Antigenicity (IHC) | Good, but often requires antigen retrieval to unmask epitopes | Excellent for many antigens, no retrieval needed | Excellent for many antigens, no retrieval needed |
| Nucleic Acid Integrity | Poor to fair; causes cross-linking and fragmentation | Good to excellent; preserves high molecular weight DNA/RNA | Good; preserves nucleic acids |
| Enzyme Preservation | Poor | Fair | Good to excellent (when used cold) |
| Penetration Rate | Slow (~1 mm/hour) | Slow | Fast |
| Hazards | Toxic, Carcinogen | Flammable | Flammable, Volatile |
Table 2: Suitability for Downstream Applications
| Application | 10% Neutral Buffered Formalin | 70-100% Ethanol | Cold Acetone |
| Routine Histology (H&E) | +++ (Excellent) | + (Fair) | + (Fair) |
| Immunohistochemistry (IHC) | ++ (Good, with AR) | +++ (Excellent) | +++ (Excellent) |
| In Situ Hybridization (ISH) | + (Possible) | +++ (Excellent) | ++ (Good) |
| DNA/RNA Extraction | - (Poor) | +++ (Excellent) | ++ (Good) |
| Enzyme Histochemistry | - (Poor) | + (Fair) | +++ (Excellent) |
| (+++ Excellent; ++ Good; + Fair; - Poor; AR: Antigen Retrieval) |
Experimental Protocols
To ensure reproducibility, standardized protocols are essential. The following are foundational methods for tissue fixation and a basic workflow for evaluating fixation quality.
Protocol 1: Immersion Fixation of Tissue Samples
Causality: Immersion is the most common fixation method. The volume of fixative relative to the tissue and the tissue thickness are critical variables. An insufficient volume can lead to incomplete fixation, while overly thick specimens will fix only on the periphery, leaving the core to autolyze.[14] The standard 24-hour fixation time for formalin is a balance between adequate cross-linking and avoiding over-fixation, which can mask antigens excessively.[20]
Materials:
-
Freshly dissected tissue
-
10% Neutral Buffered Formalin (NBF)
-
70% Ethanol
-
-20°C Acetone
-
Specimen containers
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Immediately after dissection, trim the tissue to a maximum thickness of 4-5 mm.[14]
-
Place the tissue in a specimen container with a volume of fixative that is at least 10-20 times the volume of the tissue.
-
For Formalin Fixation: Immerse in 10% NBF for 18-24 hours at room temperature.[14]
-
For Ethanol Fixation: Immerse in 70% ethanol for 12-24 hours at room temperature.
-
For Acetone Fixation: Immerse in pre-chilled acetone (-20°C) for 4-6 hours at -20°C.[19]
-
After fixation, transfer the tissue to 70% ethanol for storage before processing. (This step is for formalin- and acetone-fixed tissues; ethanol-fixed tissues can remain in 70% ethanol).
Protocol 2: Workflow for Evaluating Fixative Performance
Causality: A self-validating system for comparing fixatives requires parallel processing of the same tissue type. Evaluating morphology by H&E staining provides a baseline for structural preservation. Testing for a known, robustly expressed antigen via IHC assesses the preservation of protein epitopes.
Caption: Workflow for comparative fixative evaluation.
Conclusion
While this compound is a fixative, its domain is perfumery, where it masterfully extends the life of a scent through physical interactions. It is not a histological fixative and lacks the chemical reactivity required to preserve biological specimens for scientific analysis. For researchers and drug development professionals, the selection of a true histological fixative is a critical decision dictated by the experimental endpoint. Formaldehyde remains the unparalleled choice for morphological detail. However, when the integrity of antigens for immunohistochemistry or the quality of nucleic acids for molecular analysis is paramount, precipitating fixatives like ethanol and acetone often prove superior, despite their compromises on tissue architecture.[17][21] A thorough understanding of these trade-offs is essential for the design of robust, valid, and reproducible studies.
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Leica Biosystems. (n.d.). Fixation with Ethanol, Acetone, Picric Acid & More. Retrieved from [Link]
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Leica Biosystems. (n.d.). Effects of Fixation and Tissue Processing on Immunocytochemistry. Retrieved from [Link]
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Creative Bioarray. (n.d.). Fixation Protocol. Retrieved from [Link]
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StainsFile. (n.d.). Acetone - Chemical Fixing Agent. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Azacyclotridecan-2-one (CAS 947-04-6). Retrieved from [Link]
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- Howat, W. J., & Wilson, B. A. (2014). Tissue fixation and the effect of molecular fixatives on downstream staining procedures. Methods, 70(1), 12-19.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cyclotridecanone
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Cyclotridecanone, designed for researchers and drug development professionals. By understanding the chemical characteristics of this compound and adhering to established disposal frameworks, laboratories can maintain compliance and mitigate risks.
Understanding this compound: Hazard Profile and Properties
This compound is a large-ring ketone, appearing as a white, crystalline solid with a distinct, strong odor.[1] While its toxicological properties have not been fully investigated, it is classified as potentially harmful if swallowed and, critically, as toxic to aquatic life with long-lasting effects.[1][2][3] This environmental hazard is a primary driver for its classification as a chemical waste requiring specialized disposal.
Its low water solubility and high flash point (above 110°C) indicate that it is not highly flammable and is unlikely to be mobile in soil.[1][4] However, its persistence and aquatic toxicity necessitate that it must not enter wastewater systems or landfills.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Appearance | White solid | [1] |
| Melting Point | 30-32 °C | [5] |
| Boiling Point | ~285 °C @ 760 mmHg | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Water Solubility | Insoluble (5.786 mg/L @ 25°C est.) | [4] |
| Key Hazards | May be harmful if swallowed; Toxic to aquatic life with long-lasting effects. | [1] |
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensuring personal and environmental safety is critical. The principle of causality here is simple: proper handling prevents exposure and accidental release, which are the primary risk factors.
Personal Protective Equipment (PPE): A standard suite of PPE is required when handling this compound waste. This protocol is a self-validating system to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected prior to use.
-
Body Protection: A standard lab coat or appropriate protective clothing should be worn to prevent skin exposure.[2]
Engineering Controls: Always handle this compound waste in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any dust or vapors.[2]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste, primarily due to its environmental toxicity.[6] The following workflow ensures compliance with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).
The foundational principle of chemical waste management is segregation. Never mix incompatible waste streams.
-
Action: Collect waste this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves, reaction residues) in a dedicated, compatible hazardous waste container.[7]
-
Causality: this compound is a solid organic compound. It should be collected as a solid chemical waste. Keeping it separate from other waste streams, particularly aqueous or reactive wastes, prevents unintended reactions and ensures the disposal facility can process it correctly.[8]
-
Container Choice: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, in good condition, and compatible with ketones.[8]
Accurate labeling is a critical compliance and safety step. It provides essential information for everyone who will handle the container, from lab personnel to waste disposal technicians.
-
Action: As soon as the first portion of waste is added, label the container clearly. The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound".
-
The specific hazards associated with the chemical (e.g., "Toxic to Aquatic Life").
-
The date accumulation started.
-
-
Causality: Federal and local regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA) mandate the precise labeling of hazardous waste from the moment of generation.[10] This ensures proper tracking, handling, and final disposal, forming a self-validating chain of custody.
Designated storage areas are required to safely accumulate waste before pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][10] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Key SAA Requirements:
Laboratory-generated hazardous waste must be disposed of through an approved facility.
-
Action: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste container.[10]
-
Causality: this compound cannot be disposed of down the drain or in regular trash due to its aquatic toxicity.[1] It must be sent to an approved waste disposal plant for incineration or other appropriate treatment as determined by federal and state regulations.
Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.
-
Contain the Spill: For a solid spill, prevent the generation of dust.
-
Clean-Up: Carefully sweep or vacuum up the spilled material.[2][3] Avoid dry sweeping that creates dust; if necessary, lightly moisten the material with a suitable solvent (e.g., isopropanol) if compatible and safe to do so.
-
Collect Waste: Place the spilled material and all contaminated cleaning supplies (e.g., wipes, disposable sweeper heads) into a hazardous waste container.
-
Label and Store: Label the container as hazardous waste ("Spill Debris with this compound") and store it in your SAA for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Material Safety Data Sheet - Cyclododecanone, 99+% . Cole-Parmer.
-
SAFETY DATA SHEET - Cyclododecanone . Thermo Fisher Scientific.
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste . U.S. Government Publishing Office (eCFR).
-
SAFETY DATA SHEET - Cyclododecanone . Fisher Scientific.
-
SAFETY DATA SHEET - Cyclododecanone . Fisher Scientific.
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.
-
SAFETY DATA SHEET - Cycloheptanone . Sigma-Aldrich.
-
SAFETY DATA SHEET - Cyclododecane . Sigma-Aldrich.
-
This compound, 832-10-0 . The Good Scents Company.
-
Hazardous Waste Guide . UTIA Safety Office.
-
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This compound | 832-10-0 . ChemicalBook.
-
Hazardous Waste - EHSO Manual 2025-2026 . University of Oklahoma.
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Mastering Safety: A Comprehensive Guide to Handling Cyclotridecanone
For the dedicated researcher in the fast-paced world of drug discovery and development, precision and safety in the laboratory are paramount. Cyclotridecanone, a valuable macrocyclic ketone in synthetic chemistry, requires a nuanced approach to handling to ensure both the integrity of your research and the safety of laboratory personnel. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for the safe and effective use of this compound, grounded in established safety protocols and scientific principles.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. While the toxicological properties of this compound have not been exhaustively investigated, the available data and its chemical nature as a cyclic ketone necessitate a cautious and well-planned approach.
Key Hazard Considerations:
-
Irritation: this compound may cause irritation to the eyes, skin, and respiratory tract. A study on a group of alkyl cyclic ketones indicated that while they are generally non-irritating to the skin, they can cause mild to moderate eye irritation.[1]
-
Dust Inhalation: As a solid, this compound can form dust, which if inhaled, may lead to respiratory irritation.
-
Environmental Hazard: This compound is recognized as being toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a critical responsibility.
-
Unknown Long-Term Effects: The lack of comprehensive toxicological data means that chronic exposure effects are not well understood. This uncertainty underscores the importance of minimizing exposure through rigorous safety protocols.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in established safety standards.
| PPE Component | Standard/Specification | Rationale for Use with this compound |
| Eye and Face Protection | ANSI Z87.1 (US) / EN 166 (EU) | Chemical splash goggles are mandatory to protect against potential eye irritation from this compound dust or splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | ASTM F739 (US) / EN 374 (EU) | Butyl rubber gloves are strongly recommended. this compound is a ketone, and standard nitrile gloves offer poor resistance to ketones. Butyl rubber provides superior protection against this class of chemicals. Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | N/A | A flame-resistant lab coat that fastens securely is required to protect the skin from accidental contact. Ensure the lab coat has long sleeves and is fully buttoned. |
| Respiratory Protection | NIOSH (US) / EN 149 (EU) | When handling this compound in a way that may generate dust (e.g., weighing, transferring powder), a NIOSH-approved N95 respirator or an EU equivalent (FFP2) should be used to prevent inhalation of airborne particles. |
Operational Blueprint: From Receipt to Disposal
A meticulous and well-rehearsed workflow is essential for minimizing risk. The following procedural steps are designed to guide you through the safe handling of this compound at every stage.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container must be kept tightly closed to prevent contamination and potential release into the environment.
Weighing and Aliquoting: A Dust Mitigation Strategy
The process of weighing solid this compound presents the highest risk of dust generation. The following workflow is designed to minimize this risk.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. Maintain separate, clearly labeled waste containers for:
-
Solid this compound waste and contaminated consumables (e.g., weigh boats, wipes).
-
Liquid waste containing this compound.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.
-
Disposal: Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal by a licensed hazardous waste management company. Never dispose of this compound down the drain or in regular trash.
By integrating these principles and procedures into your daily laboratory practice, you can handle this compound with the confidence that comes from a deep understanding of its properties and a commitment to a culture of safety.
References
-
A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel. (2013). Food and Chemical Toxicology, 57, 148-169. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
